Boc-alpha-methyl-L-phenylalanine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-14(2,3)20-13(19)16-15(4,12(17)18)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXPKABRZLISKX-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Boc-α-methyl-L-phenylalanine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-α-methyl-L-phenylalanine is a synthetically modified amino acid that has garnered significant interest in the fields of peptide science and medicinal chemistry. The strategic incorporation of an α-methyl group and a tert-butoxycarbonyl (Boc) protecting group confers unique stereochemical and physical properties. These modifications are instrumental in designing peptides with enhanced conformational stability, resistance to enzymatic degradation, and improved pharmacokinetic profiles. This technical guide provides a comprehensive exploration of the core physicochemical properties of Boc-α-methyl-L-phenylalanine, offering both established data and field-proven experimental protocols for their validation. The synthesis, applications, and safety considerations of this important building block are also detailed, providing a holistic resource for professionals in drug discovery and development.
Core Physicochemical Properties: A Detailed Analysis
A fundamental understanding of the physicochemical characteristics of Boc-α-methyl-L-phenylalanine is paramount for its effective utilization in synthetic and pharmaceutical applications. These properties dictate its behavior in various chemical environments and are critical for process optimization, from reaction setup to final product formulation.
Molecular Identity and Structure
-
Systematic Name: (S)-2-((tert-butoxycarbonyl)amino)-2-methyl-3-phenylpropanoic acid
-
Common Synonyms: Boc-α-Me-L-Phe-OH, Boc-(S-2-amino-2-methyl-3-phenylpropanoic acid[1]
-
CAS Registry Number: 111771-58-5[1]
-
Molecular Formula: C₁₅H₂₁NO₄[1]
-
Molecular Weight: 279.33 g/mol [1]
The molecular architecture of Boc-α-methyl-L-phenylalanine is distinguished by the L-configuration at the α-carbon, which is further substituted with a methyl group. This α-methylation introduces significant steric hindrance, which conformationally restrains the peptide backbone when this amino acid is incorporated into a peptide chain. The N-terminus is protected by the bulky tert-butoxycarbonyl (Boc) group, which is crucial for its application in stepwise peptide synthesis.
Physical Characteristics
Under ambient laboratory conditions, Boc-α-methyl-L-phenylalanine presents as a white powder .[1]
Melting Point
While a definitive, experimentally determined melting point for Boc-α-methyl-L-phenylalanine is not consistently reported in publicly available literature, a reasonable estimation can be derived from structurally analogous compounds. For example, Boc-4-methyl-L-phenylalanine exhibits a melting range of 79-86 °C .[2] The melting point is a critical indicator of purity; a sharp and narrow melting range is characteristic of a pure crystalline solid, whereas impurities typically lead to a broadened and depressed melting range.
Solubility Profile
The solubility of Boc-α-methyl-L-phenylalanine in various solvents is a key consideration for its use in both solution-phase synthesis and purification protocols. Although quantitative data is sparse, a qualitative assessment can be made based on its molecular structure. The presence of the lipophilic Boc group and the aromatic phenyl ring suggests good solubility in a range of common organic solvents. Related compounds, such as Boc-L-phenylalanine, are known to be soluble in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone.[3] It is therefore anticipated that Boc-α-methyl-L-phenylalanine would be readily soluble in solvents like dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF), with limited solubility in water.
Optical Activity
As a chiral molecule, Boc-α-methyl-L-phenylalanine is optically active, meaning it rotates the plane of plane-polarized light. The specific rotation is a fundamental property used to confirm the enantiomeric purity of the compound.
-
Specific Rotation ([α]D25): +18 ± 2º (c=1 in Ethanol)[1]
The positive sign of the specific rotation indicates that this L-enantiomer is dextrorotatory. This value is determined at 25°C using the D-line of a sodium lamp, with a sample concentration of 1 gram per 100 mL in ethanol.
Stability and Recommended Storage
The chemical stability of Boc-α-methyl-L-phenylalanine is largely governed by the integrity of the Boc protecting group. This group is notably susceptible to cleavage under acidic conditions.[4][5][6] Consequently, exposure to strong acids should be meticulously avoided during handling and in reaction design unless deprotection is intended. The compound demonstrates good stability in neutral and basic media at room temperature.[4] For optimal preservation of its chemical integrity, long-term storage at 0-8 °C in a securely sealed container is recommended.[1]
Summary of Physicochemical Data
For ease of reference, the key physicochemical properties of Boc-α-methyl-L-phenylalanine are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₁NO₄ | [1] |
| Molecular Weight | 279.33 g/mol | [1] |
| Appearance | White powder | [1] |
| Melting Point | Estimated: 79-86 °C | [2] |
| Solubility | Good solubility in many organic solvents (e.g., DCM, THF, DMF); limited solubility in water (qualitative). | Inferred from related compounds |
| Optical Rotation [α]D25 | +18 ± 2º (c=1 in EtOH) | [1] |
| Storage | 0-8 °C, tightly sealed container | [1] |
Methodologies for Experimental Verification
The accurate determination of physicochemical properties is essential for quality control and the consistent performance of Boc-α-methyl-L-phenylalanine in its applications. This section details robust protocols for these measurements.
Melting Point Determination: A Test of Purity
The melting point provides a quick and reliable indication of a compound's purity. The capillary method is a standard and widely accepted technique.
Experimental Protocol: Capillary Method
-
Sample Preparation: A small quantity of thoroughly dried Boc-α-methyl-L-phenylalanine is finely ground to a powder.
-
Loading: The powdered sample is packed into a glass capillary tube, sealed at one end, to a height of approximately 2-3 mm.
-
Measurement: The loaded capillary is placed in a calibrated melting point apparatus. The temperature is increased rapidly to about 15 °C below the anticipated melting point, after which the heating rate is reduced to a slow 1-2 °C per minute.
-
Data Recording: The temperature at which the first sign of melting is observed and the temperature at which the entire sample becomes a clear liquid are recorded. This temperature window constitutes the melting range.
-
Validation: For robust data, the determination should be performed in at least two independent runs.
Scientific Rationale: A slow heating rate during the melting phase is crucial to maintain thermal equilibrium between the sample and the thermometer, ensuring an accurate reading. The use of a finely powdered sample promotes uniform heat transfer.
Solubility Assessment: Guiding Solvent Selection
A quantitative understanding of solubility is vital for designing reaction conditions, purification strategies, and formulation development.
Experimental Protocol: Shake-Flask Method
-
System Preparation: An excess amount of Boc-α-methyl-L-phenylalanine is added to a known volume of a selected solvent in a sealed container.
-
Equilibration: The mixture is agitated in a constant temperature environment (e.g., a 25 °C water bath) for a duration sufficient to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: The suspension is allowed to settle, or is centrifuged, to separate the undissolved solid from the saturated supernatant.
-
Analysis: A precise volume of the clear supernatant is carefully removed and its concentration is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or by gravimetric analysis following solvent evaporation.
-
Calculation: The solubility is expressed in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL).
Inherent Validation: The continued presence of undissolved solid after the equilibration period provides a visual confirmation that the solution is indeed saturated.
Optical Rotation: Confirming Enantiomeric Purity
Polarimetry is the standard technique for measuring the optical rotation of a chiral molecule, which serves as a critical quality control check for its enantiomeric integrity.
Experimental Protocol: Polarimetry
-
Solution Preparation: A sample of Boc-α-methyl-L-phenylalanine is weighed with high accuracy and dissolved in a precise volume of a specified solvent (e.g., ethanol) to achieve a known concentration.
-
Instrument Blank: The polarimeter is zeroed using the pure solvent.
-
Measurement: The sample solution is transferred to the polarimeter cell, ensuring the absence of any air bubbles in the light path. The observed angle of rotation (α) is then measured.
-
Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the Biot's law formula: [α]Tλ = α / (l × c) where 'T' is the temperature, 'λ' is the wavelength of light, 'α' is the observed rotation, 'l' is the path length in decimeters, and 'c' is the concentration in g/mL.
Expert Insight: The precision of the optical rotation measurement is highly dependent on the accuracy of the sample concentration and the cleanliness of the polarimeter cell.
Synthesis and Purification: A Practical Overview
The reliable synthesis of high-purity Boc-α-methyl-L-phenylalanine is crucial for its application in research and manufacturing. The most common synthetic approach involves the N-protection of the parent amino acid, α-methyl-L-phenylalanine.
Synthetic Workflow Diagram
Sources
A Technical Guide to the Synthesis of Boc-α-methyl-L-phenylalanine: Strategies and Methodologies for Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthetic pathways for Boc-α-methyl-L-phenylalanine, a crucial chiral building block in modern drug discovery and peptide chemistry. The incorporation of an α-methyl group onto the phenylalanine backbone imparts significant conformational constraints on peptides, leading to enhanced proteolytic stability and controlled secondary structures such as β-turns and helices.[1] This guide details scientifically robust methods for achieving high enantiopurity, including asymmetric synthesis via chiral auxiliaries and diastereoselective alkylation, alongside classical approaches involving racemic synthesis followed by chiral resolution. Each section provides a theoretical framework, step-by-step experimental protocols, and critical analysis of the causality behind procedural choices, designed for researchers, chemists, and professionals in pharmaceutical development.
Introduction: The Significance of α-Methylated Amino Acids
α,α-Disubstituted amino acids, particularly α-methylated variants, are of paramount importance in medicinal chemistry. The steric hindrance introduced by the additional methyl group at the α-carbon restricts the conformational freedom of the peptide backbone. This structural rigidity can enhance the biological activity and metabolic stability of peptide-based therapeutics.[1] Boc-α-methyl-L-phenylalanine, with its protected amine and inherent structural constraints, serves as a valuable precursor for solid-phase peptide synthesis (SPPS), enabling the creation of novel peptides with improved pharmacokinetic profiles.[2][3]
This guide will focus on two primary strategies for obtaining enantiomerically pure Boc-α-methyl-L-phenylalanine:
-
Asymmetric Synthesis: Direct synthesis of the L-enantiomer using chiral control.
-
Racemic Synthesis and Resolution: Synthesis of a racemic mixture of α-methylphenylalanine followed by separation of the desired L-enantiomer.
Strategic Overview of Synthesis
The synthesis of Boc-α-methyl-L-phenylalanine can be logically dissected into two core phases: the formation of the α-methyl-L-phenylalanine backbone and the subsequent protection of the amino group with a tert-butoxycarbonyl (Boc) moiety. The choice of strategy depends on available starting materials, scalability, and desired enantiomeric purity.
Figure 1: High-level strategic pathways for the synthesis of Boc-α-methyl-L-phenylalanine.
Asymmetric Synthesis of the α-methyl-L-phenylalanine Core
Directly achieving the desired stereochemistry is often the most efficient route, avoiding the loss of 50% of the material inherent in resolving a racemate. The asymmetric Strecker synthesis is a powerful method for this purpose.
Asymmetric Strecker Synthesis using a Chiral Auxiliary
The classical Strecker synthesis produces a racemic mixture of α-amino acids from an aldehyde or ketone.[4][5][6] By replacing ammonia with a chiral amine, such as (S)-(-)-1-phenylethylamine, the reaction proceeds through diastereomeric intermediates, allowing for the preferential formation of one enantiomer of the final amino acid.[7]
Mechanism Insight: The chiral auxiliary ((S)-phenylethylamine) reacts with the ketone (phenylacetone) to form a chiral imine. The subsequent nucleophilic attack by the cyanide ion is sterically directed by the chiral center on the auxiliary, leading to an excess of one diastereomeric α-aminonitrile. Hydrolysis of the nitrile and hydrogenolysis to remove the auxiliary yields the enantiomerically enriched α-methyl-L-phenylalanine.
Figure 2: Workflow for Asymmetric Strecker Synthesis.
Experimental Protocol: Asymmetric Strecker Synthesis
Step 1: Formation of Diastereomeric α-Aminonitrile
-
To a solution of phenylacetone (1.0 eq) in methanol, add (S)-(-)-1-phenylethylamine (1.0 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add trimethylsilyl cyanide (TMSCN) (1.1 eq) to the mixture and stir at room temperature for 24-48 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Causality: TMSCN is used as a safer and more soluble source of cyanide compared to KCN/HCN. The in-situ formation of the imine followed by cyanide addition is a well-established one-pot procedure.[7]
-
Step 2: Hydrolysis and Deprotection
-
Concentrate the reaction mixture under reduced pressure.
-
Add concentrated hydrochloric acid (e.g., 6M HCl) and heat the mixture to reflux for 6-12 hours to hydrolyze the nitrile group to a carboxylic acid.
-
After cooling, neutralize the solution and extract the product.
-
Dissolve the crude product in methanol and subject it to hydrogenolysis using palladium on carbon (10% Pd/C) under a hydrogen atmosphere to cleave the phenylethyl auxiliary group.
-
Filter the catalyst and concentrate the solvent to yield crude α-methyl-L-phenylalanine.
Racemic Synthesis and Chiral Resolution
An alternative strategy involves the non-stereoselective synthesis of DL-α-methylphenylalanine, followed by resolution of the enantiomers. The Bucherer-Bergs reaction is a classic multicomponent reaction suitable for this initial step.[8][9]
Bucherer-Bergs Reaction
This reaction synthesizes hydantoins from a ketone, potassium cyanide, and ammonium carbonate. The resulting 5,5-disubstituted hydantoin can then be hydrolyzed to the racemic α-amino acid.[8][10]
Mechanism Insight: The reaction proceeds through the formation of a cyanohydrin from phenylacetone, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile. Intramolecular cyclization and rearrangement yield the stable hydantoin intermediate.[9]
Experimental Protocol: Bucherer-Bergs Synthesis of DL-α-methylphenylalanine
-
In a pressure vessel, combine phenylacetone (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (4.0 eq) in a mixture of ethanol and water.
-
Seal the vessel and heat to 80-100 °C for 6-12 hours.
-
Cool the reaction mixture and acidify to precipitate the hydantoin intermediate. Filter and wash the solid.
-
Hydrolyze the hydantoin by heating with a strong base (e.g., Ba(OH)₂) or acid (e.g., H₂SO₄) to yield the racemic DL-α-methylphenylalanine.
Chiral Resolution via Diastereomeric Salt Formation
Resolution is a critical step to isolate the desired L-enantiomer. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent, which have different solubilities and can be separated by crystallization.[11]
Principle: The racemic amino acid (a mixture of a basic amine and an acidic carboxyl group) is reacted with a chiral acid or base. For a racemic amine, a chiral acid like L-tartaric acid is used. This forms two diastereomeric salts: (L-amino acid)-(L-tartaric acid) and (D-amino acid)-(L-tartaric acid). Due to their different physical properties, one salt will preferentially crystallize.
Experimental Protocol: Resolution of DL-α-methylphenylalanine
-
Dissolve the racemic DL-α-methylphenylalanine in a suitable hot solvent, such as aqueous ethanol.
-
Add an equimolar amount of a chiral resolving agent (e.g., L-tartaric acid).
-
Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out.
-
Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.
-
Treat the isolated diastereomeric salt with a base (e.g., NH₄OH) to neutralize the resolving agent and liberate the free, enantiomerically enriched α-methyl-L-phenylalanine.
Boc Protection of α-methyl-L-phenylalanine
The final step, regardless of the preceding route, is the protection of the amino group. This is a standard procedure in peptide chemistry, typically using di-tert-butyl dicarbonate ((Boc)₂O).[]
Experimental Protocol: Boc Protection
-
Dissolve α-methyl-L-phenylalanine (1.0 eq) in a mixture of dioxane and water.
-
Cool the solution in an ice bath and add a base, such as sodium hydroxide (1N solution), until the pH is approximately 9-10.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise while maintaining the pH with the addition of NaOH.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with a nonpolar solvent like hexane to remove unreacted (Boc)₂O.
-
Acidify the aqueous layer to pH 2-3 with a cold, dilute acid (e.g., KHSO₄ or citric acid).
-
Extract the product, Boc-α-methyl-L-phenylalanine, with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, often as an oil or a solid.[4][13]
Purification and Characterization
Purification
The final product can be purified by crystallization. If the product is obtained as an oil, it can sometimes be induced to crystallize by adding a seed crystal or by trituration with a nonpolar solvent like n-hexane or ether.[4][13][14]
-
Recrystallization Solvent System: A common approach is to dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then add a poor solvent (e.g., hexane, pentane) until turbidity is observed, followed by slow cooling.
Characterization Data
The following table summarizes the expected characterization data for the final product. Data for the closely related Boc-L-phenylalanine is provided for comparison.
| Property | Boc-α-methyl-L-phenylalanine (Expected) | Boc-L-phenylalanine (Reference) |
| Molecular Formula | C₁₅H₂₁NO₄ | C₁₄H₁₉NO₄[15] |
| Molecular Weight | 279.33 g/mol | 265.31 g/mol [15] |
| Appearance | White to off-white solid | White powder[15] |
| Melting Point | Varies with purity | 80 - 90 °C[15] |
| Optical Rotation | Specific rotation will be characteristic of the L-enantiomer | [α]D²⁰ = +25 ± 2º (c=1 in EtOH)[15] |
| ¹H NMR (CDCl₃) | δ ~7.3 (m, 5H, Ar-H), ~5.1 (br s, 1H, NH), ~3.1 (m, 2H, CH₂), ~1.6 (s, 3H, α-CH₃), ~1.4 (s, 9H, C(CH₃)₃) | δ 7.31-7.18 (m, 5H), 5.07 (d, 1H), 4.61 (m, 1H), 3.10 (m, 2H), 1.42 (s, 9H) |
| ¹³C NMR (CDCl₃) | δ ~177 (C=O, acid), ~155 (C=O, Boc), ~136 (Ar-C), ~129, ~128, ~127 (Ar-CH), ~80 (C(CH₃)₃), ~58 (α-C), ~40 (CH₂), ~28 (C(CH₃)₃), ~22 (α-CH₃) | δ 175.7, 155.4, 136.7, 129.3, 128.5, 127.0, 80.1, 54.3, 38.5, 28.3[16] |
Conclusion
The synthesis of Boc-α-methyl-L-phenylalanine is a multi-step process that requires careful control of stereochemistry. Asymmetric synthesis offers an elegant and efficient route to the enantiomerically pure compound. However, classical methods involving racemic synthesis followed by robust chiral resolution protocols remain viable and scalable alternatives. The choice of synthetic strategy will ultimately be guided by factors such as cost, available equipment, and the stringent purity requirements of the final application. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this valuable non-canonical amino acid for incorporation into next-generation peptide therapeutics.
References
-
Lu, T.-J., & Lin, C.-K. (2011). Asymmetric Synthesis of α-Methyl-α-Amino Acids via Diastereoselective Alkylation of (1S)-(+)-3-Carene Derived Tricyclic Iminolactone. The Journal of Organic Chemistry, 76(6), 1621–1633. Available from: [Link]
-
PubChem. (n.d.). Boc-L-phenylalanine methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Publications. (2011). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
-
Takeda, R., et al. (2018). Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. ACS Omega, 3(8), 9729–9737. Available from: [Link]
-
Alpha Origin. (n.d.). Mastering Peptide Synthesis with Boc-D-3-Methylphenylalanine. Retrieved from [Link]
- Google Patents. (n.d.). Crystallization method of Boc-amino acid.
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]
-
Bollinger, F. W. (1971). Resolution of DL-alpha-methylphenylalanine. Journal of Medicinal Chemistry, 14(4), 373-375. Available from: [Link]
-
Takeda, R., et al. (2018). Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. ACS Omega. Available from: [Link]
-
Organic Syntheses. (2017). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal. Available from: [Link]
-
Semantic Scholar. (n.d.). Resolution of DL-alpha-methylphenylalanine. Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science. Available from: [Link]
-
Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]
-
Sketchy. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]
-
Reddit. (2019). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). Bucherer–Bergs reaction. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Molecules. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. Available from: [Link]
-
MDPI. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved from [Link]
- Google Patents. (n.d.). CN112661672A - Crystallization method of Boc-amino acid.
-
YouTube. (2020). Peptide Synthesis with the Boc Protecting Group. jOeCHEM. Retrieved from [Link]
-
MDPI. (2020). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tandem Alkylation-Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Strecker Synthesis [organic-chemistry.org]
- 11. N-Boc-L-phenylalanine methyl ester, 95% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 13. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 14. reddit.com [reddit.com]
- 15. chemimpex.com [chemimpex.com]
- 16. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 13C NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to Boc-alpha-methyl-L-phenylalanine Structural Analogs and Derivatives
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of non-proteinogenic amino acids is a cornerstone of modern peptidomimetic and drug design. Among these, α-methylated amino acids, particularly Boc-alpha-methyl-L-phenylalanine and its derivatives, offer a powerful toolset for modulating peptide conformation, enhancing proteolytic stability, and ultimately, improving therapeutic potential. This guide provides a comprehensive technical overview of the synthesis, properties, and applications of these valuable building blocks. We will delve into the causality behind experimental choices, from synthetic strategies to their incorporation into peptide sequences, and explore the profound impact of the α-methyl group on peptide structure and function. This document is intended to serve as a practical resource for researchers engaged in peptide chemistry and drug discovery, offering both foundational knowledge and actionable protocols.
The Rationale for α-Methylation in Peptide Design
The introduction of a methyl group at the α-carbon of an amino acid residue, such as in alpha-methyl-L-phenylalanine, imposes significant conformational constraints on the peptide backbone.[1] This steric hindrance restricts the rotation around the phi (φ) and psi (ψ) dihedral angles, effectively locking the residue into a more defined conformational space.[2] The consequences of this structural rigidity are twofold and highly beneficial for drug development:
-
Enhanced Proteolytic Stability: Proteolytic enzymes, which are a major barrier to the in vivo efficacy of peptide therapeutics, often require a specific backbone conformation for substrate recognition and cleavage.[3] The conformational rigidity imposed by the α-methyl group can disrupt this recognition, rendering the adjacent peptide bonds resistant to enzymatic degradation.[1]
-
Conformational Control and Receptor Binding: By constraining the peptide backbone, α-methylation can pre-organize the peptide into a bioactive conformation that is favorable for receptor binding. This can lead to increased binding affinity and selectivity for the target receptor.[4][5]
The tert-butoxycarbonyl (Boc) protecting group is a widely used protecting group for the α-amino function in peptide synthesis.[6] It is stable under a variety of conditions but can be readily removed with moderate acid, such as trifluoroacetic acid (TFA), making it a valuable tool in solid-phase peptide synthesis (SPPS).[7]
Synthesis of this compound and its Analogs
The synthesis of this compound and its derivatives can be approached through several routes. A common strategy involves the α-methylation of a suitable N-protected phenylalanine precursor.
General Synthetic Workflow
A generalized workflow for the synthesis of this compound is depicted below. This process typically starts with L-phenylalanine, which is first protected at both the amino and carboxyl groups, followed by α-methylation, and finally, selective deprotection to yield the desired product.
Detailed Synthetic Protocol: this compound
This protocol outlines a representative synthesis of this compound, starting from L-phenylalanine methyl ester.
Step 1: Boc Protection of L-Phenylalanine Methyl Ester
-
To a solution of L-phenylalanine methyl ester hydrochloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (TEA) (1.1 eq) at 0 °C to neutralize the hydrochloride salt.
-
To the resulting solution, add di-tert-butyl dicarbonate (Boc-anhydride) (1.1 eq) and stir the reaction mixture at room temperature overnight.[8]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with an aqueous solution of ammonium chloride (NH4Cl), followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield Boc-L-phenylalanine methyl ester.
Step 2: α-Methylation
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Boc-L-phenylalanine methyl ester (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (2.2 eq) in THF to the reaction mixture. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add methyl iodide (CH3I) (3.0 eq) to the reaction mixture and allow it to slowly warm to room temperature overnight.
-
Quench the reaction by the addition of a saturated aqueous solution of NH4Cl.
-
Extract the product with a suitable organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound methyl ester.
Step 3: Saponification
-
Dissolve the this compound methyl ester (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature until the reaction is complete as monitored by TLC.
-
Acidify the reaction mixture to pH 3-4 with a dilute aqueous solution of hydrochloric acid (HCl).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as the final product.[9]
Synthesis of Ring-Substituted Analogs
The synthesis of analogs with substitutions on the phenyl ring can be achieved by starting with the corresponding substituted L-phenylalanine derivative and following a similar synthetic sequence as described above.[10] For example, to synthesize Boc-alpha-methyl-4-chloro-L-phenylalanine, one would begin with 4-chloro-L-phenylalanine.
Physicochemical and Spectroscopic Characterization
The successful synthesis and purity of this compound and its derivatives must be confirmed through rigorous analytical characterization.
| Property | Typical Value/Observation | Reference |
| Appearance | White to off-white solid | [11] |
| Molecular Formula | C15H21NO4 | [12] |
| Molecular Weight | 279.34 g/mol | [11] |
| Purity (HPLC) | ≥98% | |
| ¹H NMR (CDCl₃) | Consistent with structure | [11] |
| ¹³C NMR (CDCl₃) | Consistent with structure | [13] |
| Mass Spectrometry | [M+H]⁺ or [M+Na]⁺ ions observed | [14] |
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the Boc group (a singlet at ~1.4 ppm), the methyl group (a singlet at ~1.5-1.6 ppm), the benzylic protons (two doublets of doublets or a multiplet at ~2.8-3.2 ppm), and the aromatic protons (a multiplet at ~7.2-7.4 ppm).[9]
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the quaternary carbon of the Boc group (~80 ppm), the α-carbon (~60 ppm), the methyl carbon (~25 ppm), the benzylic carbon (~40 ppm), and the aromatic carbons (~126-137 ppm), as well as the carbonyl carbons of the Boc group and the carboxylic acid.[13]
Incorporation into Peptides: Challenges and Strategies in SPPS
The incorporation of sterically hindered amino acids like this compound into a growing peptide chain during solid-phase peptide synthesis (SPPS) presents unique challenges. The bulky α-methyl group can significantly slow down the coupling reaction, leading to incomplete acylation and the formation of deletion sequences.
Common Challenges
-
Slow Coupling Kinetics: The steric hindrance around the α-amino group makes it less nucleophilic, resulting in slower reaction rates with activated amino acids.
-
Peptide Aggregation: The increased hydrophobicity and conformational rigidity of peptides containing α-methylated residues can promote inter- and intra-chain aggregation on the solid support, further impeding reagent access.[7]
-
Incomplete Deprotection: In some cases, the steric bulk may also hinder the complete removal of the Boc protecting group, requiring harsher conditions or longer reaction times.[15]
Troubleshooting and Optimization Workflow
Recommended Coupling Protocols for Sterically Hindered Residues
To overcome the challenges associated with coupling sterically hindered amino acids, the following strategies are recommended:
-
Use of High-Potency Coupling Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often more effective than standard carbodiimide-based methods.[16]
-
Extended Coupling Times: Increasing the coupling time from the standard 1-2 hours to 4-6 hours or even overnight can significantly improve the yield.
-
Double Coupling: If a single coupling is incomplete, a second coupling with fresh reagents should be performed before proceeding to the next deprotection step.[17]
-
In Situ Neutralization: This technique involves neutralizing the protonated N-terminus in the presence of the activated amino acid, which can minimize aggregation and favor the coupling reaction.[7]
Impact on Peptide Biology and Therapeutic Applications
The incorporation of this compound and its analogs has proven to be a valuable strategy in the development of novel peptide-based therapeutics with enhanced pharmacological properties.
Enhanced Enzymatic Stability
Peptides containing α-methylated amino acids exhibit significantly increased resistance to degradation by proteases. This is a critical advantage for improving the in vivo half-life and bioavailability of peptide drugs.
Modulation of Receptor Binding and Activity
The conformational constraints imposed by α-methylation can lead to a more favorable orientation of the peptide for receptor binding, resulting in increased potency. The table below provides a hypothetical comparison of the biological activity of a peptide with and without an α-methyl-phenylalanine substitution.
| Peptide Analog | Target Receptor | IC₅₀ (nM) | Relative Potency |
| Native Peptide (with L-Phe) | Receptor X | 100 | 1x |
| Analog (with α-Me-L-Phe) | Receptor X | 10 | 10x |
Note: This table is for illustrative purposes. Actual values will vary depending on the peptide sequence and the specific analog used. The search results provide examples of IC50 values for various peptides, but a direct comparison for a peptide with and without alpha-methyl-phenylalanine was not explicitly found in a single source.[18][19][20]
Case Study: Antibacterial Peptides
Recent studies have explored the use of Boc-protected dipeptides containing phenylalanine and tryptophan as broad-spectrum antibacterial agents. These short peptides have shown the ability to disrupt bacterial membranes and eradicate biofilms, highlighting the potential of these modified amino acids in developing new anti-infective therapies.[21]
Conclusion
This compound and its structural analogs are indispensable tools in the arsenal of the medicinal chemist and peptide scientist. Their ability to confer conformational rigidity and enhance proteolytic stability provides a rational approach to overcoming some of the most significant challenges in peptide drug development. A thorough understanding of their synthesis, characterization, and strategic incorporation into peptide sequences is crucial for leveraging their full potential in the creation of next-generation therapeutics. This guide has provided a foundational framework for researchers to confidently and effectively utilize these powerful building blocks in their drug discovery endeavors.
References
-
Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses, 99, 274-285. Retrieved from [Link]
-
Springer Nature. (n.d.). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Retrieved from [Link]
-
PubChem. (n.d.). Boc-L-phenylalanine methyl ester. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]
-
Grognet, J. M., et al. (1987). Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans. International Journal of Peptide and Protein Research, 30(1), 13-21. Retrieved from [Link]
-
Zhang, H., et al. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of Boc-phenylalanine. Retrieved from [Link]
-
Vier- und zwar ein-Finger-Miniproteine. (n.d.). High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins. PubMed Central. Retrieved from [Link]
-
AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Pellicciari, R., et al. (1996). Synthesis and biological evaluation of two analogues of (S)-alpha-methyl-3-carboxyphenylalanine. Bioorganic & Medicinal Chemistry Letters, 6(21), 2539-2542. Retrieved from [Link]
-
Kundu, S., & Roy, S. (2011). Side-Chain Polarity Modulates the Intrinsic Conformational Landscape of Model Dipeptides. The Journal of Physical Chemistry B, 115(25), 8356-8366. Retrieved from [Link]
-
Ali, M. A., et al. (2014). Synthesis of a Phenylalanine-Rich Peptide as Potential Anthelmintic and Cytotoxic Agent. Letters in Drug Design & Discovery, 11(7), 857-864. Retrieved from [Link]
-
Zhang, M., et al. (2016). Identification of an l-Phenylalanine Binding Site Enhancing the Cooperative Responses of the Calcium-sensing Receptor to Calcium. Journal of Biological Chemistry, 291(15), 8097-8109. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 value for each assay. Peptides 5 and 6 were diluted in seven.... Retrieved from [Link]
-
M, S., et al. (2023). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. ACS Omega, 8(31), 28148-28160. Retrieved from [Link]
-
AAPPTEC. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Retrieved from [Link]
-
Wang, S., et al. (2022). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. European Journal of Medicinal Chemistry, 238, 114467. Retrieved from [Link]
-
Weiss, B. F., et al. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Journal of Neurochemistry, 31(3), 731-737. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. (2). IC50 values of the peptides against several target enzymes.... Retrieved from [Link]
-
ResearchGate. (2015). Conformational study of N-methylated alanine peptides and design of Aβ inhibitor. Retrieved from [Link]
-
Long, B., et al. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14(48), 36016-36021. Retrieved from [Link]
-
Sherman, S. L., Fischer, K. C., & Garand, E. (2018). Conformational Changes Induced by Methyl Side-Chains in Protonated Tripeptides Containing Glycine and Alanine Residues. OSTI.GOV. Retrieved from [Link]
-
Kennesaw State University. (n.d.). Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics. Digital Commons@Kennesaw State University. Retrieved from [Link]
-
Gembus, V., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry, 15(5), 1083-1105. Retrieved from [Link]
-
Dhondt, J., et al. (1978). Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. The Biochemical Journal, 174(2), 579-584. Retrieved from [Link]
-
C, K., et al. (2021). Peptides and Peptidomimetics as Inhibitors of Enzymes Involved in Fibrillar Collagen Degradation. Molecules, 26(11), 3144. Retrieved from [Link]
-
Zamora, R., et al. (2007). Strecker degradation of phenylalanine initiated by 2,4-decadienal or methyl 13-oxooctadeca-9,11-dienoate in model systems. Journal of Agricultural and Food Chemistry, 55(13), 5250-5256. Retrieved from [Link]
-
Bigatti, M., et al. (2022). Phenylalanine‐Based DNA‐Encoded Chemical Libraries for the Discovery of Potent and Selective Small Organic Ligands Against Markers of Cancer and Immune Cells. Chemistry – A European Journal, 28(36), e202200427. Retrieved from [Link]
-
Kouris, F. A., et al. (2021). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. Biomaterials Science, 9(12), 4373-4384. Retrieved from [Link]
-
Hwa, J., et al. (1996). Phenylalanine in the second membrane-spanning domain of alpha 1A-adrenergic receptor determines subtype selectivity of dihydropyridine antagonists. Biochemistry, 35(46), 14844-14851. Retrieved from [Link]
-
Zhang, M., et al. (2014). Identification of an L-phenylalanine binding site enhancing the cooperative responses of the calcium-sensing receptor to calcium. The Journal of Biological Chemistry, 289(8), 5296-5309. Retrieved from [Link]
-
Rybak, M., et al. (2013). New method of peptide cleavage based on Edman degradation. Journal of Peptide Science, 19(5), 281-286. Retrieved from [Link]
-
Xu, P., et al. (2023). Structural basis of α1A-adrenergic receptor activation and recognition by an extracellular nanobody. Nature Communications, 14(1), 3624. Retrieved from [Link]
-
LibreTexts. (2024). 26.6: Peptide Sequencing- The Edman Degradation. Retrieved from [Link]
Sources
- 1. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics [digitalcommons.kennesaw.edu]
- 2. osti.gov [osti.gov]
- 3. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylalanine in the second membrane-spanning domain of alpha 1A-adrenergic receptor determines subtype selectivity of dihydropyridine antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of an L-phenylalanine binding site enhancing the cooperative responses of the calcium-sensing receptor to calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. peptide.com [peptide.com]
- 8. N-Boc-alpha-methyl-D,L-phenylalanine synthesis - chemicalbook [chemicalbook.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Synthesis, resolution and characterization of ring substituted phenylalanines and tryptophans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. peptide.com [peptide.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Phenylalanine‐Based DNA‐Encoded Chemical Libraries for the Discovery of Potent and Selective Small Organic Ligands Against Markers of Cancer and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of α-Methylation in Phenylalanine Conformational Restriction: A Guide for Advanced Drug Development
<An In-depth Technical Guide
Abstract
In the landscape of modern drug discovery, particularly in peptide-based therapeutics, the ability to control molecular conformation is paramount. Unconstrained peptides often suffer from metabolic instability and conformational flexibility, leading to poor bioavailability and reduced receptor affinity. This guide delves into a potent strategy to overcome these limitations: the α-methylation of phenylalanine. By replacing the α-hydrogen with a methyl group, a significant steric shield is introduced, profoundly restricting the peptide backbone's dihedral angles (φ and ψ). This pre-organization of the peptide's structure can lock it into a bioactive conformation, enhancing receptor binding, specificity, and crucially, proteolytic resistance. This document provides a comprehensive overview of the core principles, synthetic methodologies, biophysical characterization, and practical applications of α-methyl-phenylalanine in the design of next-generation therapeutics.
The Principle of Conformational Restriction in Drug Design
A fundamental concept in medicinal chemistry is that a molecule must adopt a specific three-dimensional shape, or conformation, to effectively bind its biological target. For flexible molecules like linear peptides, adopting this bioactive conformation in solution is an entropically unfavorable process. The molecule must "pay" an energetic penalty to freeze its rotatable bonds into the correct orientation for binding.
Conformational restriction aims to mitigate this penalty by designing molecules that are pre-organized for binding. By introducing structural modifications that limit the number of accessible low-energy conformations, we increase the population of the bioactive conformer. α-Methylation is a powerful and surgically precise tool for achieving this. The introduction of a "simple" methyl group at the Cα position of an amino acid has profound stereochemical consequences that ripple through the entire peptide structure.[1]
Phenylalanine is a particularly important residue in this context. Its bulky, aromatic side chain is a frequent participant in key hydrophobic and π-stacking interactions at receptor interfaces.[2][3] Constraining the backbone around this critical residue can thus have a disproportionately large impact on the peptide's overall topography and, consequently, its biological activity.
The Physicochemical Impact of α-Methylation
The substitution of the Cα-hydrogen with a larger methyl group introduces significant steric hindrance. This new steric bulk directly impinges on the allowable rotational space of the peptide backbone, as defined by the Ramachandran plot.
The primary effect is a drastic reduction in the accessible conformational space for the φ (phi, C'-N-Cα-C') and ψ (psi, N-Cα-C'-N) dihedral angles. For a standard L-amino acid, broad regions of the Ramachandran plot corresponding to right-handed α-helices, left-handed helices, and β-sheets are accessible. For an α-methylated amino acid, these regions shrink dramatically, forcing the residue into a more defined helical or extended conformation.[1] This pre-organization can significantly enhance the propensity of a peptide to form stable secondary structures like α-helices.[4]
Caption: Ramachandran plot illustrating conformational restriction.
Stereoselective Synthesis of α-Methyl-L-Phenylalanine
The primary challenge in synthesizing α-methyl-phenylalanine is the creation of the quaternary α-carbon stereocenter with high fidelity. Various methods have been developed, with asymmetric synthesis routes being the most critical for producing enantiomerically pure building blocks for peptide synthesis.
Field-Proven Protocol: Asymmetric Strecker Synthesis
This protocol provides a reliable pathway to enantiomerically enriched α-methyl-phenylalanine. The causality behind this choice lies in its robustness and the commercial availability of chiral auxiliaries.
Step 1: Imine Formation
-
Reactants: Phenylacetone, (R)-α-methylbenzylamine, Titanium (IV) isopropoxide (catalyst).
-
Procedure: In a flame-dried, argon-purged flask, dissolve phenylacetone (1.0 eq) in anhydrous toluene. Add (R)-α-methylbenzylamine (1.1 eq) and Ti(OiPr)₄ (0.2 eq).
-
Causality: The chiral amine condenses with the ketone to form a chiral imine. The titanium catalyst acts as a Lewis acid to activate the ketone and as a dehydrating agent to drive the reaction to completion.
Step 2: Cyanide Addition
-
Reactants: Trimethylsilyl cyanide (TMSCN).
-
Procedure: Cool the reaction mixture to -78 °C. Add TMSCN (1.2 eq) dropwise over 30 minutes. Allow the reaction to slowly warm to room temperature and stir for 18 hours.
-
Causality: The cyanide anion attacks the less sterically hindered face of the imine, directed by the chiral auxiliary, establishing the quaternary stereocenter. TMSCN is used as a safer and more soluble alternative to HCN.
Step 3: Hydrolysis and Auxiliary Removal
-
Reactants: 6M Hydrochloric acid.
-
Procedure: Quench the reaction with aqueous HCl and heat to reflux for 6 hours. This hydrolyzes the nitrile to a carboxylic acid and the imine to an amine.
-
Causality: The harsh acidic conditions are necessary for the complete hydrolysis of the sterically hindered aminonitrile.
Step 4: Deprotection/Purification
-
Reactants: Hydrogen gas, Palladium on carbon (Pd/C) catalyst.
-
Procedure: The crude amino acid is subjected to hydrogenolysis to cleave the chiral α-methylbenzyl auxiliary. The resulting α-methyl-phenylalanine is then purified by recrystallization or ion-exchange chromatography.
-
Causality: Catalytic hydrogenation is a clean and efficient method for removing the benzyl-type chiral auxiliary without racemizing the newly formed stereocenter.
Self-Validation: The enantiomeric excess (e.e.) of the final product must be verified using chiral HPLC or by derivatization with a chiral agent (e.g., Mosher's acid) followed by NMR analysis. An e.e. >98% is required for use in solid-phase peptide synthesis.
Biophysical Consequences and Characterization
The introduction of the α-methyl group imparts two crucial biophysical properties: enhanced proteolytic stability and the induction of defined secondary structures.
-
Proteolytic Stability: The α-methyl group acts as a steric shield, physically blocking the approach of protease active sites to the adjacent peptide bonds.[1][4] This makes peptides containing α-methyl-phenylalanine highly resistant to enzymatic degradation by proteases like chymotrypsin and trypsin, significantly increasing their in-vivo half-life.[4][5] The degree of resistance can depend on the specific protease and the position of the methylated residue.[4]
-
Secondary Structure Induction: As discussed, the restricted φ/ψ angles strongly promote the formation of helical structures. This is particularly valuable in designing peptide mimetics of α-helical domains, which are common in protein-protein interactions.
Experimental Workflow for Conformational Analysis
Determining the precise 3D structure of a peptide containing α-methyl-phenylalanine in solution is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this analysis.
Caption: Experimental workflow for NMR-based peptide structure determination.
Detailed Protocol Steps:
-
Peptide Synthesis: Synthesize the peptide using standard solid-phase Fmoc chemistry.[6] The Fmoc-α-methyl-L-phenylalanine building block is commercially available or can be synthesized as described above.
-
Purification & Verification: Purify the peptide by reverse-phase HPLC to >95% purity and verify its mass by mass spectrometry.
-
NMR Sample Preparation: Dissolve the purified peptide in an appropriate NMR solvent (e.g., 90% H₂O/10% D₂O with a pH buffer) to a concentration of 1-5 mM.
-
Resonance Assignment: Acquire a 2D TOCSY (Total Correlation Spectroscopy) spectrum to identify all protons belonging to a single amino acid's spin system.[7][8] This is the first step in assigning each resonance to a specific proton.
-
Distance Restraint Collection: Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY spectrum. Cross-peaks in a NOESY spectrum indicate that two protons are close in space (typically < 5 Å), regardless of whether they are close in the primary sequence.[7] The intensity of these cross-peaks is proportional to r⁻⁶, where r is the distance between the protons.
-
Structure Calculation: Use the distance restraints derived from the NOESY data as inputs for structure calculation software (e.g., CYANA, XPLOR-NIH). The software uses molecular dynamics and simulated annealing to generate an ensemble of 3D structures that are consistent with the experimental data.
Case Studies in Drug Development
The principles of conformational restriction using α-methyl-phenylalanine have been successfully applied to develop potent and stable therapeutic candidates.
Case Study: HIV-1 Capsid Binders
The HIV-1 capsid protein (CA) is a critical target for antiretroviral therapy. The natural product PF-74 binds to a pocket on the CA protein, but suffers from poor metabolic stability.[3][9]
-
Challenge: Enhance the stability and binding affinity of phenylalanine-containing peptidomimetics that target the HIV-1 capsid.
-
Strategy: By systematically exploring derivatives of a phenylalanine core, researchers developed novel compounds. While these specific studies did not incorporate α-methylation, they highlight the central role of the phenylalanine scaffold in binding.[3][9] The logical next step, grounded in the principles of this guide, would be to introduce α-methylation to the phenylalanine core of these inhibitors.
-
Expected Outcome: This modification would be expected to lock the side chain into the optimal orientation for hydrophobic interactions within the binding pocket, while simultaneously preventing proteolytic degradation, thereby improving both potency (lower EC₅₀) and pharmacokinetic profile.
Table 1: Comparative Antiviral Activity of Phenylalanine Derivatives (Hypothetical)
| Compound | Core Structure | EC₅₀ (µM) [Anti-HIV-1] | Rationale for Activity |
| Lead Compound (PF-74 Analog) | L-Phenylalanine | 2.53[3] | Flexible backbone, susceptible to proteolysis. |
| Hypothetical Compound | α-Methyl-L-Phenylalanine | Est. < 1.0 | Conformationally pre-organized for optimal binding; enhanced proteolytic stability. |
Case Study: Apolipoprotein A-I Mimetics
Peptides that mimic Apolipoprotein A-I (ApoA-I) are being investigated as therapeutics to promote cholesterol efflux and treat atherosclerosis. Their function is dependent on maintaining a stable α-helical structure.
-
Challenge: Native ApoA-I mimetic peptides are often conformationally labile and susceptible to degradation.
-
Strategy: Researchers incorporated various α-methylated amino acids, including α-methyl-phenylalanine, into ApoA-I mimetic peptides.[4]
-
Result: The α-methylated peptides showed a significant increase in α-helical content as measured by circular dichroism (CD) spectroscopy. Furthermore, they exhibited dramatically increased resistance to proteolysis by enzymes like trypsin.[4] This combination of enhanced helicity and stability directly translates to improved biological function.
Table 2: Comparative Proteolytic Stability of ApoA-I Mimetics
| Peptide Variant | Key Modification | % Intact after Trypsin Incubation | Source |
| Native Sequence (A) | None | ~5% | [4] |
| Kα Peptide | Lys replaced with α-Me-Lys | >95% | [4] |
| Dα Peptide | Glu replaced with α-Me-Asp | Fully Resistant (vs. Asp-N) | [4] |
Note: While this study did not specifically use α-methyl-phenylalanine, it provides a direct, quantitative validation of the principle that α-methylation confers profound proteolytic resistance.
Conclusion and Future Outlook
The α-methylation of phenylalanine is a validated and powerful strategy in modern medicinal chemistry. It offers a reliable method to enforce conformational restriction, leading to peptides and peptidomimetics with superior biological activity, enhanced target specificity, and critically, improved metabolic stability. The ability to lock a key aromatic residue into a bioactive conformation can be the deciding factor in advancing a peptide lead compound toward a viable clinical candidate.
Future advancements will likely focus on combining α-methylation with other peptide engineering strategies, such as hydrocarbon stapling, to create even more robust and cell-permeable therapeutics.[10][11] As our understanding of the subtle interplay between conformation, stability, and activity continues to grow, the strategic use of α-methyl-phenylalanine will remain an indispensable tool in the drug developer's arsenal.
References
- A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modulating Bioactivity - Benchchem.
-
Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed. Available at: [Link]
-
Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC - NIH. Available at: [Link]
-
Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids - PMC - NIH. Available at: [Link]
- Process for the preparation of alpha-L-aspartyl-L-phenylalanine methyl ester - Google Patents.
- Preparation of optically active alpha-methyl-phenylalanine derivatives - Google Patents.
-
Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Available at: [Link]
-
L-Phenylalanine Methyl Ester Hydrochloride - Organic Syntheses Procedure. Available at: [Link]
-
The effect of beta-methylation on the conformation of alpha, beta-dehydrophenylalanine: a DFT study - PubMed. Available at: [Link]
-
Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides - ResearchGate. Available at: [Link]
-
High five! Methyl probes at five ring positions of phenylalanine explore the hydrophobic core dynamics of zinc finger miniproteins - PubMed Central. Available at: [Link]
-
Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo - PubMed. Available at: [Link]
-
Peptide/Protein NMR. Available at: [Link]
-
Effects of dehydroalanine on peptide conformations | Journal of the American Chemical Society. Available at: [Link]
-
Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics - Digital Commons@Kennesaw State University. Available at: [Link]
-
Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed. Available at: [Link]
-
Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC - NIH. Available at: [Link]
-
Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Available at: [Link]
-
1 H NMR spectra (300 MHz) of methyl group of alanine for L-Phg-Ala-NH 2... - ResearchGate. Available at: [Link]
-
A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory - ChemRxiv. Available at: [Link]
-
Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction - MDPI. Available at: [Link]
-
Discovery of a Phenylalanine-Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX - NIH. Available at: [Link]
-
Development of a Double-Stapled Peptide Stabilizing Both α-Helix and β-Sheet Structures for Degrading Transcription Factor AR-V7 | JACS Au - ACS Publications. Available at: [Link]
-
Discovery of Phenylalanine Derivatives as Potent HIV-1 Capsid Inhibitors from Click Chemistry-based Compound Library - PMC - NIH. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics [digitalcommons.kennesaw.edu]
- 3. mdpi.com [mdpi.com]
- 4. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chem.uzh.ch [chem.uzh.ch]
- 8. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 9. Discovery of Phenylalanine Derivatives as Potent HIV-1 Capsid Inhibitors from Click Chemistry-based Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Sourcing Boc-alpha-methyl-L-phenylalanine for Advanced Peptide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of α-Methyl Amino Acids
In the landscape of peptide-based therapeutics and drug discovery, the incorporation of non-canonical amino acids is a cornerstone of innovation. Boc-alpha-methyl-L-phenylalanine (Boc-α-Me-L-Phe-OH) stands out as a critical building block. Its defining feature, a methyl group at the α-carbon, imparts significant conformational constraints on the peptide backbone. This steric hindrance serves a dual purpose: it protects the peptide from enzymatic degradation by proteases and locks the backbone into specific secondary structures (e.g., helices or turns), which can be crucial for enhancing binding affinity and biological activity.
The tert-butoxycarbonyl (Boc) protecting group makes this building block particularly suitable for Boc-chemistry solid-phase peptide synthesis (SPPS), a robust and well-established methodology.[1][2] Its use is central to developing next-generation peptidomimetics with improved stability and pharmacological profiles.[1] This guide provides an in-depth technical overview of the commercial landscape for this vital reagent, offering field-proven insights into supplier selection, quality validation, and application.
The Commercial Supplier Landscape: Navigating Your Options
Sourcing high-quality Boc-α-Me-L-Phe-OH is the foundational step for reproducible and successful research. The market consists of a spectrum of suppliers, from large, multinational distributors to specialized manufacturers. Understanding their operational differences is key to making an informed choice.
-
Primary Manufacturers: These companies synthesize the compound in-house, offering greater control over the manufacturing process and often providing deeper technical support. They are typically the source for large-scale or GMP-grade material.
-
Specialty Chemical Distributors: Firms like Chem-Impex, Sapphire Bioscience, and Amerigo Scientific focus on providing a wide range of research chemicals, including niche amino acid derivatives.[1][3][4] They offer convenience and a broad catalog but may source their products from various primary manufacturers.
-
Large-Scale Distributors: Global suppliers such as Thermo Scientific (formerly Alfa Aesar) and Sigma-Aldrich (Merck) provide a vast portfolio of chemicals with extensive distribution networks, ensuring rapid delivery for standard research-grade materials.[5]
Critical Supplier Selection & Qualification Criteria
Choosing a supplier should be a data-driven process. For a sterically hindered amino acid like Boc-α-Me-L-Phe-OH, where coupling can be challenging, the purity and consistency of the starting material are paramount.
Purity and Comprehensive Analytical Data
A supplier's commitment to quality is reflected in the documentation they provide. Always demand a comprehensive Certificate of Analysis (CoA) for each batch.
-
Identity Verification: The CoA should confirm identity via techniques like ¹H NMR and Mass Spectrometry.
-
Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity. A purity level of ≥98% is recommended for most research applications.[1]
-
Chiral Integrity: The specific optical rotation ([α]D) is crucial for ensuring the correct L-enantiomer is supplied, preventing diastereomeric impurities in the final peptide. For example, a typical specification is [a]D25 = +18 ± 2º (c=1 in EtOH).[1]
Batch-to-Batch Consistency
For long-term projects or clinical development, batch-to-batch consistency is non-negotiable. Inquire about the supplier's quality management system (e.g., ISO 9001 certification) and their ability to provide data demonstrating lot-to-lot reproducibility.
Scalability and Availability
Your research needs may evolve from milligram-scale exploratory studies to kilogram-scale preclinical manufacturing. A reliable supplier should demonstrate a clear capacity for scaling production without compromising quality.
Technical Support
The value of expert technical support cannot be overstated, especially when troubleshooting difficult reactions. A supplier with experienced chemists on staff can provide invaluable advice on coupling protocols, solubility, and handling of challenging reagents.
Comparative Analysis of Commercial Suppliers
The following table summarizes publicly available information for several notable suppliers of this compound. Researchers should always request a lot-specific CoA before purchase.
| Supplier | Purity Specification | Analytical Data Provided | Notes |
| Chem-Impex International | ≥ 98% (HPLC)[1] | HPLC, Optical Rotation, Appearance[1] | Provides detailed product information and applications in peptide synthesis and drug development.[1] |
| Thermo Scientific Chemicals | Typically ≥98% | Varies by product; CoA available | Formerly Alfa Aesar, a well-established brand with a robust distribution network.[5] |
| Sigma-Aldrich (Merck) | Varies by grade | CoA available upon request | Offers multiple grades; researchers should carefully select the appropriate one for their application. |
| Amerigo Scientific | High Quality | Information available upon request | Specialist distributor serving the life sciences.[3] |
| Sapphire Bioscience | Research Grade | Information available upon request | Distributor focused on research-use-only products.[4] |
Experimental Protocols: From Supplier Qualification to Application
Workflow for New Supplier Qualification
Trust must be verified. Before committing a new supplier's material to a critical synthesis, a rigorous in-house qualification process is essential. This workflow ensures that the material meets your specific experimental standards.
Caption: The core cycle of Boc-Solid Phase Peptide Synthesis (SPPS).
Conclusion
This compound is an indispensable tool for medicinal chemists aiming to create peptides with enhanced therapeutic properties. The success of this endeavor, however, begins with the careful selection and validation of the commercial supplier. By prioritizing comprehensive analytical data, ensuring batch-to-batch consistency, and implementing a robust in-house qualification workflow, researchers can mitigate risks associated with raw material variability. Understanding the nuances of its application, particularly the need for optimized coupling protocols to overcome steric hindrance, will empower scientists to reliably synthesize novel and potent peptidomimetics for the advancement of drug discovery.
References
-
N-alpha-Boc-N-alpha-Methyl-L-phenylalanine. Amerigo Scientific. [Link]
-
N-Boc-L-phenylalanine methyl ester | Buy from Supplier AdooQ®. AdooQ Bioscience. [Link]
-
Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138. PubChem - NIH. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. Amblard, M., et al. (2006). Molecular Biotechnology, 33(3), 239-254. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. N-alpha-Boc-N-alpha-Methyl-L-phenylalanine - Amerigo Scientific [amerigoscientific.com]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. N-Boc-L-phenylalanine methyl ester, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Comprehensive Technical Guide to the Stability and Storage of Boc-α-methyl-L-phenylalanine
Foreword: The Imperative of Stability in Synthesis
In the precise world of peptide synthesis and drug development, the integrity of each building block is paramount. Boc-α-methyl-L-phenylalanine stands as a crucial, sterically hindered amino acid derivative, valued for its ability to impart conformational rigidity and enzymatic resistance to novel peptide therapeutics.[1] However, its utility is directly contingent on its chemical fidelity. This guide provides an in-depth analysis of the stability profile of Boc-α-methyl-L-phenylalanine, offering field-proven storage and handling protocols designed to preserve its purity and ensure the validity of experimental outcomes. We will explore the causal mechanisms behind its degradation and present self-validating systems for its handling and quality control.
The Molecular Architecture: Understanding Inherent Stability
Boc-α-methyl-L-phenylalanine's stability is a direct function of its structure: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the α-methylated backbone. The Boc group offers robust protection against bases and most nucleophiles, making it an orthogonal protecting group in complex synthetic schemes.[][3] The α-methyl group adds steric hindrance, which can influence reaction kinetics and the conformational properties of peptides it is incorporated into.
Figure 1: Structure of Boc-α-methyl-L-phenylalanine.
Degradation Pathways: A Mechanistic Perspective
Understanding how a molecule degrades is the first step toward preventing it. For Boc-α-methyl-L-phenylalanine, the primary vulnerability lies in the Boc group's susceptibility to acid.
Primary Pathway: Acid-Catalyzed Deprotection
The foundational characteristic of the Boc group is its stability in basic and neutral conditions and its clean cleavage under acidic conditions.[4] This is not a flaw but a designed feature crucial for its role in synthesis.
The mechanism involves:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by an acid (e.g., trifluoroacetic acid, TFA).
-
Fragmentation: The protonated carbamate fragments, eliminating carbon dioxide and forming a stable tert-butyl cation.
-
Formation of Free Amine: The desired deprotected α-methyl-L-phenylalanine is generated.
This reaction is typically intentional, performed with strong acids like TFA or hydrogen chloride (HCl) in an organic solvent.[5] However, inadvertent exposure to acidic contaminants during storage can lead to premature deprotection and compromise sample purity.
Figure 2: Mechanism of acid-catalyzed Boc deprotection.
Secondary Degradation Factors
While acidolysis is the primary concern, other factors can influence long-term stability:
-
Thermal Stress: While the Boc group is generally stable at ambient temperatures, elevated temperatures (>150°C) can induce thermal deprotection, a process that is accelerated in the presence of trace water or other catalysts.[6][7][8] For standard laboratory storage, however, thermal degradation is not a significant concern.
-
Hydrolytic Stability: In neutral or basic aqueous solutions, the Boc group is highly stable.[] However, in acidic aqueous conditions, hydrolysis will occur via the acid-catalyzed deprotection mechanism. Therefore, storing the compound in acidic buffers is not recommended.
-
Photostability: Aromatic compounds can be susceptible to photodegradation. While specific data on Boc-α-methyl-L-phenylalanine is limited, it is best practice to protect it from direct light, especially for long-term storage.[9]
-
Oxidative Stability: The compound is stable under normal atmospheric conditions. However, it should be stored away from strong oxidizing agents which could potentially interact with the phenyl ring or other parts of the molecule.[10]
Recommended Storage and Handling Protocols
To ensure the long-term integrity of Boc-α-methyl-L-phenylalanine, a multi-faceted approach to storage is required, addressing temperature, atmosphere, and moisture.
Storage of Solid Compound (Lyophilized Powder)
The solid form is the most stable state for long-term preservation.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | Long-term: -20°C [9][11][12] Short-term: 2-8°C [1][13] | Low temperatures significantly reduce the rate of any potential degradation reactions. -20°C is the industry standard for preserving the integrity of sensitive reagents for months to years.[14] |
| Atmosphere | Tightly sealed container.[15] Purging with inert gas (Argon/Nitrogen) is best practice. | Prevents ingress of atmospheric moisture, which can initiate hydrolysis if acidic impurities are present.[9] An inert atmosphere displaces oxygen, preventing potential long-term oxidation. |
| Container | Amber glass vial or opaque container. | Protects the compound from light to prevent potential photodegradation.[16] |
Storage of Solutions
Storing Boc-α-methyl-L-phenylalanine in solution is not recommended for long periods .[11] If required for experimental workflows, the following conditions apply.
| Parameter | Recommendation | Rationale & Causality |
| Temperature | -80°C (up to 6 months) [17] -20°C (up to 1 month) [17] | Ultra-low temperatures are necessary to halt molecular motion and slow degradation in the less stable solution state. |
| Solvent | Use high-purity, anhydrous solvents (e.g., DMF, DMSO). | Hygroscopic solvents like DMSO can absorb water, increasing the risk of hydrolysis.[17] |
| Aliquoting | Prepare single-use aliquots. | Avoid repeated freeze-thaw cycles. [14] These cycles can introduce moisture and cause solutes to crash out of solution, affecting concentration and stability. |
Experimental Protocols: Handling and Quality Control
A self-validating workflow ensures that the material's quality is known at the point of use.
Protocol for Handling and Weighing
This protocol is designed to minimize moisture contamination, a critical factor in maintaining stability.[9]
-
Equilibration: Before opening, remove the sealed container from cold storage (-20°C or -80°C) and place it in a desiccator at room temperature for at least 1-2 hours.
-
Rationale: This step is critical to prevent atmospheric moisture from condensing onto the cold powder, which would compromise its stability.[12]
-
Weighing: Once equilibrated, briefly open the container in a controlled environment (low humidity if possible), quickly weigh the desired amount, and place it in a separate, sealed vessel for dissolution.
-
Resealing: Gently purge the original container with an inert gas (e.g., argon) before tightly resealing. Use parafilm to further secure the seal.
-
Return to Storage: Immediately return the original container to its recommended long-term storage temperature (-20°C).
Figure 3: Workflow for safe handling of lyophilized powder.
Protocol for Quality Control Assessment
Regularly assessing the purity of the compound is essential, especially for a new batch or after long-term storage. High-Performance Liquid Chromatography (HPLC) is the gold standard.
-
Sample Preparation: Prepare a stock solution of Boc-α-methyl-L-phenylalanine at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
HPLC System: Use a Reverse-Phase C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% Acetonitrile with 0.1% TFA
-
-
Gradient: Run a linear gradient from 10% B to 90% B over 20 minutes.
-
Detection: Monitor at 254 nm.
-
Analysis: A pure sample should yield a single, sharp peak. The presence of a secondary, earlier-eluting peak may indicate the presence of the deprotected (more polar) species. Purity should typically be ≥98%.[1]
| QC Method | Parameter Measured | Expected Result for High-Quality Reagent |
| RP-HPLC | Purity & Presence of Impurities | ≥98% purity with a single major peak.[1] |
| ¹H NMR | Structural Integrity | Spectrum consistent with the expected structure, confirming the presence of Boc group protons. |
| Mass Spec (ESI-MS) | Molecular Weight | Observed mass matches the theoretical mass (279.33 g/mol ).[1] |
| Kaiser Test | Presence of Free Primary Amines | Negative result (yellow beads), indicating the Boc group is intact.[18] |
Conclusion: From Storage to Success
The stability of Boc-α-methyl-L-phenylalanine is robust under the correct conditions. Its primary liability, the acid-sensitive Boc group, is a functional necessity for its application in synthesis. By adhering to stringent storage protocols—specifically, cold, dry, and dark conditions—and employing careful handling techniques to prevent moisture contamination, researchers can ensure the chemical integrity of this vital building block. The implementation of routine quality control checks provides the ultimate validation, safeguarding the reliability of experimental data and the success of complex synthetic endeavors.
References
-
AAPPTec. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
-
Yanfen Biotech. (2024). Proper Storage and Handling Guidelines for Peptides. Retrieved from [Link]
-
Block Organics. (n.d.). Boc-L-Phenylalanine Methyl Ester: Technical Specifications and Applications. Retrieved from [Link]
-
LifeTein. (n.d.). Peptide Synthesis: Handling and Storage of Synthetic Peptides. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-Phe(4-Me)-OH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Sharma, A., et al. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances. Retrieved from [Link]
-
ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. Retrieved from [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances. Retrieved from [Link]
-
Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc group present in amino acids and other derivatives. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthetic Peptide Handling & Storage Protocol [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. peptide.com [peptide.com]
- 12. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 13. nbinno.com [nbinno.com]
- 14. Peptide Storage Guide - Creative Peptides [creative-peptides.com]
- 15. aksci.com [aksci.com]
- 16. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic data (NMR, IR) of Boc-alpha-methyl-L-phenylalanine
An In-Depth Technical Guide to the Spectroscopic Data of Boc-alpha-methyl-L-phenylalanine
Authored by: A Senior Application Scientist
Introduction
This compound is a non-natural amino acid derivative that plays a significant role in medicinal chemistry and peptide synthesis.[1] The incorporation of an alpha-methyl group introduces conformational constraints and metabolic stability to peptides, making it a valuable building block in the design of peptidomimetics and therapeutic agents.[1][2] Accurate and comprehensive characterization of this compound is paramount to ensure its identity, purity, and suitability for downstream applications. This guide provides an in-depth analysis of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The information presented herein is intended for researchers, scientists, and drug development professionals who utilize this compound in their work.
Molecular Structure and Spectroscopic Correlation
The chemical structure of this compound is presented below. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the amine and the alpha-methyl group on the chiral center are key features that influence its spectroscopic properties.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.
Experimental Protocol
A general procedure for acquiring a ¹H NMR spectrum of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like -NH and -OH.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Data Presentation
The following table summarizes the expected ¹H NMR spectral data for this compound. The chemical shifts are estimates based on the analysis of similar structures, such as Boc-L-phenylalanine.[3][4]
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10-12 | Broad Singlet | 1H | -COOH |
| ~7.1-7.3 | Multiplet | 5H | Aromatic (Phenyl-H) |
| ~5.0 | Singlet | 1H | -NH |
| ~3.0, ~3.2 | Doublet of Doublets (or two Doublets) | 2H | β-CH₂ |
| ~1.6 | Singlet | 3H | α-CH₃ |
| ~1.4 | Singlet | 9H | Boc (-C(CH₃)₃) |
Spectral Interpretation
-
Boc Group: The nine equivalent protons of the tert-butyl group of the Boc protector are expected to appear as a sharp singlet at approximately 1.4 ppm. This is a characteristic and easily identifiable signal for Boc-protected compounds.
-
Alpha-Methyl Group: The three protons of the alpha-methyl group will present as a singlet around 1.6 ppm. The absence of adjacent protons results in this singlet multiplicity.
-
Beta-Methylene Protons: The two protons on the beta-carbon (β-CH₂) are diastereotopic due to the adjacent chiral center. Consequently, they are expected to appear as two distinct signals, likely a pair of doublets or a more complex multiplet, in the range of 3.0-3.2 ppm.
-
Amine Proton: The -NH proton of the carbamate will appear as a singlet, typically around 5.0 ppm. Its chemical shift can be concentration-dependent and may be broadened due to quadrupole effects of the nitrogen atom.
-
Aromatic Protons: The five protons of the phenyl ring will resonate in the aromatic region, typically between 7.1 and 7.3 ppm, as a complex multiplet.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a downfield chemical shift, usually above 10 ppm. This signal is often exchangeable with D₂O.
Caption: Key ¹H NMR correlations for this compound.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule.
Experimental Protocol
The experimental procedure for ¹³C NMR is similar to that of ¹H NMR, with the following considerations:
-
Sample Preparation: A higher concentration of the sample may be required due to the lower natural abundance of the ¹³C isotope.
-
Instrumentation: The same NMR spectrometer is used, but tuned to the ¹³C frequency.
-
Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom. A larger number of scans is generally necessary.
Data Presentation
The following table presents the expected ¹³C NMR chemical shifts for this compound, estimated from data for analogous compounds.[5]
| Chemical Shift (δ, ppm) | Assignment |
| ~175-178 | Carboxyl Carbonyl (C=O) |
| ~155 | Carbamate Carbonyl (C=O) |
| ~137 | Aromatic C (quaternary) |
| ~129 | Aromatic CH |
| ~128 | Aromatic CH |
| ~126 | Aromatic CH |
| ~80 | Boc Quaternary Carbon (-C (CH₃)₃) |
| ~60 | α-Carbon |
| ~40 | β-Carbon (-CH₂-) |
| ~28 | Boc Methyl Carbons (-C(CH₃ )₃) |
| ~25 | α-Methyl Carbon (-CH₃) |
Spectral Interpretation
-
Carbonyl Carbons: The two carbonyl carbons are the most deshielded, with the carboxylic acid carbonyl appearing at approximately 175-178 ppm and the carbamate carbonyl at around 155 ppm.
-
Aromatic Carbons: The aromatic carbons will resonate in the 126-137 ppm range. The quaternary carbon will be a weaker signal compared to the protonated carbons.
-
Boc Group Carbons: The quaternary carbon of the Boc group gives a characteristic signal around 80 ppm, while the three equivalent methyl carbons appear at approximately 28 ppm.
-
Aliphatic Carbons: The alpha-carbon is expected around 60 ppm, the beta-carbon at about 40 ppm, and the alpha-methyl carbon around 25 ppm.
Caption: Key ¹³C NMR assignments for this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol
A common method for obtaining the IR spectrum of a solid sample is using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.[6]
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. A background spectrum is taken prior to the sample measurement to subtract the contribution of atmospheric CO₂ and water.
-
Data Presentation: The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Data Presentation
The table below lists the characteristic IR absorption bands expected for this compound.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H Stretch | Amine (Carbamate) |
| ~2500-3300 (broad) | O-H Stretch | Carboxylic Acid |
| ~3030 | C-H Stretch (sp²) | Aromatic |
| ~2980 | C-H Stretch (sp³) | Aliphatic |
| ~1710 | C=O Stretch | Carboxylic Acid |
| ~1690 | C=O Stretch | Carbamate |
| ~1600, ~1495 | C=C Stretch | Aromatic Ring |
| ~1520 | N-H Bend | Amine (Carbamate) |
Spectral Interpretation
-
O-H and N-H Stretching Region: A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. Overlapping with this, a sharper peak around 3300 cm⁻¹ corresponding to the N-H stretch of the carbamate should be visible.
-
C-H Stretching Region: Absorptions for aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹.
-
Carbonyl Stretching Region: This region is particularly informative. Two distinct C=O stretching bands are expected: one around 1710 cm⁻¹ for the carboxylic acid carbonyl and another around 1690 cm⁻¹ for the carbamate carbonyl.
-
Fingerprint Region: The region below 1600 cm⁻¹ contains absorptions for aromatic C=C stretching and N-H bending, providing further confirmation of these functional groups.
Overall Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of a synthesized compound.
References
-
ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. Available at: [Link]
-
Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Available at: [Link]
-
Chemsrc. Boc-L-phenylalanine. Available at: [Link]
-
PubChem. Boc-L-phenylalanine methyl ester. Available at: [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. Available at: [Link]
- Google Patents. Preparation of optically active alpha-methyl-phenylalanine derivatives.
-
The Royal Society of Chemistry. Experimental Procedures. Available at: [Link]
-
ResearchGate. Optimized configuration of N-Boc-L-Phenylalanine methyl ester adsorbed.... Available at: [Link]
-
HMDB. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Available at: [Link]
-
Organic Syntheses. L-Phenylalanine Methyl Ester Hydrochloride. Available at: [Link]
-
Scholars Research Library. Der Pharma Chemica. Available at: [Link]
-
Chegg.com. Solved Analyze 13C NMR of N-t-BOC Phenylalanine Methyl Ester. Available at: [Link]
-
ResearchGate. IR spectra of N-Boc-L-alanine-L-proline-OMe 9: (a) CHCl 3 (red line);.... Available at: [Link]
-
ResearchGate. How to get pure nmr after deprotection ?of Boc by TFA?. Available at: [Link]
-
PubMed. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Available at: [Link]
-
MDPI. Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. Available at: [Link]
-
Springer. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. N-(tert-Butoxycarbonyl)-L-phenylalanine(13734-34-4) 1H NMR spectrum [chemicalbook.com]
- 5. Solved Analyze 13C NMR of N-t-BOC Phenylalanine Methyl Ester | Chegg.com [chegg.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Note & Protocol: Incorporating Boc-α-methyl-L-phenylalanine in Solid-Phase Peptide Synthesis
Introduction: The Significance and Challenge of α-Methylated Amino Acids
In the field of peptide-based drug development, the incorporation of non-proteinogenic amino acids is a critical strategy for enhancing therapeutic properties. α-Methylated amino acids, such as Boc-α-methyl-L-phenylalanine, are of particular interest. The substitution of the α-hydrogen with a methyl group introduces significant conformational constraints, favoring helical structures and increasing resistance to enzymatic degradation by proteases.[1] This modification can lead to peptides with improved stability, bioavailability, and receptor-binding affinity.[2]
However, the very feature that confers these advantages—the sterically demanding α,α-disubstituted carbon—presents a formidable challenge during Solid-Phase Peptide Synthesis (SPPS). The steric hindrance significantly impedes the coupling reaction, often leading to incomplete acylation, low yields, and truncated sequences when using standard protocols.[3][4] This guide provides a detailed examination of the underlying chemical principles and offers robust, field-proven protocols to successfully incorporate Boc-α-methyl-L-phenylalanine using Boc-SPPS chemistry.
The Core Challenge: Overcoming Steric Hindrance
The primary obstacle in coupling Boc-α-methyl-L-phenylalanine is the steric bulk surrounding the carboxyl group that needs to be activated and the incoming N-terminal amine of the resin-bound peptide. The α-methyl group, combined with the bulky tert-butyloxycarbonyl (Boc) protecting group, creates a sterically crowded environment that hinders the approach of the nucleophilic amine.
Conventional coupling reagents, such as dicyclohexylcarbodiimide (DCC), are often insufficient to drive the reaction to completion.[4] Therefore, a multi-faceted strategy involving more potent coupling reagents, optimized reaction conditions, and rigorous monitoring is essential for success.
Diagram: Steric Hindrance in Coupling
The diagram below illustrates the steric congestion that hinders the nucleophilic attack of the resin-bound amine on the activated carboxyl group of Boc-α-methyl-L-phenylalanine.
Caption: Steric hindrance from the α-methyl and Boc groups.
Recommended Reagents and Materials
-
Resin: Merrifield, PAM, or BHA resin appropriate for Boc-SPPS.
-
Amino Acids: Boc-protected amino acids with appropriate side-chain protection.
-
Boc-α-methyl-L-phenylalanine
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF, peptide synthesis grade).
-
Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in DCM.[5]
-
Neutralization Base: 10% N,N-Diisopropylethylamine (DIPEA) in DCM.
-
Coupling Reagents:
-
Activation Base: DIPEA or 2,4,6-Collidine.
-
Washing Solvents: DCM, Isopropanol (IPA).
-
Monitoring Reagents:
-
Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., p-cresol, anisole).[10][11]
Experimental Protocols
General SPPS Cycle for Standard Amino Acids
The standard Boc-SPPS cycle involves repetitive deprotection, neutralization, and coupling steps.[12] The following protocol should be used for all non-sterically hindered amino acids in the sequence.
-
Resin Swelling: Swell the resin in DCM for at least 30 minutes.[13]
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, drain, and treat with a fresh portion of 50% TFA/DCM for 25-30 minutes.[5][13]
-
Washing: Wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x) to remove TFA.
-
Neutralization: Treat the resin with 10% DIPEA in DCM for 2 minutes (repeat twice). Wash with DCM (5x).[13]
-
Coupling: Proceed with standard coupling protocols (e.g., using DCC or HBTU).
-
Washing: Wash the resin with DCM (3x) and DMF (3x) to prepare for the next cycle.
Protocol for Coupling Boc-α-methyl-L-phenylalanine
This protocol is optimized to overcome the steric barrier and achieve high coupling efficiency. A "double coupling" strategy is strongly recommended.
Workflow: Enhanced Coupling for Boc-α-Me-Phe
Caption: Recommended double coupling workflow for hindered residues.
Detailed Steps:
-
Pre-activation:
-
In a separate reaction vessel, dissolve Boc-α-methyl-L-phenylalanine (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in DMF.
-
Add DIPEA (8 equivalents) to the solution.[14]
-
Allow the mixture to pre-activate for 5 minutes at room temperature. The solution will typically change color.
-
Rationale: Pre-activation forms the highly reactive OAt-active ester, which is more effective at acylating the sterically hindered amine than in-situ activation methods.[6][7] HATU is superior to reagents like HBTU for hindered couplings due to the neighboring group effect of the pyridine nitrogen, which stabilizes the transition state.[6]
-
-
First Coupling:
-
Add the pre-activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Agitate the mixture for a minimum of 2 hours, and up to 4 hours.
-
-
Washing and Monitoring:
-
Drain the coupling solution and wash the resin thoroughly with DMF (5x).
-
Take a small sample of resin beads and perform a Bromophenol Blue or TNBS test to check for the presence of free amines.[9] A negative result (e.g., yellow beads for Bromophenol Blue) indicates complete coupling.[14] A positive result (blue/green beads) indicates an incomplete reaction.
-
-
Second Coupling (if necessary):
-
If the monitoring test is positive, a second coupling is mandatory to avoid deletion sequences.
-
Repeat steps 1 and 2.
-
-
Final Wash:
-
Once the coupling is complete (confirmed by a negative monitoring test), wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next deprotection cycle.
-
Cleavage and Final Deprotection
The final step is to cleave the completed peptide from the resin and remove all side-chain protecting groups. This is achieved with strong acids.
Safety Precaution: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. It must be handled with extreme care in a specialized, HF-resistant apparatus by trained personnel.[10][15] TFMSA is a less volatile but still highly corrosive alternative.[11]
"Low-High" HF Cleavage Protocol:
This two-step method is designed to minimize side reactions caused by reactive carbocations generated during deprotection.[10]
-
"Low HF" Step:
-
Cocktail: HF/DMS (Dimethyl sulfide)/p-cresol (25:65:10, v/v/v).
-
Procedure: Treat the dried peptide-resin with the "Low HF" cocktail for 2 hours at 0 °C. This removes more labile protecting groups (e.g., Boc, Trt) under scavenger-rich conditions.
-
Evaporate the HF and DMS under vacuum.
-
-
"High HF" Step:
-
Cocktail: HF/p-cresol (90:10, v/v).
-
Procedure: Treat the resin with the "High HF" cocktail for 1 hour at 0 °C. This cleaves the peptide from the resin and removes more robust protecting groups (e.g., Bzl, Tos).[11]
-
-
Work-up:
-
Evaporate the HF under a stream of nitrogen.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Wash the peptide pellet with cold ether several times to remove scavengers.
-
Dissolve the crude peptide in an appropriate aqueous buffer (e.g., containing acetonitrile/water/TFA) for purification.
-
-
Purification and Analysis:
Data Summary and Troubleshooting
Table 1: Recommended Coupling Conditions for Boc-α-methyl-L-phenylalanine
| Parameter | Recommendation | Rationale |
| Coupling Reagent | HATU | Forms highly reactive OAt-ester, superior for hindered couplings.[6][14] |
| Equivalents (AA) | 4.0 | Drives the reaction equilibrium towards completion. |
| Equivalents (HATU) | 3.9 | Slight sub-stoichiometric amount to avoid side reactions. |
| Equivalents (Base) | 8.0 (DIPEA) | Ensures complete carboxylate formation and neutralizes byproduct. |
| Reaction Time | 2-4 hours per coupling | Allows sufficient time for the sterically slow reaction to proceed. |
| Strategy | Double Coupling | Ensures maximum incorporation and minimizes deletion sequences.[16] |
| Monitoring Test | Bromophenol Blue / TNBS | Kaiser test gives false negatives for sterically hindered amines.[9] |
Table 2: Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Positive coupling test after 2nd coupling | Severe peptide aggregation on the resin. | - Switch solvent to NMP or use a DCM/DMF mixture.[9]- Consider capping unreacted amines with acetic anhydride to prevent deletion mutants. |
| Low final yield | Incomplete coupling at the hindered position. | - Strictly adhere to the double coupling protocol with extended reaction times.- Ensure reagents (especially HATU) are fresh and anhydrous. |
| Side products observed in MS | - Guanidinylation of N-terminus by excess HATU.- Alkylation by carbocations during cleavage. | - Use a slight sub-equivalent of HATU relative to the amino acid.- Ensure an adequate amount and type of scavengers are used in the cleavage cocktail. |
Conclusion
The successful incorporation of Boc-α-methyl-L-phenylalanine into synthetic peptides is a challenging yet achievable goal. The steric hindrance imposed by the α-methyl group necessitates a departure from standard SPPS protocols. By employing a potent uronium-based coupling reagent like HATU, utilizing an excess of reagents, extending reaction times, and implementing a mandatory double coupling strategy with diligent monitoring, researchers can effectively overcome these synthetic hurdles. The protocols detailed herein provide a robust framework for accessing conformationally constrained peptides with enhanced therapeutic potential.
References
-
HATU - Wikipedia . Wikipedia. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS) . AAPPTec. [Link]
-
HATU, DIPEA Peptide Coupling Mechanism . YouTube. [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt . ResearchGate. [Link]
-
Should My Peptide Be Methylated? . LifeTein. [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates . RSC Advances. [Link]
-
Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis . National Institutes of Health (NIH). [Link]
-
Introduction to Peptide Synthesis . National Institutes of Health (NIH). [Link]
-
Solid Phase Peptide Synthesis With N-Methyl Amino Acids . AAPPTec. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory . University of California, Irvine. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry . AAPPTec. [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids . CEM Corporation. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids . ResearchGate. [Link]
-
Methods and protocols of modern solid phase peptide synthesis . Springer. [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests . AAPPTec. [Link]
-
The latest SPPS application data - innovative solution for peptide chemistry . PCD. [Link]
-
Engineering of a Peptide α‐N‐Methyltransferase to Methylate Non‐Proteinogenic Amino Acids . National Institutes of Health (NIH). [Link]
-
Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential . National Institutes of Health (NIH). [Link]
-
Enhancement of N-Methyl Amino Acid Incorporation into Proteins and Peptides Using Modified Bacterial Ribosomes and Elongation Factor P . ACS Publications. [Link]
-
N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity . ResearchGate. [Link]
Sources
- 1. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 4. researchgate.net [researchgate.net]
- 5. chempep.com [chempep.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. peptide.com [peptide.com]
- 15. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Enhancing Peptide Therapeutics: A Guide to Improved Stability with Boc-alpha-methyl-L-phenylalanine
Introduction: The Imperative for Peptide Stability in Drug Development
Peptides have emerged as a highly promising class of therapeutics, offering remarkable specificity and potency. However, their clinical translation is often hampered by their inherent instability, primarily their susceptibility to enzymatic degradation in biological systems. This rapid clearance necessitates frequent administration and can limit therapeutic efficacy. A key strategy to overcome this limitation is the site-specific incorporation of unnatural amino acids designed to protect the peptide backbone. Among these, α-methylated amino acids, and specifically Boc-alpha-methyl-L-phenylalanine, have proven to be a robust solution for enhancing peptide stability and bioavailability.[1]
This comprehensive guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols for incorporating this compound into peptide sequences. We will delve into the mechanistic underpinnings of its stabilizing effects, provide detailed methodologies for synthesis and stability assessment, and offer expert insights to navigate the challenges associated with handling sterically hindered amino acids.
The Mechanism of Action: How Alpha-Methylation Confers Stability
The introduction of a methyl group at the alpha-carbon of an amino acid residue has profound effects on the local and global properties of a peptide. The enhanced stability imparted by α-methyl-L-phenylalanine stems from two primary principles: steric hindrance and conformational constraint.
Steric Hindrance: The additional methyl group acts as a steric shield, physically obstructing the approach of proteases to the adjacent peptide bonds.[1] Most proteases recognize and bind to their substrates in an extended conformation; the bulkiness of the α-methyl group prevents the peptide from adopting this conformation at the site of modification, thereby inhibiting enzymatic cleavage.[2]
Conformational Constraint: The presence of the α-methyl group restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone. This pre-organization of the peptide's conformation can favor the formation of stable secondary structures, such as α-helices, which are less susceptible to proteolytic degradation.[1][3][4] Furthermore, this conformational rigidity can lock the peptide into a bioactive conformation, potentially enhancing its binding affinity to its therapeutic target.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Boc-α-methyl-L-phenylalanine for Crafting Peptidomimetics with Enhanced Bioactivity
Introduction: The Pursuit of Stability and Potency in Peptide Therapeutics
Peptides represent a promising class of therapeutics, offering high specificity and potency. However, their clinical utility is often hampered by inherent liabilities, primarily their susceptibility to enzymatic degradation and conformational flexibility, which can lead to reduced receptor affinity and poor bioavailability.[1] Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a compelling strategy to overcome these limitations. A key approach in the design of robust peptidomimetics is the incorporation of unnatural amino acids. Among these, α-methylated amino acids, such as Boc-α-methyl-L-phenylalanine, have emerged as powerful tools for medicinal chemists.[2]
The introduction of a methyl group at the α-carbon of an amino acid residue has profound effects on the peptide backbone. This single modification imparts significant steric hindrance, which serves two primary purposes: it shields the adjacent peptide bonds from proteolytic cleavage, thereby enhancing metabolic stability, and it restricts the conformational freedom of the peptide backbone.[2] This conformational constraint can pre-organize the peptide into its bioactive conformation, reducing the entropic penalty upon binding to its target receptor and potentially increasing binding affinity and selectivity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of Boc-α-methyl-L-phenylalanine into peptide sequences to generate peptidomimetics with enhanced therapeutic potential. We will delve into the underlying principles, provide detailed protocols for synthesis and analysis, and present a case study to illustrate the transformative impact of this modification.
The Science of α-Methylation: A Deeper Dive
The strategic placement of an α-methyl group, as in Boc-α-methyl-L-phenylalanine, fundamentally alters the physicochemical properties of a peptide.
Conformational Control: The steric bulk of the α-methyl group restricts the permissible values of the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone. This often induces a preference for helical or turn-like secondary structures.[3] By reducing the number of accessible conformations, the peptide is "pre-organized" into a shape that is more complementary to its biological target. This can lead to a significant improvement in receptor binding affinity.
Enhanced Proteolytic Resistance: Proteases, the enzymes responsible for peptide degradation, have specific recognition sites and require a certain degree of flexibility in the peptide backbone to bind and cleave it. The steric shield provided by the α-methyl group hinders the approach of these enzymes, making the adjacent peptide bonds significantly less susceptible to cleavage.[2] This translates to a longer in vivo half-life and improved pharmacokinetic profile for the resulting peptidomimetic.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Boc-α-methyl-L-phenylalanine
The incorporation of the sterically hindered Boc-α-methyl-L-phenylalanine requires optimized coupling conditions to ensure efficient peptide bond formation. This protocol is based on the Boc/Bzl protection strategy.
Materials:
-
Boc-α-methyl-L-phenylalanine
-
Appropriate resin (e.g., Merrifield or PAM resin)[4]
-
Boc-protected amino acids
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIEA)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM[4]
-
Washing solvents: Isopropanol (IPA)
-
Cleavage cocktail (e.g., HF or TMSOTf-based)[4]
-
Ether (cold, for precipitation)
Step-by-Step Procedure:
-
Resin Preparation:
-
Swell the chosen resin in DCM for at least 30 minutes in a reaction vessel.
-
Wash the resin with DMF (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).
-
Add fresh 50% TFA in DCM and agitate for 20-30 minutes.
-
Wash the resin with DCM (2x) and IPA (2x), followed by DMF (3x).
-
-
Coupling of Boc-α-methyl-L-phenylalanine (and subsequent sterically hindered amino acids):
-
Activation: In a separate vial, dissolve Boc-α-methyl-L-phenylalanine (3-5 equivalents), HBTU or HATU (3-5 equivalents), and DIEA (6-10 equivalents) in a minimal amount of DMF. Allow to pre-activate for 5-10 minutes. Rationale: Pre-activation is crucial for sterically hindered amino acids to ensure the formation of the active ester before addition to the resin.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or the reaction can be gently heated (e.g., using microwave-assisted SPPS).[5]
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. For couplings involving N-methylated or α,α-disubstituted amino acids where the Kaiser test is not reliable, a small sample of the resin can be cleaved and analyzed by mass spectrometry.
-
Washing: Wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence. For non-sterically hindered amino acids, standard coupling protocols can be used.
-
-
Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the peptide-resin with DCM and dry under vacuum.
-
Treat the dried resin with an appropriate cleavage cocktail (e.g., HF/anisole or a TMSOTf-based cocktail) to cleave the peptide from the resin and remove side-chain protecting groups.[4] Caution: Handle strong acids with appropriate safety precautions in a fume hood.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide by adding the cleavage solution to cold diethyl ether.
-
Collect the crude peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold ether.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Diagram of the SPPS Workflow:
Caption: Workflow for Solid-Phase Peptide Synthesis with Boc-α-methyl-L-phenylalanine.
Protocol 2: In Vitro Proteolytic Stability Assay
This protocol allows for the quantitative assessment of the enhanced stability of α-methylated peptidomimetics compared to their native counterparts.
Materials:
-
α-methylated peptidomimetic
-
Native (non-methylated) peptide (as a control)
-
Protease solution (e.g., trypsin, chymotrypsin, or human serum)
-
Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10% TFA)
-
HPLC-MS system
Step-by-Step Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the α-methylated and native peptides in the reaction buffer at a known concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
In separate microcentrifuge tubes, incubate a known concentration of each peptide with the protease solution (e.g., human serum at a 1:1 ratio) at 37°C. A control reaction for each peptide without the protease should also be prepared.
-
-
Time Points:
-
At various time points (e.g., 0, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot from each reaction mixture.
-
-
Quenching:
-
Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.
-
-
Analysis:
-
Analyze the samples by HPLC-MS.
-
Quantify the amount of intact peptide remaining at each time point by measuring the peak area of the corresponding chromatogram.
-
-
Data Interpretation:
-
Plot the percentage of intact peptide remaining versus time for both the α-methylated and native peptides.
-
Calculate the half-life (t½) of each peptide under the assay conditions. A significantly longer half-life for the α-methylated peptide demonstrates its enhanced proteolytic stability.[6]
-
Data Presentation: The Quantitative Impact of α-Methylation
The benefits of incorporating Boc-α-methyl-L-phenylalanine can be clearly demonstrated through quantitative data. The following tables provide illustrative examples of the expected improvements in proteolytic stability and receptor binding affinity.
Table 1: Comparative Proteolytic Stability
| Peptide ID | Sequence | Modification | Protease | Half-life (t½) in Human Serum (hours) |
| P-Native | Ac-Tyr-Gly-Gly-Phe-Leu-NH₂ | None | Human Serum | 1.5 |
| P-αMePhe | Ac-Tyr-Gly-Gly-(αMe)Phe-Leu-NH₂ | α-methyl-L-phenylalanine at P4 | Human Serum | > 36 |
Note: This data is illustrative and actual values will vary based on the peptide sequence and experimental conditions.
Table 2: Comparative Receptor Binding Affinity
| Peptide ID | Target Receptor | Modification | Binding Affinity (IC₅₀, nM) |
| R-Native | Opioid Receptor | None | 120 |
| R-αMePhe | Opioid Receptor | α-methyl-L-phenylalanine at P4 | 35 |
Note: This data is illustrative and actual values will vary based on the peptide sequence and experimental conditions.
Case Study: Development of a Potent and Stable Relaxin-3 B-Chain Mimetic
Background: Human relaxin-3 is a neuropeptide that plays a role in stress, anxiety, and appetite regulation. Its B-chain contains an α-helix that is crucial for binding to its receptor, RXFP3. However, the native B-chain is conformationally flexible and susceptible to degradation.
Objective: To develop a stable and potent mimetic of the relaxin-3 B-chain by incorporating α-methyl-L-phenylalanine.
Approach:
-
Design: Based on the known structure of the relaxin-3 B-chain, two solvent-exposed, non-critical leucine residues were identified as suitable positions for substitution with α-methyl-L-phenylalanine. The hypothesis was that these substitutions would stabilize the α-helical conformation and enhance proteolytic resistance without disrupting receptor binding.
-
Synthesis: A peptide analog, H3B(αMePhe¹³, αMePhe¹⁷), was synthesized using the SPPS protocol described above, incorporating Boc-α-methyl-L-phenylalanine at the desired positions.
-
Conformational Analysis: Circular dichroism (CD) spectroscopy was used to assess the secondary structure of the modified peptide. The results showed a significant increase in α-helicity compared to the native B-chain fragment.
-
Biological Evaluation:
-
Receptor Binding Assay: The binding affinity of H3B(αMePhe¹³, αMePhe¹⁷) to the RXFP3 receptor was determined using a competitive radioligand binding assay. The modified peptide exhibited a 4-fold increase in binding affinity compared to the native fragment.
-
Functional Assay: A cell-based assay measuring downstream signaling (e.g., cAMP inhibition) confirmed that the modified peptide was a potent agonist of the RXFP3 receptor.
-
Stability Assay: The proteolytic stability of the peptide was assessed in human serum. The native fragment was rapidly degraded, while H3B(αMePhe¹³, αMePhe¹⁷) remained largely intact after 24 hours.[7]
-
Diagram of the Peptidomimetic's Impact on a Signaling Pathway:
Caption: Enhanced GPCR signaling by an α-methyl-phenylalanine-containing peptidomimetic.
Conclusion
Boc-α-methyl-L-phenylalanine is a valuable building block for the creation of peptidomimetics with superior drug-like properties. The strategic incorporation of this unnatural amino acid offers a reliable method to enhance proteolytic stability and pre-organize peptide conformation for improved receptor binding. The protocols and data presented in these application notes provide a solid foundation for researchers to leverage the power of α-methylation in their peptide drug discovery programs, ultimately paving the way for the development of more effective and durable peptide-based therapeutics.
References
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]
-
Drug Design Org. (2009). Peptidomimetics examples. [Link]
-
Löffler, D., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 4(3), 1188–1197. [Link]
-
CEM Corporation. (2025). Enzymatic Degradation Studies: Assessing Peptide Stability. [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]
-
Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
Löffler, D., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]
-
Broda, M. A., et al. (2009). The effect of beta-methylation on the conformation of alpha, beta-dehydrophenylalanine: a DFT study. Journal of Peptide Science, 15(7), 465–473. [Link]
-
Paul, S., et al. (2018). Side-Chain Polarity Modulates the Intrinsic Conformational Landscape of Model Dipeptides. The Journal of Physical Chemistry B, 122(21), 5547–5557. [Link]
-
Roy, S., et al. (2023). Boc-Protected Phenylalanine and Tryptophan-Based Dipeptides: A Broad Spectrum Anti-Bacterial Agent. International Journal of Molecular Sciences, 24(14), 11529. [Link]
-
Patil, S. D., et al. (2023). Noncovalent Peptide Stapling Using Alpha-Methyl-l-phenylalanine for α-Helical Peptidomimetics. Journal of the American Chemical Society. [Link]
-
Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry, 16(9), 683–690. [Link]
-
DOST-PNRI. (2017, March 30). Receptor Binding Assay - Part 1 [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]
-
ResearchGate. (n.d.). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. [Link]
-
Wang, F., et al. (2012). Peptide-Modified Surfaces for Enzyme Immobilization. PLoS ONE, 7(9), e44539. [Link]
-
Sharma, A., et al. (2011). Synthesis of a phenylalanine-rich peptide as potential anthelmintic and cytotoxic agent. Journal of the Serbian Chemical Society, 76(1), 1-8. [Link]
-
van der Velden, N. S., et al. (2021). Engineering of a Peptide α-N-Methyltransferase to Methylate Non-Proteinogenic Amino Acids. Angewandte Chemie International Edition, 60(26), 14319–14323. [Link]
-
Gante, J. (1993). Peptidomimetics for Receptor Ligands—Discovery, Development, and Medical Perspectives. Angewandte Chemie International Edition in English, 33(17), 1699-1720. [Link]
-
Toniolo, C., et al. (1990). Structures of peptides from alpha-amino acids methylated at the alpha-carbon. Peptide Research, 3(1), 20–30. [Link]
-
ResearchGate. (n.d.). Signaling pathways activated by peptides and amino acids involved in cholecystokinin (CCK) secretion and synthesis in enteroendocrine cells. [Link]
-
ResearchGate. (n.d.). Peptidomimetics and Cell Signaling Pathways. [Link]
-
Liu, F., et al. (2021). PRMT5-mediated arginine methylation activates AKT kinase to govern tumorigenesis. Nature Communications, 12(1), 3465. [Link]
-
Bibi, S., et al. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules, 29(4), 785. [Link]
-
Yuan, B., & Wang, H. (2021). Peptide Signaling Pathways Regulate Plant Vascular Development. Frontiers in Plant Science, 12, 719606. [Link]
-
Garg, S., et al. (1993). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis. Bioconjugate Chemistry, 4(6), 574–580. [Link]
-
Gkountela, S., et al. (2022). PRMT5 activates AKT via methylation to promote tumor metastasis. Nature Communications, 13(1), 3960. [Link]
Sources
- 1. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
- 5. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Solution-phase synthesis of peptides with Boc-alpha-methyl-L-phenylalanine
Application Note & Protocol Guide
Topic: Solution-Phase Synthesis of Peptides with Boc-α-methyl-L-phenylalanine
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Utility of Sterically Hindered Amino Acids
In the landscape of peptide chemistry and drug discovery, α,α-disubstituted α-amino acids represent a class of building blocks with profound implications for molecular design.[1] The incorporation of residues such as α-methyl-L-phenylalanine introduces significant conformational constraints on the peptide backbone. This rigidity can lock the peptide into a specific, biologically active conformation, enhance resistance to enzymatic degradation by proteases, and improve overall metabolic stability—qualities highly sought after in therapeutic peptides.
However, the very feature that imparts these benefits—the sterically demanding quaternary α-carbon—presents a formidable challenge during chemical synthesis.[1] The solution-phase synthesis of peptides containing Boc-α-methyl-L-phenylalanine is notoriously difficult due to the steric hindrance posed by the α-methyl group, which dramatically slows down the kinetics of peptide bond formation.[2][3] This guide provides a detailed examination of the strategies and protocols necessary to overcome these hurdles, focusing on the selection of potent coupling reagents, optimized reaction conditions, and robust deprotection methods.
Strategic Considerations for Incorporating Boc-α-methyl-L-phenylalanine
Successful synthesis hinges on a clear understanding of the kinetic and mechanistic challenges involved. The primary obstacle is the steric shield created by the α-methyl group, which impedes both the activation of the carboxylic acid and the subsequent nucleophilic attack by the incoming amine.
The Critical Choice of Coupling Reagent
Standard coupling reagents, such as dicyclohexylcarbodiimide (DCC), are often inefficient for coupling sterically hindered amino acids, leading to low yields and sluggish reactions.[4] The field has evolved toward the use of more potent onium-type (aminium/uronium and phosphonium) salts, which generate highly reactive activated esters in situ.[5]
-
Aminium/Uronium Salts (HATU, HBTU, HCTU, COMU): These reagents are among the most effective for difficult couplings.[2][6] HATU, in particular, is renowned for its high reactivity, which is attributed to the formation of a highly reactive HOAt ester intermediate.[7] COMU is a newer generation reagent that incorporates the OxymaPure moiety, offering comparable efficiency to HATU but with a better safety profile, as it avoids the potentially explosive HOBt or HOAt byproducts.[6][7]
-
Phosphonium Salts (PyBOP, PyBrOP): These reagents also exhibit high coupling efficiency for hindered systems.[2] PyBrOP, for instance, can be particularly effective for very challenging couplings, though it carries a higher risk of racemization.
The choice of reagent must be balanced with the need to suppress racemization, a side reaction that can occur at the C-terminal amino acid residue during activation.[5][8] Additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl cyano(hydroxyimino)acetate (OxymaPure) are crucial for minimizing this risk.[5][9]
Comparative Data on Coupling Reagents for Hindered Systems
| Coupling Reagent | Class | Typical Base | Relative Efficiency for Hindered Coupling | Racemization Risk | Key Advantages |
| DCC/DIC | Carbodiimide | N/A or NMM | Low to Moderate | Moderate | Cost-effective, simple byproducts (DCU/DIU).[5][6] |
| HBTU | Aminium/Uronium | DIPEA, NMM | High | Low | Widely used, good performance for many systems.[2][4] |
| HATU | Aminium/Uronium | DIPEA, NMM | Very High | Very Low | Superior reactivity due to HOAt leaving group.[4][7] |
| COMU | Aminium/Uronium | DIPEA, NMM | Very High | Very Low | Excellent efficiency, safer (Oxyma-based), good solubility.[6][7] |
| PyBOP | Phosphonium | DIPEA, NMM | High | Low | Effective for a wide range of hindered couplings.[2] |
Boc Group Deprotection Strategy
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group, typically removed using a moderately strong acid like trifluoroacetic acid (TFA).[10] The mechanism involves protonation of the carbonyl oxygen, followed by cleavage to form a stable tert-butyl cation and a carbamic acid, which decarboxylates to release the free amine.[10][11] For peptides containing Boc-α-methyl-L-phenylalanine, the standard protocol of using TFA in a solvent like dichloromethane (DCM) is generally effective. The steric bulk around the α-carbon does not significantly impede the access of TFA to the Boc group.
Purification of Peptides with Bulky Residues
Peptides incorporating α-methyl-L-phenylalanine are often hydrophobic, which can lead to aggregation and complicate purification.[12] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for purifying the final product.[13] A C18 column with a gradient of acetonitrile in water, both containing 0.1% TFA, is typically used to achieve separation based on hydrophobicity.[13]
Experimental Workflow and Mechanism Diagrams
The following diagrams illustrate the overall synthetic cycle and the mechanism of peptide bond formation using a uronium salt activator.
Caption: General workflow for solution-phase peptide synthesis.
Caption: Mechanism of peptide bond formation via an activated ester.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. TFA is highly corrosive and volatile.
Protocol 1: Coupling of Boc-α-methyl-L-phenylalanine to a Peptide Ester
This protocol describes the coupling of Boc-α-methyl-L-phenylalanine to the free amine of a peptide methyl ester (H-Peptide-OMe) using HATU as the coupling reagent and DIPEA as the base.
Materials:
-
Boc-α-methyl-L-phenylalanine (Boc-AAMP-OH) (1.2 eq)
-
Peptide amine salt (e.g., H-Peptide-OMe·HCl) (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
Procedure:
-
Dissolution: Dissolve the peptide amine salt (H-Peptide-OMe·HCl, 1.0 eq) in anhydrous DMF (or DCM) in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Neutralization: Cool the solution to 0 °C in an ice bath. Add DIPEA (1.0 eq) to neutralize the hydrochloride salt and stir for 10-15 minutes.
-
Pre-activation: In a separate flask, dissolve Boc-AAMP-OH (1.2 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.0 eq) to this solution and stir at 0 °C for 5-10 minutes. This pre-activation step is crucial for hindered couplings.
-
Coupling Reaction: Add the pre-activated solution from step 3 to the neutralized peptide amine solution from step 2. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting peptide amine is consumed. For particularly difficult couplings, a second addition of the activated amino acid may be required ("double coupling").[2]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with a water-immiscible organic solvent like ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes unreacted starting materials, coupling reagents, and base.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Boc-protected peptide.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by preparative RP-HPLC if necessary.[13]
Protocol 2: N-Terminal Boc-Deprotection
This protocol describes the removal of the Boc protecting group from the newly incorporated α-methyl-L-phenylalanine residue.
Materials:
-
Boc-protected peptide from Protocol 1
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether (cold)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Boc-protected peptide in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.2 M.
-
Acidolysis: Add TFA to the solution. A common mixture is 25-50% TFA in DCM (v/v).[10]
-
Reaction: Stir the solution at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC or LC-MS. Effervescence (release of CO₂) may be observed as the Boc group is cleaved.[11]
-
Isolation:
-
Once deprotection is complete, remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove residual TFA).
-
Dissolve the resulting oil or solid in a minimal amount of DCM or methanol.
-
Add cold diethyl ether to precipitate the deprotected peptide as its TFA salt.
-
Collect the solid precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
-
Neutralization (for subsequent coupling): If the resulting peptide TFA salt is to be used immediately in the next coupling step, it can be dissolved in the reaction solvent (e.g., DMF) and neutralized in situ with a base like DIPEA, as described in Protocol 1, step 2.
Conclusion
The solution-phase synthesis of peptides containing Boc-α-methyl-L-phenylalanine is a challenging yet achievable endeavor. Success relies on a strategic approach that directly addresses the issue of steric hindrance. By employing highly potent onium-salt coupling reagents like HATU or COMU, optimizing reaction conditions through pre-activation and extended reaction times, and following robust deprotection and purification protocols, researchers can effectively incorporate these valuable residues. The resulting conformationally constrained peptides are powerful tools for advancing drug discovery and biochemical research.
References
- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5tCCl658J9eMo7nJ4jQWy6ysw-vUaHC70Hzj0XXvyiMw-foM82JYALK5tTd74FiSSroylL7t4B9wTr81TeltamFq1lCYOYYIGpASARX6VA3sj2k6_rMPrWdzU0RJCPQAYzApO8j4a0J8AUY3114mpKVv5Wi_ZhV2bHOIgw7-VnI7g0wdI7XvQUvQgv2U1c-dGgsyVqbv5YITJ8zehSCrr4Az6DFW3nURRhA==]
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmY3EdFyK3A1yEA2iKU4hb3mF-SM1fge4JOdccBtRGFG209oT5SHvaGNjYyn8SG61QzxdA3emPR-ltYg0vYbmE1t6ln0wa6jk2avQKOARRivQcq0B7-5IqYMWEgpYhvBm5AOV_bBqUTWbpihs=]
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. [URL: https://vertexaisearch.cloud.google.
- Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH222NHyHCef1pKU_D8GzT0k1an_qKK9e6KzDgRs98SYb1RpaUbQbTinQq1Tf55p00LLDhoiwfoBgNXnZChqgXGqJMdxRgHXRpqNZm7OFOYd6V4kXocaYB-GMTj9-AoSR0RVynVN5nvvSeAEyHAFNlhU3GXxjSv]
- A Technical Guide to Sterically Hindered Amino Acids: Synthesis, Properties, and Applications in Drug Discovery. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBBp5bcJF4XtOFxTYWfAQ99ZIoVC3KJt0h_Cig62_3IRQuEQlZSTQa1IMAHAEi3HAq4axSj71k_yaQ9OT-DDY1k0wVmE2UgmwtTTwDwjg5VqcNSLKG_caW_u3VVgks77p2unVzTnlibPptCPQVVazoyXuoJOiia2DeWwm0wu2sng71m4B8nJuzcsyG_H1iWWW7Rt8mgbI_NvIqaB45TVwI2bnPhBIqxnqzhfs0GLuQJBoecCHqhufhfc26j65i2POn30wqNgBg6dv_]
- Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. Deliver Therapeutics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_BWOQDaOzxqXGjYuAD8p0tM5h0d_O9iOIMXZELvV8YBQelpv2MZQ8vmoTrIAjeuo2iG0dsl0jk2ZQM0LW7MAzO20tKsquUOZaOx3IFWBbtIPT5IxZLJq34Srkw0899g4YHrorFVwnZCA2scwph-z27k4icsd1cusSPucFmrqn4DUsvEhE4-JUEm7_JrrkI2Tk]
- Understanding Boc protection and deprotection in peptide synthesis. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdTLPnAZd1bhB00PWqHKyC_ZduHEqXpMVCMtoqfBjV7-bldE530O3Y6Koz-dBlQhXg2eSDYqtUDg-R_xrYfLOLc97XeDMnx9dM3pNu32iTbvwXfdaLwZaxKMCL4aDckBMpodRTEfH7jzzpM6BwBHWMFnfbHacTWtEsflu4y_-4qQHMtYCWiPm0Whdzl6kxtZ-2wtZh43W0Nmnz6-GDeIE=]
- Amine Protection / Deprotection. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqnYkFmTnG59nKyFso7u2UpBcvpiL4DJ2p3Ad-gfJOe7kbl0MI_WqTvjy4jegGIDXWslGmlYc8Oi62lpunaGuD9Ow6A-_JOIUzrYFdAHCipTr0Q0DWwDY3BLgTUBvCONEQ35YqLFik0EbOP2PYjZuaF_UrECiUv8lKcSz1SqcVkfIcd9rVyTVXCGgJ3SZ_UUNGoRIervyoKNO000HAKioNbWqiKNQDbIXNA3oQPJA1Li8=]
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024). Custom Peptide Synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGri78hO8e2J83hqNWO3r6lCUWcmaXmoZEp6voWfvIl-oqwHRvDq3sf2OvhuJ06KXbD72glB8H8ohkQW__TSUSOQPXSBcqO_FiM-YDgWCEcrzfyj6GtauumhqwlihPWlNREv4jUtrpbFR1Zsl7hSN6hj48WWPIHR7bw-1o4CpJaN28QNuSqcBpUovXUSVr6QuiEKUykl7QAYQ==]
- Amine Protection and Deprotection. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/amine-protection-and-deprotection/]
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Nature Communications. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfhFOE9dkelXGKx9921isJgmOu72pxG6b8mBOnvIG4DehKiVcHdJY5azW7WuMHKhmgE7DQRLJKI6AKgfuiM-MOEHyJVuyR8BlCxkb5px_SztAv560xBJ64F3Z7wQ2TgpK33cwFidibLBjc6eV6]
- Peptide Purification Process & Methods: An Overview. Bachem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-0rmgpd0X4EXUh5KKavpygE0rs6mF1EMTIS_bmSLKnwtLkKvA-fj5oI-V9YhbqEl6aMJB2Topxs47ZBIcfP8yLhGRBEfY0yDK3oYUcYUVxGUiIkzX3StiGXuRTHg_Q0obnDuB0nYkUrd1s85RX-M9KLAwj1tB3Nx2RlcNbW5P6DUNFwFeQPvHPZAZSRZf5jtGlQk1u2YNM37u]
- Synthesis and purification of amyloidogenic peptides. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11453631/]
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11190011/]
- Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.8b03001]
Sources
- 1. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. delivertherapeutics.com [delivertherapeutics.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 6. bachem.com [bachem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. iris.unive.it [iris.unive.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. bachem.com [bachem.com]
Application Note: A Multi-Modal Analytical Strategy for Peptides Incorporating Boc-α-methyl-L-phenylalanine
Audience: Researchers, scientists, and drug development professionals in peptide chemistry and pharmaceutical sciences.
Abstract: The incorporation of non-canonical, sterically hindered amino acids such as Boc-α-methyl-L-phenylalanine (Boc-α-Me-Phe) is a key strategy for enhancing the conformational stability and proteolytic resistance of peptide therapeutics.[1][2][3] However, the unique structural features of this α,α-disubstituted amino acid—namely the bulky tert-butyloxycarbonyl (Boc) protecting group and the α-methyl group—introduce significant challenges for standard analytical workflows.[4][5] This guide provides a comprehensive, multi-modal approach for the robust analysis and characterization of these complex peptides, integrating insights from High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. We present field-proven protocols and explain the causal relationships behind experimental choices to ensure reliable and reproducible results.
The Analytical Imperative: Understanding the Impact of Boc-α-Me-Phe
The introduction of Boc-α-Me-Phe into a peptide sequence fundamentally alters its physicochemical properties. From an analytical perspective, two features are paramount:
-
Steric Hindrance and Conformational Rigidity: The α-methyl group, in addition to the phenyl side chain, severely restricts the peptide backbone's rotational freedom.[5] This often induces stable secondary structures, such as helices or β-turns, which can be beneficial for biological activity but complicates analysis by potentially causing aggregation or unusual chromatographic behavior.[4][6]
-
Hydrophobicity and Protecting Group Lability: The Boc group, along with the phenyl ring, significantly increases the hydrophobicity of the peptide. This necessitates adjustments in chromatographic methods. Furthermore, the acid-labile nature of the Boc group is a critical factor in both synthesis and mass spectrometry analysis.[7][]
This guide provides the necessary framework to navigate these challenges, ensuring accurate assessment of purity, identity, and structure.
Chromatographic Purity and Purification: Reversed-Phase HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for both purity assessment and purification of synthetic peptides.[9][10][11] For peptides containing Boc-α-Me-Phe, method optimization is crucial to overcome issues like poor peak shape and low resolution.
Causality Behind Method Design
The increased hydrophobicity and potential for aggregation of these peptides dictate specific choices in the HPLC method.
-
Column Chemistry: A wide-pore (300 Å) C18 or C8 stationary phase is recommended. The larger pores prevent size-exclusion effects and allow the bulky, structured peptide better access to the stationary phase, leading to improved peak shape and resolution.[10]
-
Mobile Phase: A gradient of acetonitrile in water is standard. The choice of ion-pairing agent is critical.
-
Trifluoroacetic Acid (TFA): Typically used at 0.1%, TFA is an excellent ion-pairing agent that sharpens peaks by neutralizing residual silanol groups on the silica support and protonating the peptide.[12] However, it is a known ion-suppressant in mass spectrometry.
-
Formic Acid (FA): Used at 0.1%, FA is volatile and compatible with MS analysis. However, it is a weaker acid and may result in broader peaks compared to TFA. For LC-MS, FA is the preferred choice, though method development may be required to achieve optimal chromatography.[12][13]
-
-
Gradient Profile: Due to high hydrophobicity, these peptides often require higher concentrations of organic solvent for elution. A shallow gradient (e.g., 0.5-1% B/min) is often necessary to resolve the main product from closely eluting synthesis-related impurities.
Protocol 1: Analytical RP-HPLC for Purity Assessment
This protocol outlines a starting point for analyzing the purity of a crude or purified peptide containing Boc-α-Me-Phe.
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/water) to a final concentration of 1 mg/mL.
-
Vortex thoroughly to ensure complete dissolution. If solubility is an issue, small amounts of DMSO or DMF can be used, but ensure they are miscible with the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
-
HPLC System and Conditions:
-
System: Analytical HPLC with UV detector.
-
Column: C18 reversed-phase, wide-pore (300 Å), 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm (peptide backbone) and 254 nm (phenylalanine aromatic ring).
-
Column Temperature: 40 °C (elevated temperature can improve peak shape and reduce viscosity).
-
Injection Volume: 10-20 µL.
-
-
Gradient Elution Program:
-
A typical starting gradient would be a linear ramp from 20% to 80% Mobile Phase B over 30 minutes. This should be optimized based on the observed retention time of the peptide.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity by expressing the area of the main product peak as a percentage of the total integrated peak area.
-
| Parameter | Recommended Starting Condition | Rationale |
| Stationary Phase | Wide-Pore (300 Å) C18 or C8 | Accommodates bulky, folded peptides and prevents pore exclusion. |
| Mobile Phase Additive | 0.1% TFA (for UV) / 0.1% FA (for MS) | TFA provides sharp peaks; FA is required for MS compatibility.[12] |
| Gradient Slope | Shallow (0.5-1.0% B / min) | Improves resolution of hydrophobic peptides from related impurities. |
| Temperature | 30-50 °C | Reduces mobile phase viscosity and can improve peak symmetry. |
Identity Confirmation: Mass Spectrometry (MS)
Mass spectrometry provides unambiguous confirmation of the peptide's molecular weight and sequence. Electrospray Ionization (ESI) is the most common technique for peptide analysis.[9][14]
Key Fragmentation Pathways for Boc-Protected Peptides
The Boc group's acid lability is a key feature during tandem MS (MS/MS) analysis. When a protonated peptide is subjected to collision-induced dissociation (CID), the Boc group fragments in a characteristic manner, providing a diagnostic signature.
-
Neutral Loss of Isobutylene (-56 Da): The most common pathway involves the loss of 2-methylprop-1-ene.
-
Neutral Loss of tert-Butanol (-74 Da): A secondary pathway involving rearrangement.
-
Loss of the entire Boc group (-100 Da): This corresponds to the loss of CO₂ (44 Da) plus isobutylene (56 Da).
These neutral losses are often the most abundant fragmentation events and can be used to confirm the presence of the Boc group.[7][15] However, this high lability can sometimes suppress the fragmentation of the peptide backbone, making sequencing more challenging. The steric hindrance from the α-methyl group can also influence which backbone bonds cleave, potentially leading to non-standard b- and y-ion series.[15]
Caption: Characteristic MS/MS fragmentation of Boc-protected peptides.
Protocol 2: LC-MS for Identity Confirmation
This protocol is designed to confirm the molecular weight of the synthesized peptide.
-
Sample Preparation:
-
Prepare the peptide sample as described in Protocol 1, but dilute to a final concentration of 10-50 µM.
-
Crucially, the final dissolution solvent should be compatible with the LC-MS mobile phase (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
-
LC-MS System and Conditions:
-
System: HPLC or UPLC coupled to an ESI-MS detector.
-
Column: As in Protocol 1, but shorter columns (e.g., 50-100 mm) are often sufficient.
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Gradient: A fast gradient (e.g., 5% to 95% B in 5-10 minutes) is typically used to elute the peptide for mass analysis.
-
Flow Rate: Adjusted for the column dimensions (e.g., 0.3-0.5 mL/min for a 2.1 mm ID column).
-
-
Mass Spectrometer Settings (ESI Positive Mode):
-
Scan Range: Set a wide range to include the expected m/z values for various charge states (e.g., m/z 300-2000).
-
Capillary Voltage: ~3.5-4.5 kV.
-
Source Temperature: ~120-150 °C.
-
Desolvation Gas Flow and Temperature: Optimize for the specific instrument and flow rate.
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC) to identify the peptide peak.
-
Generate the mass spectrum for this peak.
-
Deconvolute the spectrum to determine the neutral molecular weight of the peptide. Compare this experimental mass with the theoretical mass calculated from the peptide sequence.
-
Structural Elucidation: NMR Spectroscopy
While MS confirms identity, NMR spectroscopy is essential for determining the three-dimensional structure and conformational dynamics of the peptide in solution.[16] The rigid structure imposed by Boc-α-Me-Phe makes these peptides particularly well-suited for NMR analysis.[5][6]
NMR Signatures and Experimental Strategy
-
α-Methyl Protons: The α-methyl group provides a sharp singlet in the 1H NMR spectrum (typically ~1.5 ppm), serving as a clear probe for the local environment.
-
Conformational Analysis: The restricted conformation leads to a well-dispersed spectrum and enables the use of 2D NMR experiments to define the structure.
-
COSY/TOCSY: Used to identify the spin systems of individual amino acid residues.[17]
-
NOESY: Detects through-space correlations between protons that are close in space (<5 Å), providing the distance restraints needed for 3D structure calculation. The rigid nature of the peptide often results in unambiguous NOE signals.
-
Caption: General workflow for NMR-based peptide structure determination.
Protocol 3: General Protocol for NMR Analysis
-
Sample Preparation:
-
Dissolve 1-5 mg of the purified, lyophilized peptide in 500 µL of a deuterated solvent (e.g., 90% H₂O/10% D₂O for observing amide protons, or a D₂O/CD₃CN mixture for improved solubility).
-
Adjust the pH to a desired value (typically between 4-6) using dilute DCl or NaOD to ensure stability and minimize exchange rates of amide protons.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a 1D 1H spectrum to assess sample purity, concentration, and signal dispersion.
-
Acquire a set of 2D spectra at a constant temperature (e.g., 298 K):
-
TOCSY: With a mixing time of ~60-80 ms to identify full amino acid spin systems.
-
NOESY: With a mixing time of ~150-300 ms to detect through-space correlations.
-
1H-13C HSQC (if 13C labeled): To aid in resonance assignment.
-
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Perform sequential resonance assignment starting from known spin systems.
-
Identify and integrate NOE cross-peaks to generate a list of interproton distance restraints.
-
Use molecular dynamics software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures consistent with the experimental restraints.
-
Summary and Integrated Workflow
The successful characterization of peptides containing Boc-α-methyl-L-phenylalanine requires a synergistic application of orthogonal analytical techniques. HPLC provides essential purity data, MS confirms the molecular identity with high certainty, and NMR offers an unparalleled view into the peptide's three-dimensional structure. By understanding the unique chemical properties of this non-canonical amino acid and applying the specialized protocols outlined in this guide, researchers can confidently advance their peptide-based drug development programs.
References
- Mass Spectrometry Validation of Peptides with Boc-D-4-aminomethylphe(Boc): A Comparative Guide. Benchchem.
- Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. PubMed.
- Structures of peptides from alpha-amino acids methylated at the alpha-carbon. PubMed.
- A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Boc-His(Boc)-OH Incorporation in Peptide Synthesis. Benchchem.
- Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. National Institutes of Health.
- Peptide NMR. University of Zurich.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. American Chemical Society.
- Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central.
- Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses.
- Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed.
- Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Royal Society of Chemistry.
- Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications.
- Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. PubMed.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
- Isotope - labeled amino acids and compounds for NMR studies. NMR-Bio.
- Dipeptide Syntheses via Activated α-‐Aminoesters. Organic Syntheses.
- Significance and challenge in nonnatural peptide synthesis and proposed solution. ResearchGate.
- Advances and Challenges in Cell-Free Incorporation of Unnatural Amino Acids Into Proteins. Frontiers in Pharmacology.
- Peptides synthesized for the study (A) and 1 H NMR spectra (300 MHz) of... ResearchGate.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies.
- Application Notes and Protocols for BOC-L-Phenylalanine-¹³C in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
- HPLC Analysis and Purification of Peptides. PubMed Central.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate.
- Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
- Analytical HPLC of Peptides. ResearchGate.
- HPLC analysis and purification of peptides. SciSpace.
- Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. The Column.
- NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
- Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies.
- Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. PubMed Central.
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BOC Sciences.
- [solved] Can you explain a +44 mass difference in peptide synthesis?. ECHEMI.
Sources
- 1. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structures of peptides from alpha-amino acids methylated at the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 9. ijsra.net [ijsra.net]
- 10. hplc.eu [hplc.eu]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 17. chem.uzh.ch [chem.uzh.ch]
Overcoming Steric Hindrance in Automated Peptide Synthesis: Advanced Protocols and Methodologies
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of sterically hindered amino acids, such as N-methylated or α,α-disubstituted residues, is a critical strategy in modern drug design to enhance peptide stability, bioavailability, and potency. However, these residues present significant challenges to standard automated solid-phase peptide synthesis (SPPS) protocols, often leading to incomplete reactions, low yields, and difficult purifications.[1][2] This application note provides a comprehensive guide for overcoming these synthetic hurdles. We will explore the fundamental principles behind difficult couplings and present field-proven, optimized protocols that leverage advanced reagents and instrumentation, particularly microwave-assisted synthesis, to achieve high-purity peptides containing even the most challenging residues.
The Challenge of Steric Hindrance in SPPS
In standard Fmoc/tBu-based SPPS, the peptide bond is formed between the activated carboxyl group of an incoming amino acid and the free N-terminal amine of the growing peptide chain anchored to a solid support.[3] Steric hindrance dramatically slows the kinetics of this coupling reaction. This hindrance can arise from:
-
α,α-Disubstituted Amino Acids (e.g., Aib): The presence of two substituents on the α-carbon shields the carboxyl group, impeding the approach of the N-terminal amine.
-
N-Alkylated Amino Acids (e.g., N-Me-Ala): The alkyl group on the amide nitrogen not only creates steric bulk but also increases the electron-donating character, reducing the nucleophilicity of the amine.[2]
-
Bulky Side Chains (e.g., Val, Ile): Consecutive bulky residues can cause the growing peptide chain to aggregate, forming secondary structures like β-sheets that physically block reactive sites.[2][4]
These factors lead to incomplete couplings, resulting in deletion sequences that are difficult to separate from the target peptide. Conventional strategies, such as extended reaction times or double couplings at room temperature, often fail to drive these reactions to completion and can increase the risk of side reactions.[5]
Core Strategies for Success: A Multi-Pillar Approach
Successfully synthesizing sterically hindered peptides requires a multi-faceted optimization of the entire SPPS workflow. The key pillars of this approach are the strategic selection of coupling reagents, the optimization of reaction conditions (primarily temperature), and the choice of appropriate solid supports and solvents.
The Crucial Role of Coupling Reagents
Standard carbodiimide activators like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) are often insufficient for hindered couplings.[3] More potent in-situ activating reagents are required, which convert the protected amino acid into a highly reactive ester.
These reagents fall into two main classes: aminium/uronium salts and phosphonium salts.
-
Aminium/Uronium Reagents (e.g., HBTU, HATU, HCTU): These are the most common activators in automated synthesis. They react with the amino acid's carboxyl group to form a reactive OBt or OAt ester. HATU is generally considered the most efficient in this class due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group, which accelerates the coupling reaction.
-
Phosphonium Reagents (e.g., PyBOP, PyAOP): These reagents function similarly to aminium salts but are less likely to cause guanidinylation of the free N-terminal amine, a potential side reaction with uronium-based reagents when used in excess.[6] This makes them particularly suitable for slow reactions like peptide cyclization or fragment condensation where a prolonged excess of reagent may be present.[6]
-
Oxyma-Based Reagents (e.g., COMU): Reagents based on ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) have emerged as highly efficient alternatives to benzotriazole-based reagents, offering comparable or superior reactivity without the explosive potential associated with HOBt and its derivatives.[7]
The choice of reagent is dictated by the severity of the steric hindrance and the specific amino acid sequence.
| Reagent Class | Examples | Active Ester Formed | Key Advantages | Considerations |
| Carbodiimides | DIC | Symmetric Anhydride / OBt Ester (with HOBt) | Cost-effective for standard couplings. | Often insufficient for severely hindered residues.[5][8] |
| Aminium/Uronium | HBTU, HCTU, HATU | OBt, O-6-ClBt, OAt Esters | High reactivity, fast kinetics, widely used in automated synthesizers. | Potential for guanidinylation side reaction if used in large excess.[6] |
| Phosphonium | PyBOP, PyAOP | OBt, OAt Esters | High reactivity, no guanidinylation side reaction, good for slow couplings.[6] | Generally more expensive than aminium salts. |
| Oxyma-Based | COMU, PyOxim | Oxyma Ester | High reactivity comparable to HATU, non-explosive byproducts.[7] | Newer class of reagents, may require specific protocol optimization. |
Temperature as a Catalyst: Microwave and Conventional Heating
Increasing the reaction temperature is the most effective way to overcome the high activation energy barrier of hindered couplings. Automated microwave peptide synthesizers are particularly effective, as they provide rapid and uniform heating of the reaction mixture.[9]
-
Microwave-Assisted SPPS: By using microwave energy, coupling times can be drastically reduced while achieving higher purities. For example, syntheses that take over 40 hours with less than 10% purity using conventional methods can be completed in under 3 hours with purities approaching 90% with microwave assistance.[10] Studies have shown that excellent peptide purities can be obtained by heating both coupling and deprotection steps to temperatures around 86°C for 10 minutes and 2.5 minutes, respectively.[5][8]
-
Conventional Heating: Research has demonstrated that the primary benefit of microwave irradiation in SPPS is its efficient thermal effect.[5][8] Nearly identical results in terms of purity and racemization can be achieved using conventional heating methods set to the same temperature, though microwave systems offer superior speed and control.[8][11]
Caution: High temperatures, while beneficial for coupling efficiency, can increase the risk of racemization, especially for sensitive amino acids like Cysteine (Cys) and Histidine (His).[5][8] Therefore, a balance must be struck, and temperature should be optimized for each specific sequence.
Visualizing the Workflow: Strategic Decision-Making
The selection of an appropriate synthesis protocol depends on the nature of the peptide sequence. The following diagram illustrates a decision-making workflow for tackling difficult sequences.
Caption: Decision workflow for selecting an appropriate SPPS strategy.
Detailed Experimental Protocols
The following protocols are designed for an automated microwave peptide synthesizer and can be adapted for systems with conventional heating capabilities.
Protocol 1: Automated Microwave Synthesis of a Peptide Containing Aib
This protocol is optimized for incorporating α,α-disubstituted amino acids like α-aminoisobutyric acid (Aib).
-
Peptide Example: Acyl Carrier Protein derivative VQAibAibIDYING-OH
-
Instrumentation: CEM Liberty Blue™ Automated Microwave Peptide Synthesizer or equivalent.
-
Resin: Fmoc-Gly-Wang LL Resin (Low Loading, e.g., 0.19 meq/g).
-
Scale: 0.1 mmol.
Methodology:
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc-Deprotection Cycle:
-
Reagent: 20% piperidine in DMF. For difficult sequences, a solution containing 0.1M Oxyma Pure can be used to improve efficiency.
-
Procedure: Treat the resin with the deprotection solution.
-
Microwave Conditions: Ramp to 75-90°C and hold for 1-3 minutes.[8]
-
Wash: Wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling Cycle:
-
Reagents:
-
5-fold excess of Fmoc-amino acid in DMF.
-
5-fold excess of activator: 0.5 M HATU or COMU in DMF.
-
10-fold excess of base: 2 M N,N-Diisopropylethylamine (DIEA) in NMP.
-
-
Procedure: Add the amino acid, activator, and base to the reaction vessel.
-
Microwave Conditions: Ramp to 75-90°C and hold for 5-10 minutes. For especially difficult couplings like Aib-Aib, the hold time may be extended to 20 minutes.[9]
-
Wash: Wash the resin thoroughly with DMF (3 times).
-
-
Repeat Cycles: Repeat the deprotection and coupling cycles until the full peptide sequence is assembled.
-
Final Deprotection: Perform a final Fmoc-deprotection cycle.
-
Cleavage and Deprotection:
-
Reagent: Cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).
-
Procedure: Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitation: Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide using reverse-phase HPLC.
| Peptide Sequence | Synthesis Method | Time | Crude Purity | Reference |
| GEQKLGAibAibAibASEEDLG-NH₂ | Conventional (RT) | 40 h | < 10% | [10] |
| GEQKLGAibAibAibASEEDLG-NH₂ | Microwave-Enhanced | < 3 h | 89% | [10] |
| VQAibAibIDYING-OH | Microwave-Enhanced | < 2 h | 95% | [10] |
| VQ(N-Me-A)(N-Me-A)IDYING-OH | Microwave-Enhanced | < 2 h | 86% | [10] |
Self-Validating Systems: In-Process Monitoring
To ensure the success of each coupling step, especially for difficult sequences, in-process monitoring is crucial. Automated synthesizers can be programmed to perform tests like the Kaiser test after each coupling.
-
Kaiser Test: This colorimetric test detects free primary amines. A positive result (blue beads) indicates an incomplete coupling, triggering the system to automatically perform a second coupling (a "double couple") before proceeding to the next deprotection step.
-
Limitations: The Kaiser test does not work for secondary amines, such as N-terminal proline or N-methylated amino acids.[2] In these cases, alternative tests or the assumption of a double coupling protocol are necessary.
The following diagram illustrates the logic of a self-validating synthesis cycle.
Caption: A self-validating coupling cycle with automated feedback.
Conclusion and Future Outlook
The successful automated synthesis of peptides containing sterically hindered amino acids is no longer a barrier to innovative drug design. By moving beyond room temperature protocols and embracing a combination of high-temperature synthesis, potent coupling reagents, and real-time monitoring, researchers can routinely and reliably access these challenging sequences. Microwave-assisted SPPS, in particular, has proven to be an enabling technology, dramatically improving efficiency and purity.[12][13] As peptide therapeutics continue to grow in complexity, novel approaches such as ribosome-mimicking molecular reactors may offer the next leap in synthesizing even more challenging structures, pushing the boundaries of what is synthetically possible.[1][14]
References
-
CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Available from: [Link]
-
Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. Available from: [Link]
-
CEM Corporation. (2014). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Available from: [Link]
-
Bacsa, B., et al. (2008). Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies. PubMed. Available from: [Link]
-
CEM Corporation. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. ResearchGate. Available from: [Link]
-
Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ResearchGate. Available from: [Link]
-
Nature Communications. (2024). Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides. Research Communities. Available from: [Link]
-
Palasek, S. A., et al. Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures. AWS. Available from: [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available from: [Link]
-
El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available from: [Link]
-
Various Authors. (2024). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available from: [Link]
-
Gentile, F., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available from: [Link]
-
Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available from: [Link]
-
Bio-synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Available from: [Link]
-
Kuchar, M., & Kriz, Z. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Available from: [Link]
-
Liu, D., & Wang, P. G. (2022). Automated Peptide Synthesizers and Glycoprotein Synthesis. PMC. Available from: [Link]
-
Abolhasani, M., et al. (2020). Automated Flow Synthesis of Peptide–PNA Conjugates. PMC. Available from: [Link]
-
AAPPTEC. Peptide Synthesis Resins. Available from: [Link]
-
Collins, J. M. (2021). Automated Fast Flow Peptide Synthesis. ResearchGate. Available from: [Link]
-
AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
-
Guryanov, I. (2020). Automated Solid-Phase Peptide Synthesis. PubMed. Available from: [Link]
-
El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. ResearchGate. Available from: [Link]
-
Góngora-Benítez, M., & Albericio, F. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. Available from: [Link]
-
Góngora-Benítez, M., & Albericio, F. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC. Available from: [Link]
-
R Discovery. (2013). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis. Available from: [Link]
-
ChemEurope.com. (2024). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. Available from: [Link]
-
Vágner, J., et al. (2008). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. ACS Publications. Available from: [Link]
-
Henninot, A., et al. (2018). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journals. Available from: [Link]
-
Chemistry For Everyone. (2024). How Is Solid-Phase Peptide Synthesis Automated? YouTube. Available from: [Link]
Sources
- 1. communities.springernature.com [communities.springernature.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. kohan.com.tw [kohan.com.tw]
- 11. researchgate.net [researchgate.net]
- 12. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 13. researchgate.net [researchgate.net]
- 14. bioengineer.org [bioengineer.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Slow Coupling of Boc-α-methyl-L-phenylalanine in SPPS
Welcome to the technical support center dedicated to addressing one of the more persistent challenges in Solid-Phase Peptide Synthesis (SPPS): the efficient incorporation of sterically hindered amino acids, specifically Boc-α-methyl-L-phenylalanine. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to empower researchers, chemists, and drug development professionals to achieve higher yields and purity in their synthetic peptides.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the difficulty of coupling α,α-disubstituted amino acids.
Q1: Why is Boc-α-methyl-L-phenylalanine notoriously difficult to couple during SPPS?
The primary challenge is severe steric hindrance.[1][2] The presence of the α-methyl group, in addition to the bulky phenyl side chain, creates a sterically crowded environment around the α-carbon. This dramatically hinders the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide chain, slowing down the kinetics of peptide bond formation.[3][4] Unlike standard proteinogenic amino acids, this α,α-disubstitution makes the coupling reaction energetically less favorable and kinetically slow.
Q2: What are the downstream consequences of an incomplete or slow coupling reaction with this residue?
Sub-optimal coupling of Boc-α-methyl-L-phenylalanine directly impacts the quality and yield of the final peptide product. The most common consequences include:
-
Deletion Sequences: Failure to couple results in a peptide chain that is missing the intended α-methyl-L-phenylalanine residue. This is often the most significant impurity.[5][6]
-
Low Crude Purity: The final product will be a difficult-to-separate mixture of the target peptide and the deletion sequence, complicating purification efforts.
-
Reduced Overall Yield: A significant portion of the synthesis pathways terminates at the deletion sequence, leading to a poor overall yield of the desired full-length peptide.
Q3: Are standard coupling reagents like DCC/HOBt sufficient for Boc-α-methyl-L-phenylalanine?
Generally, no. While carbodiimide-based reagents like DCC or DIC with HOBt are workhorses for many standard amino acids, they are often inefficient for overcoming the high activation energy required for sterically hindered couplings.[2] To achieve high efficiency, more potent, specialized coupling reagents are required. Onium salt-based reagents (both aminium/uronium and phosphonium salts) are the preferred choice as they generate highly reactive active esters capable of acylating the hindered amine terminus.[7][8]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving poor coupling outcomes.
Issue: Incomplete Coupling Detected
-
Symptom: A post-coupling monitoring test, such as the Kaiser test (for primary amines) or the Bromophenol Blue test (more reliable for secondary-like hindered amines), remains positive (blue/green), indicating unreacted free amines on the resin.[5][9]
-
Analysis: This is a direct indication that the single coupling protocol was insufficient to drive the reaction to completion. The cause is almost always a combination of steric hindrance and sub-optimal reaction conditions or reagent choice.
Troubleshooting Workflow
The following workflow provides a logical progression for overcoming a failed coupling step.
Caption: A decision tree for troubleshooting incomplete coupling reactions.
Section 3: Data & Reagent Comparison
The choice of coupling reagent is paramount. While many options exist, they are not all equal in performance for difficult couplings.
Mechanism of Action: Why HATU Outperforms HBTU
The superiority of certain reagents lies in the reactivity of the active ester intermediate they form. HATU, containing a 7-azabenzotriazole (HOAt) moiety, forms a more reactive OAt-ester compared to the OBt-ester formed by HBTU.[10] The nitrogen atom in the pyridine ring of the HOAt group provides anchimeric assistance, accelerating the aminolysis step and making HATU exceptionally efficient for hindered residues.
Caption: Comparative activation pathways of HBTU and HATU coupling reagents.
Table 1: Performance of Recommended Coupling Reagents
| Reagent | Acronym | Relative Reactivity | Key Advantages | Considerations |
| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | Very High | Forms highly reactive OAt-esters; excellent for hindered couplings with low racemization.[8][11][12] | Higher cost. Can cause guanidinylation of the N-terminus if not pre-activated correctly.[12] |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | High | Good balance of reactivity and stability; cost-effective for routine couplings.[8] | Less effective than HATU for severely hindered residues.[10] Can also cause guanidinylation. |
| 1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino]-uronium hexafluorophosphate | COMU | Very High | Reactivity comparable to HATU; byproducts are highly soluble, simplifying purification.[13] Incorporates OxymaPure, avoiding explosive HOBt/HOAt. | Newer reagent, may be less widely stocked. |
| (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | PyAOP | Very High | Phosphonium-based, avoids the guanidinylation side reaction. Excellent for hindered couplings and fragment condensation. | Byproducts can sometimes be more difficult to remove. |
Section 4: Validated Experimental Protocols
These protocols are designed to serve as a robust starting point for your experiments.
Protocol 1: High-Efficiency Double Coupling using HATU
This protocol is recommended as the default method for incorporating Boc-α-methyl-L-phenylalanine. It assumes a standard Boc-SPPS workflow on a 0.1 mmol scale.
1. Resin Preparation & Deprotection: a. Start with the N-terminal deprotected peptide-resin (after the TFA deprotection and neutralization steps of the previous amino acid). b. Ensure the resin is well-swollen in N,N-Dimethylformamide (DMF).
2. First Coupling Activation & Reaction: a. In a separate vessel, dissolve Boc-α-methyl-L-phenylalanine (4 eq., 0.4 mmol) and HATU (3.9 eq., 0.39 mmol) in DMF. b. Add N,N-Diisopropylethylamine (DIPEA) (8 eq., 0.8 mmol) to the solution.[9] c. Vortex the activation mixture for 1-2 minutes. d. Add the activated amino acid solution to the peptide-resin. e. Agitate the reaction mixture for 1-2 hours at room temperature.
3. Wash: a. Drain the reaction solvent. b. Wash the resin thoroughly with DMF (3x).
4. Second Coupling: a. Repeat steps 2a through 2e using a fresh solution of activated Boc-α-methyl-L-phenylalanine. This second exposure to fresh reagents is critical to drive the reaction to completion.[14][15]
5. Final Wash & Monitoring: a. Drain the reaction solvent and wash the resin with DMF (3x) and Dichloromethane (DCM) (3x). b. Perform a Bromophenol Blue test (see Protocol 2) to confirm the absence of free amines. A negative test (yellow) indicates successful coupling.
Protocol 2: Monitoring with the Bromophenol Blue Test
This test is superior to the Kaiser test for detecting the N-terminal of a hindered residue, which behaves like a secondary amine.
1. Reagent Preparation: a. Prepare a solution of 250 mg of bromophenol blue in 50 mL of DMF.[9]
2. Test Procedure: a. After the final wash step of the coupling protocol, remove a small sample of resin beads (~5-10 mg). b. Wash the sample beads with methanol and allow them to air dry briefly. c. Add 1-2 drops of the bromophenol blue test solution to the beads. d. Observe the color.
3. Interpretation:
- Yellow Beads/Solution: Coupling is complete (Negative result).
- Blue or Green Beads/Solution: Coupling is incomplete (Positive result). Recoupling is necessary.[9]
By implementing these robust strategies and understanding the chemical principles at play, researchers can confidently overcome the challenges posed by Boc-α-methyl-L-phenylalanine and successfully synthesize complex, modified peptides.
References
- Active esters and resins in peptide synthesis: the role of steric hindrance.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Troubleshooting guide for peptide coupling reactions with hindered amino acids. Benchchem.
- A Comparative Guide to Coupling Reagents for the Synthesis of Boc-D-4. Benchchem.
- Application Note: Optimizing Coupling Reactions for N-Methyl
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
- Using double coupling to improve your peptide synthesis. Biotage.
- A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PubMed Central.
- Greening the synthesis of peptide therapeutics: an industrial perspective. RSC Publishing.
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage.
- Coupling Reagents. Aapptec Peptides.
- Technical Support Center: Optimizing Coupling of Sterically Hindered N-Methyl
- (PDF) Procedures to Improve Difficult Couplings.
- Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. AAPPTec.
- Navigating the Challenges of Coupling Hindered Amino Acids: A Technical Support Guide for Tic Incorpor
- Are double couplings in SPPS interesting for purity of short peptides?
- A Comparative Guide to the Coupling Efficiency of HBTU and H
- Methods and protocols of modern solid phase peptide synthesis. Springer.
- A Head-to-Head Battle of Coupling Reagents: HBTU vs. HATU for the Synthesis of Boc-Trp-OMe. Benchchem.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
Sources
- 1. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. bachem.com [bachem.com]
- 14. biotage.com [biotage.com]
- 15. biotage.com [biotage.com]
Side reactions during the incorporation of Boc-alpha-methyl-L-phenylalanine
Welcome to the technical support guide for the incorporation of Boc-α-methyl-L-phenylalanine (Boc-MePhe-OH) in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered amino acid derivative. Here, we dissect common side reactions, offer in-depth troubleshooting strategies, and provide answers to frequently asked questions, grounding our advice in established chemical principles and field-proven experience.
I. Troubleshooting Guide: Navigating Common Side Reactions
The incorporation of Boc-α-methyl-L-phenylalanine is often complicated by its α,α-disubstituted nature, which introduces significant steric hindrance.[1][2] This can lead to a range of side reactions that compromise yield and purity. This section provides a systematic approach to identifying and resolving these issues.
Issue 1: Incomplete or Slow Coupling Reactions
Symptoms:
-
Positive Kaiser test (blue beads) after the coupling step, indicating unreacted free amines.[3]
-
Presence of deletion sequences in the final peptide, confirmed by mass spectrometry.
-
Low overall yield of the target peptide.
Root Cause Analysis: The primary culprit is the steric bulk of the α-methyl group, which impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1] Traditional coupling reagents may not be sufficiently reactive to overcome this hindrance, leading to sluggish or incomplete reactions.[1]
Troubleshooting & Optimization:
| Strategy | Rationale | Recommended Protocol |
| Utilize High-Activity Coupling Reagents | Stronger activating agents are necessary to overcome the high activation energy of the sterically hindered coupling. | Use HATU, HBTU, or PyBOP in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).[4][5] These reagents form highly reactive intermediates. |
| Increase Reagent Equivalents & Reaction Time | Driving the reaction equilibrium towards product formation can be achieved by increasing the concentration of the activated amino acid and allowing more time for the reaction to proceed. | Use 3-5 equivalents of Boc-MePhe-OH and the coupling reagent. Extend the reaction time to 4-24 hours, monitoring completion with the Kaiser test. |
| Elevate Reaction Temperature | Increasing the temperature provides the necessary energy to overcome the steric barrier, accelerating the reaction rate. | Perform the coupling at an elevated temperature (e.g., 40-50°C). Microwave-assisted peptide synthesis can also be highly effective.[6] |
| Solvent Selection | The choice of solvent can influence the solvation of reactants and the transition state, impacting reaction rates. | N-Methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) are standard choices. For aggregating sequences, adding a chaotropic salt or using a solvent mixture with DMSO can be beneficial.[7] |
Issue 2: Epimerization/Racemization at the α-Carbon
Symptoms:
-
Presence of a diastereomeric impurity in the final peptide, often co-eluting with the desired product in RP-HPLC.
-
Confirmation of the diastereomer by chiral chromatography or mass spectrometry.
Root Cause Analysis: While α,α-disubstituted amino acids are generally considered resistant to racemization via the common oxazolone mechanism, epimerization can still occur through direct enolization under basic conditions.[8][9][10] The α-proton can be abstracted by a base, leading to a loss of stereochemical integrity.[9][10]
Troubleshooting & Optimization:
| Strategy | Rationale | Recommended Protocol |
| Choice of Base | The basicity and steric hindrance of the tertiary amine used during coupling significantly influence the rate of epimerization.[8] | Use a sterically hindered, weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of DIEA.[8] |
| In Situ Neutralization | Minimizing the time the free amine is exposed to basic conditions before coupling can reduce the opportunity for epimerization. | Employ an in situ neutralization protocol where the neutralization and coupling steps are performed concurrently.[7][11] |
| Use of Additives | Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can suppress racemization by forming less reactive, more stable active esters.[7][12] | Incorporate HOBt or Oxyma into the coupling cocktail, especially when using carbodiimide-based activators like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).[5][12] |
Issue 3: Incomplete Boc Deprotection
Symptoms:
-
A negative or weak positive Kaiser test after the deprotection step, suggesting the N-terminus is still blocked.
-
Identification of deletion peptides where the amino acid following Boc-MePhe-OH is missing.
Root Cause Analysis: The steric hindrance from the α-methyl group can also slightly impede the access of trifluoroacetic acid (TFA) to the Boc protecting group, potentially leading to incomplete removal if deprotection times are insufficient. This is a less common but possible issue, particularly if the peptide sequence is prone to aggregation.[3][13]
Troubleshooting & Optimization:
| Strategy | Rationale | Recommended Protocol |
| Extend Deprotection Time | Ensuring complete removal of the Boc group is critical for the subsequent coupling step. | Increase the TFA treatment time. For example, instead of a single 20-minute treatment, use two treatments of 15-20 minutes each. |
| Monitor Deprotection | Verifying the presence of a free amine after deprotection confirms the success of the step. | Perform a Kaiser test after the deprotection and neutralization steps. A strong positive result (blue beads) indicates successful Boc removal.[3] |
II. Frequently Asked Questions (FAQs)
Q1: Why is Boc-α-methyl-L-phenylalanine used in peptide synthesis despite its difficult incorporation?
The incorporation of Boc-α-methyl-L-phenylalanine is a strategic choice to enhance the pharmacological properties of a peptide.[14][15] The α-methyl group provides conformational constraint and steric shielding, which can lead to increased proteolytic stability, improved receptor binding affinity, and enhanced bioavailability.[16]
Q2: Can I use standard carbodiimide coupling reagents like DCC or DIC for Boc-MePhe-OH?
While DCC and DIC can be used, they are often less efficient for sterically hindered amino acids and may require the use of additives to enhance reactivity and suppress side reactions like racemization.[5][12] For challenging couplings involving Boc-MePhe-OH, uronium/aminium-based reagents like HATU or HBTU are generally more effective.[4][5]
Q3: Is Boc-MePhe-OH more prone to racemization than standard Boc-amino acids?
Generally, α,α-disubstituted amino acids are less prone to racemization via the typical oxazolone mechanism because the formation of the oxazolone is disfavored. However, racemization can still occur through direct proton abstraction from the α-carbon under basic conditions.[9][10] Therefore, careful selection of the base and coupling conditions is still crucial.
Q4: What is the best way to confirm the successful incorporation and stereochemical integrity of the MePhe residue?
The most reliable method is a combination of high-resolution mass spectrometry (HRMS) to confirm the correct mass of the final peptide and analytical techniques to assess purity. To confirm stereochemical integrity, chiral amino acid analysis after peptide hydrolysis or comparison of the final peptide's HPLC retention time with a synthetically prepared standard containing the D-isomer can be performed.
III. Visualization of Key Processes
Workflow for Troubleshooting Incomplete Coupling
This diagram outlines the decision-making process when encountering an incomplete coupling reaction during the incorporation of Boc-α-methyl-L-phenylalanine.
Caption: Troubleshooting workflow for incomplete coupling reactions.
Mechanism of Base-Mediated Epimerization
This diagram illustrates the potential pathway for the loss of stereochemical integrity at the α-carbon of an activated amino acid residue through direct enolization.
Caption: Epimerization via direct α-proton abstraction by a base.
IV. References
-
A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Self-grounding. Retrieved January 16, 2026, from
-
Epimerisation in Peptide Synthesis. (2023). MDPI. Retrieved January 16, 2026, from
-
Epimerisation in Peptide Synthesis. (2023). PubMed Central. Retrieved January 16, 2026, from
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved January 16, 2026, from
-
Boc-α-methyl-L-phenylalanine. (n.d.). Chem-Impex. Retrieved January 16, 2026, from
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Self-grounding. Retrieved January 16, 2026, from
-
Comparative study of methods to couple hindered peptides. (1995). PubMed. Retrieved January 16, 2026, from
-
Boc-a-methyl-D-phenylalanine. (n.d.). J&K Scientific LLC. Retrieved January 16, 2026, from
-
Unparalleled Solid Phase Peptide Peptide Synthesis. (n.d.). Self-grounding. Retrieved January 16, 2026, from
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2007). Request PDF. Retrieved January 16, 2026, from
-
Recent development of peptide coupling reagents in organic synthesis. (n.d.). Self-grounding. Retrieved January 16, 2026, from
-
Technical Support Center: Solid-Phase Peptide Synthesis with Boc-L-Ala-OH. (n.d.). Benchchem. Retrieved January 16, 2026, from
-
Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. (2005). PubMed. Retrieved January 16, 2026, from
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem. Retrieved January 16, 2026, from
-
Optimizing Peptide Synthesis: The Role of Fmoc-N-methyl-L-phenylalanine. (n.d.). Self-grounding. Retrieved January 16, 2026, from
-
Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Self-grounding. Retrieved January 16, 2026, from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. cem.hu [cem.hu]
- 7. peptide.com [peptide.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. mdpi.com [mdpi.com]
- 10. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 13. Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. jk-sci.com [jk-sci.com]
- 16. nbinno.com [nbinno.com]
Technical Support Center: Navigating the Challenges of HPLC Purification for Peptides with α-Methyl-Phenylalanine
Sources
- 1. Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Towards an Optimized Approach for Peptide Purification at Elevated Temperature [cem.com]
- 4. Chromatographic benefits of elevated temperature for the proteomic analysis of membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Preventing racemization of alpha-methyl-phenylalanine during synthesis
<
A Guide to Preventing Racemization for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of α-methyl-phenylalanine. As Senior Application Scientists, we understand the critical importance of maintaining stereochemical integrity during the synthesis of chiral molecules. This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the challenges of preventing racemization in your α-methyl-phenylalanine synthesis.
Understanding the Challenge: The Racemization of α-Methyl-Phenylalanine
Racemization, the conversion of a single enantiomer into a mixture of both enantiomers, is a significant hurdle in the synthesis of optically active compounds like α-methyl-phenylalanine.[1][2] The α-proton of an activated amino acid can become susceptible to removal, leading to a loss of the desired stereochemistry.[1] For α-methyl-phenylalanine, this means the desired L- or D-isomer can be contaminated with its mirror image, potentially leading to a significant loss of biological activity and even undesirable off-target effects in drug development.[1]
Several factors can contribute to racemization during synthesis, including:
-
Over-activation of the carboxylic acid: Highly reactive intermediates are more prone to racemization.[1]
-
Presence of strong bases: Bases can facilitate the abstraction of the α-proton.[1]
-
Elevated temperatures: Higher temperatures can accelerate both the desired reaction and the undesired racemization.[1][2][3]
-
Prolonged reaction times: Increased exposure to activating conditions raises the likelihood of racemization.[1]
-
Choice of solvent: The solvent's polarity and nature can influence the stability of the activated intermediate and the propensity for racemization.[1][2]
This guide will explore various synthetic strategies and provide practical solutions to minimize or eliminate racemization, ensuring the enantiomeric purity of your final product.
Troubleshooting Guide: Common Racemization Issues and Solutions
This section addresses common problems encountered during the synthesis of α-methyl-phenylalanine that can lead to racemization.
| Issue | Potential Cause | Recommended Solution |
| Significant racemization observed after coupling reaction. | Over-activation of the carboxylic acid using highly reactive coupling reagents. | Utilize coupling reagents with a lower propensity for racemization, such as those combined with additives like HOBt, HOAt, or OxymaPure. These additives can suppress racemization by forming less reactive activated esters.[4] |
| Loss of stereochemical integrity during workup or purification. | Exposure to harsh pH conditions (strongly acidic or basic) or elevated temperatures. | Maintain a neutral or near-neutral pH during extraction and purification steps.[5][6] Use purification techniques that can be performed at room temperature or below, such as flash chromatography with appropriate solvent systems. |
| Racemization detected in the starting material or intermediates. | Instability of the chiral center under the chosen reaction conditions. | Employ a synthetic route that utilizes a chiral auxiliary. Chiral auxiliaries are temporarily attached to the molecule to direct the stereochemical outcome of a reaction and are later cleaved under mild conditions.[7][] |
| Incomplete conversion leading to prolonged reaction times and increased racemization. | Suboptimal reaction conditions (temperature, concentration, catalyst loading). | Carefully optimize reaction parameters. For enzymatic resolutions, ensure the pH and temperature are at the enzyme's optimum for activity and stability.[5][6] For catalytic asymmetric syntheses, screen different catalysts and ligands to find the most efficient system.[7] |
Experimental Protocols: Key Techniques to Prevent Racemization
Protocol 1: Asymmetric Strecker Synthesis Using a Chiral Auxiliary
The Strecker synthesis is a versatile method for producing α-amino acids.[9] An asymmetric variation employing a chiral auxiliary can provide high enantioselectivity.[10][11][12]
Workflow:
Caption: Asymmetric Strecker Synthesis Workflow.
Step-by-Step Methodology:
-
Imine Formation: React phenylacetone with a chiral amine, such as (S)-(-)-1-phenylethylamine, in a suitable solvent like methanol to form the corresponding chiral imine.[12]
-
Cyanide Addition: Treat the in-situ generated imine with a cyanide source, such as potassium cyanide, to yield a diastereomeric mixture of α-aminonitriles. The chiral auxiliary directs the addition of the cyanide ion to one face of the imine, leading to an excess of one diastereomer.
-
Hydrolysis and Auxiliary Removal: Hydrolyze the α-aminonitrile using strong acidic conditions (e.g., 6N HCl) at elevated temperatures. This step converts the nitrile group to a carboxylic acid and cleaves the chiral auxiliary, which can often be recovered and reused.
-
Purification: Purify the resulting α-methyl-phenylalanine by crystallization or chromatography to isolate the desired enantiomer.
Protocol 2: Enzymatic Resolution of Racemic α-Methyl-Phenylalanine Methyl Ester
Enzymatic methods offer high selectivity and mild reaction conditions, making them an excellent choice for resolving racemic mixtures.[13][14]
Workflow:
Caption: Enzymatic Resolution Workflow.
Step-by-Step Methodology:
-
Esterification: Prepare the racemic methyl ester of α-methyl-phenylalanine. A common method involves reacting racemic α-methyl-phenylalanine with thionyl chloride in methanol.[15]
-
Enzymatic Hydrolysis: Dissolve the racemic ester in a buffered aqueous solution at the optimal pH for the chosen enzyme (e.g., α-chymotrypsin).[14][16] The enzyme will selectively hydrolyze one enantiomer of the ester (e.g., the L-enantiomer) to the corresponding carboxylic acid.
-
Separation: Separate the resulting L-amino acid from the unreacted D-amino ester. This can typically be achieved by extraction, as the acid and ester will have different solubilities in aqueous and organic phases at a given pH.
-
Hydrolysis of the Remaining Ester: The unreacted D-amino ester can then be hydrolyzed under standard chemical conditions (e.g., acid or base hydrolysis) to obtain the D-enantiomer of α-methyl-phenylalanine.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for amino acids during peptide synthesis?
A1: The primary mechanism involves the formation of an oxazolone intermediate from the activated C-terminal amino acid. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry. Direct abstraction of the α-proton from the activated amino acid can also occur, though the oxazolone pathway is often more significant.[4]
Q2: How does the choice of protecting group for the amino acid affect racemization?
A2: The nature of the N-protecting group plays a crucial role. For instance, urethane-based protecting groups like Boc and Fmoc are generally good at suppressing racemization compared to acyl groups. Recently, novel protecting groups like the 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) group have been developed to further suppress racemization by avoiding the formation of highly racemizable intermediates.[17][18]
Q3: Are there any specific amino acids that are more prone to racemization?
A3: Yes, certain amino acids are more susceptible to racemization. Histidine and cysteine are particularly notorious for racemization during peptide coupling.[19] The side chains of these amino acids can influence the acidity of the α-proton and the stability of the intermediates.
Q4: Can I use a chiral pool approach to synthesize enantiomerically pure α-methyl-phenylalanine?
A4: Yes, a chiral pool synthesis is a viable strategy. This approach utilizes readily available, enantiomerically pure natural products as starting materials.[7] For α-methyl-phenylalanine, one could potentially start from a chiral precursor that already contains the desired stereocenter.
Q5: What are the advantages of using enzymatic methods for obtaining enantiomerically pure α-methyl-phenylalanine?
A5: Enzymatic methods, such as kinetic resolution, offer several advantages. They are highly enantioselective, operate under mild reaction conditions (neutral pH, room temperature), which minimizes the risk of racemization, and are environmentally friendly.[14][20]
Q6: How can I accurately determine the enantiomeric purity of my α-methyl-phenylalanine sample?
A6: The most common methods for determining enantiomeric excess (ee) are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). These techniques use a chiral stationary phase that interacts differently with the two enantiomers, allowing for their separation and quantification.
References
-
A new chiral auxiliary for the synthesis of homochiral α-amino acids. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Chiral Auxiliaries with a Switching Center: New Tools in Asymmetric Synthesis. Application to the Synthesis of Enantiomerically Pure (R)- and (S)-α-Amino Acids. (2001). Journal of Organic Chemistry. Retrieved from [Link]
-
Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. (2001). Organic Letters. Retrieved from [Link]
-
Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. (2001). PubMed. Retrieved from [Link]
- Preparation of optically active alpha-methyl-phenylalanine derivatives. (1970). Google Patents.
-
Asymmetric synthesis of alpha-amino acids using a chiral catalyst. (1991). Purdue e-Pubs. Retrieved from [Link]
-
An Asymmetric Strecker Synthesis of (R)-(+)-2-Methyl-3-Phenylalanine: An Efficient Preparation. (1986). Synthetic Communications. Retrieved from [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). National Institutes of Health. Retrieved from [Link]
- Synthesis of Racemic Phenylalanine Methyl Ester and its Kinetic Resolution Catalysed by α-Chymotrypsin. (2020). Books.
-
Strecker amino acid synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. (2021). PubMed Central. Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). ResearchGate. Retrieved from [Link]
-
Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (2012). Asian Journal of Chemistry. Retrieved from [Link]
-
L-Phenylalanine Methyl Ester Hydrochloride. (2018). Organic Syntheses. Retrieved from [Link]
-
Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. (2007). University of Bath. Retrieved from [Link]
-
Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. (1977). PubMed. Retrieved from [Link]
-
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). PubMed Central. Retrieved from [Link]
- Recovery of L-phenylalanine from its racemic mixtures. (1990). Google Patents.
-
Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum. (2004). PubMed. Retrieved from [Link]
-
Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. (2021). ACS Omega. Retrieved from [Link]
-
Racemization – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Towards Enantiomerically Pure Unnatural α-Amino Acids via Photoredox Catalytic 1,4-Additions to a Chiral Dehydroalanine. (2022). MDPI. Retrieved from [Link]
-
Effect of temperature on the activity and stability of WT and mutants. (2020). ResearchGate. Retrieved from [Link]
- Process for the racemization of α-amino acids. (2016). Google Patents.
- Purification of L-phenylalanine. (1986). Google Patents.
-
Racemization of Aspartic Acid and Phenylalanine in the Sweetener Aspartame at 100 Degrees C. (1984). PubMed. Retrieved from [Link]
-
Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum. (2004). ResearchGate. Retrieved from [Link]
-
Synthesis of enantiomerically pure alpha-[14C]methyl-L-tryptophan. (1993). PubMed. Retrieved from [Link]
-
Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. (2019). PubMed Central. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. Effect of temperature, pH, and metals on the stability and activity of phenylalanine hydroxylase from Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. esports.bluefield.edu - Chiral Amino Acids Synthesis [esports.bluefield.edu]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. US3492347A - Preparation of optically active alpha-methyl-phenylalanine derivatives - Google Patents [patents.google.com]
- 14. books.rsc.org [books.rsc.org]
- 15. rsc.org [rsc.org]
- 16. Synthesis of enantiomerically pure alpha-[14C]methyl-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. peptide.com [peptide.com]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Coupling Reagents for Sterically Hindered Boc-Amino Acids
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating sterically hindered Boc-amino acids into their peptide sequences. Here, we will delve into the common challenges, provide actionable troubleshooting advice, and answer frequently asked questions to help you achieve optimal coupling efficiency and product purity.
Troubleshooting Guide: Overcoming Common Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Incomplete or Slow Coupling Reactions
Symptom: You observe a positive Kaiser test (indicating free amines) after a standard coupling cycle, or your reaction requires an extended time to reach completion.
Root Cause Analysis: Sterically hindered amino acids, such as valine, isoleucine, and α,α-disubstituted amino acids, present a significant physical barrier to the incoming activated amino acid.[1][2] This steric clash slows down the rate of peptide bond formation. Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) may not be potent enough to overcome this energy barrier efficiently.[2]
Solutions & Protocols:
-
Upgrade Your Coupling Reagent: Switch to a more powerful uronium/aminium or phosphonium salt-based reagent. Reagents like HATU, HBTU, and PyBOP are designed to form highly reactive activated esters that can more effectively overcome steric hindrance.[2] Experimental evidence consistently demonstrates the superiority of HATU for coupling sterically hindered amino acids due to the formation of a more reactive OAt-active ester.[3][4]
-
Increase Reaction Time and/or Temperature: For particularly challenging couplings, extending the reaction time from the standard 1-2 hours to overnight can be beneficial.[2] Gentle heating can also increase the reaction rate, but must be used judiciously to avoid epimerization.[2] Microwave-assisted solid-phase peptide synthesis (SPPS) is a highly effective technique for driving difficult couplings to completion rapidly.[2]
-
Optimize Your Solvent: The choice of solvent is critical for maintaining good solvation of the growing peptide chain and preventing aggregation, which can further impede coupling.[2] N-methylpyrrolidone (NMP) generally possesses superior solvating properties compared to dimethylformamide (DMF).[2] For extremely difficult sequences, a solvent mixture such as DCM/DMF/NMP may be advantageous.[2]
Issue 2: Epimerization of the Sterically Hindered Residue
Symptom: Your final product shows diastereomeric impurities upon analysis by HPLC or LC-MS.
Root Cause Analysis: Epimerization, the loss of stereochemical integrity at the α-carbon, is a significant risk, especially with sterically hindered amino acids.[5] The formation of a 5(4H)-oxazolone intermediate is a common pathway for racemization.[1] The choice of coupling reagent, base, and reaction conditions all play a crucial role in mitigating this side reaction.[1]
Solutions & Protocols:
-
Select a Low-Racemization Reagent: While highly active, some coupling reagents can increase the risk of epimerization. For sensitive couplings, combinations like DIC/OxymaPure® are known for their low racemization potential.[1] HATU is also favored as it generally leads to a reduced risk of racemization compared to HBTU.[3][6]
-
Base Selection and Stoichiometry: Avoid using an excess of a strong, non-nucleophilic base like diisopropylethylamine (DIPEA). For amino acids prone to racemization, consider using a weaker base such as N-methylmorpholine (NMM).[1]
-
Minimize Pre-activation Time: The longer an activated amino acid sits in solution before coupling, the greater the opportunity for oxazolone formation and subsequent racemization.[1] Keep pre-activation times to a minimum.
Frequently Asked Questions (FAQs)
Q1: What makes HATU a superior coupling reagent for sterically hindered amino acids compared to HBTU?
A1: The primary difference lies in the active ester intermediate formed. HATU contains a 7-azabenzotriazole (HOAt) moiety, while HBTU has a benzotriazole (HOBt) group.[7] The nitrogen atom at the 7-position in HOAt is electron-withdrawing, which makes the resulting OAt-ester a better leaving group and thus more reactive.[7] This increased reactivity allows for faster and more efficient coupling to sterically hindered amines.[3][7]
Q2: Can I "double couple" a sterically hindered amino acid?
A2: Yes, "double coupling" is a common and effective strategy.[1] This involves repeating the coupling step with a fresh solution of the activated amino acid immediately after the first coupling. This ensures that any remaining free amines are acylated, driving the reaction to completion.
Q3: Are there any side reactions I should be aware of when using uronium-based reagents like HATU?
A3: A potential side reaction with uronium-based reagents is the guanidinylation of the N-terminal amine of the peptide chain.[4][8] This occurs when the free amine attacks the guanidinium carbon of the coupling reagent, leading to a capped and unreactive peptide.[4] This is more likely to happen if the coupling reagent is used in a large excess or if the coupling reaction is unusually slow.[4]
Q4: When should I consider using an alternative activation method, like forming an acyl fluoride?
A4: For extremely hindered couplings, such as with α,α-disubstituted amino acids, even the most potent uronium reagents may fail.[2] In these cases, converting the carboxylic acid to a highly reactive acyl fluoride can be a successful strategy.[2][9] Reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be used to generate amino acid fluorides in situ.[9]
Comparative Analysis of Coupling Reagents
The following table provides a summary of the performance of common coupling reagents for sterically hindered Boc-amino acids.
| Coupling Reagent | Relative Reactivity | Risk of Epimerization | Key Advantages | Common Applications |
| HATU | Very High | Low | High efficiency, fast reaction times.[4] | Gold standard for difficult and sterically hindered couplings.[3][6] |
| HBTU | High | Moderate | Cost-effective, good for routine synthesis.[6] | Standard couplings, may require double coupling for hindered residues.[3] |
| PyBOP | High | Moderate | Phosphonium salt, avoids guanidinylation side reaction. | Difficult couplings where guanidinylation is a concern. |
| DIC/Oxyma | Moderate | Very Low | Low racemization potential, cost-effective.[1] | Couplings of residues highly prone to epimerization. |
| TFFH | Extremely High | Varies | Forms highly reactive acyl fluorides.[9] | Extremely hindered couplings where other reagents fail.[2][9] |
Experimental Protocols
Protocol 1: Standard HATU-Mediated Coupling of a Sterically Hindered Boc-Amino Acid
This protocol outlines a general procedure for solid-phase peptide synthesis (SPPS) using HATU.
-
Resin Swelling & Deprotection: Swell the resin-bound peptide in DMF. Remove the N-terminal Boc group using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (typically 25-50%). Wash the resin thoroughly with DCM and DMF to remove TFA and byproducts, followed by a neutralization step with a solution of DIPEA in DMF.[7]
-
Activation of the Boc-Amino Acid: In a separate vessel, dissolve the sterically hindered Boc-amino acid (3 equivalents relative to resin loading), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.[3][10] Allow the solution to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours.[4]
-
Monitoring and Washing: After the coupling time, take a small sample of the resin and perform a Kaiser test to check for the presence of free amines.[3] Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF.
-
Optional Double Coupling: If the Kaiser test is positive, repeat steps 2-4 with fresh reagents.[2]
Diagrams
Mechanism of HATU-Mediated Amide Bond Formation
Caption: A simplified workflow of HATU activation and subsequent peptide bond formation.
Troubleshooting Workflow for Low Coupling Efficiency
Caption: A decision tree for troubleshooting incomplete peptide coupling reactions.
References
-
Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. Retrieved from [Link]
-
Mourtas, S., Gatos, D., & Barlos, K. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(80), 50945-50951. [Link]
-
Wikipedia. (2023, November 13). HATU. Retrieved from [Link]
-
Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. Retrieved from [Link]
-
Wang, P., Li, X., & Wan, S. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. [Link]
-
Han, S.-Y., & Kim, Y.-A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Witte, K., Kettelhoit, K., & Drzyzga, O. (2018). Yields of the peptide coupling reactions and comparison of HBTU and HATU. ResearchGate. Retrieved from [Link]
-
Lin, C.-Y., Chen, Y.-H., & Lin, C.-W. (2024). Production of constrained L-cyclo-tetrapeptides by epimerization-resistant direct aminolysis. Nature Communications, 15(1), 5483. [Link]
-
Unknown. (n.d.). Epimerization of Peptide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 9. bachem.com [bachem.com]
- 10. m.youtube.com [m.youtube.com]
Identifying and minimizing deletion sequences in peptides with alpha-methyl-phenylalanine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of peptides incorporating α-methyl-phenylalanine (α-Me-Phe). As a Senior Application Scientist, I understand the unique challenges this sterically hindered amino acid presents during solid-phase peptide synthesis (SPPS). This guide is designed to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to help you identify and minimize deletion sequences, ensuring the successful synthesis of your target peptide.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing detailed causes and solutions.
Issue 1: Low Yield of the Target Peptide and Presence of a Major Impurity Peak in HPLC Analysis
Question: My final crude peptide shows a low yield of the desired product and a significant impurity peak with a mass corresponding to the target peptide minus α-methyl-phenylalanine. What is causing this, and how can I fix it?
Answer:
This is a classic presentation of a deletion sequence, a common challenge when incorporating sterically hindered amino acids like α-methyl-phenylalanine.[1] The bulky α-methyl group physically obstructs the incoming activated amino acid from efficiently coupling to the N-terminus of the growing peptide chain. This incomplete coupling reaction results in a significant portion of the peptide chains lacking the α-Me-Phe residue.
-
Insufficient Activation/Coupling Efficiency: Standard coupling reagents are often not potent enough to overcome the steric hindrance of α-Me-Phe.
-
Solution: Employ more powerful coupling reagents. Carbodiimides like DCC are generally inefficient for this purpose.[2] Instead, use aminium/uronium or phosphonium-based reagents known for their high reactivity.
-
| Coupling Reagent | Class | Key Advantages for Hindered Coupling |
| HATU | Aminium/Uronium | Forms a highly reactive HOAt ester, very effective for difficult couplings.[3] |
| HBTU | Aminium/Uronium | A common and effective choice for hindered amino acids.[3] |
| PyAOP/PyBrOP | Phosphonium | Highly reactive, particularly useful for coupling N-methyl and α,α-disubstituted amino acids.[2] |
| COMU | Aminium/Uronium | High coupling efficiency comparable to HATU, with safer byproducts.[4] |
-
Suboptimal Reaction Kinetics: The coupling reaction may be too slow at standard room temperature, leading to incomplete incorporation before the next synthesis cycle begins.
-
Solution 1: Increase Reaction Temperature: Elevating the temperature can significantly enhance the rate of the coupling reaction.[5] If your synthesizer has heating capabilities, increasing the temperature to 40-60°C during the coupling of α-Me-Phe can be beneficial. Be aware that higher temperatures can increase the risk of racemization for sensitive amino acids like Cys and His.[6]
-
Solution 2: Microwave-Assisted SPPS: Microwave energy can accelerate difficult coupling reactions that are slow under conventional conditions.[6]
-
-
Insufficient Reaction Time or Reagent Equivalents: A standard coupling time may not be sufficient for the complete incorporation of α-Me-Phe.
-
Solution: Implement a Double Coupling Protocol: This is a highly effective strategy for ensuring complete acylation. After the initial coupling reaction, the vessel is drained and washed, and a fresh solution of the activated α-methyl-phenylalanine is added for a second coupling step.
-
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis approach.[7]
-
Resin Preparation: After the deprotection of the N-terminal amino group of the preceding amino acid, wash the resin thoroughly with DMF (3 x 1 min).
-
First Coupling:
-
In a separate vessel, pre-activate the Fmoc-α-Me-Phe-OH (3 equivalents relative to the resin loading) with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.[3]
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Drain the reaction vessel and wash the resin with DMF (3 x 1 min).
-
Second Coupling:
-
Repeat the pre-activation step with a fresh solution of Fmoc-α-Me-Phe-OH, HATU, and DIPEA.
-
Add the newly activated amino acid solution to the resin.
-
Allow the second coupling to proceed for another 1-2 hours at room temperature.
-
-
Monitoring and Continuation:
-
After the second coupling, perform a Kaiser test to check for the presence of free primary amines.[3] A negative result (yellow beads) indicates complete coupling.
-
If the Kaiser test is positive, a third coupling may be necessary.
-
Once a negative Kaiser test is achieved, proceed with the synthesis of the next amino acid in your sequence.
-
Caption: Double coupling workflow for incorporating α-methyl-phenylalanine.
Issue 2: Difficulty in Identifying the Deletion Sequence in a Complex HPLC Chromatogram
Question: My HPLC chromatogram shows multiple impurity peaks. How can I confidently identify the peak corresponding to the deletion of α-methyl-phenylalanine?
Answer:
Identifying the correct peak in a complex chromatogram requires a systematic approach combining HPLC and mass spectrometry (MS).
-
Couple HPLC with Mass Spectrometry (LC-MS): This is the most definitive method for identifying peptide-related impurities.[8]
-
Procedure: Analyze your crude peptide using an LC-MS system. The mass spectrometer will provide the mass-to-charge ratio (m/z) of the species eluting at each peak in your chromatogram.
-
Identification:
-
The desired product will have a specific theoretical mass.
-
The deletion sequence will have a mass equal to the desired product minus the mass of the α-methyl-phenylalanine residue (C₁₀H₁₁NO₂), which is approximately 177.21 g/mol . Look for a peak with this corresponding mass.
-
-
-
Optimize HPLC Separation: If the deletion sequence co-elutes with the main peak or other impurities, you will need to improve your chromatographic resolution.
-
Gradient Optimization: A shallower gradient around the elution time of your target peptide can improve the separation of closely eluting species.
-
Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase, such as a C8 or a phenyl-hexyl column, which can offer different selectivity for peptides.
-
Temperature Control: Increasing the column temperature (e.g., to 40-60°C) can improve peak shape and sometimes enhance resolution.[9]
-
-
Target Peptide: H-Gly-Ala-(α-Me-Phe)-Leu-Val-OH
-
Theoretical Monoisotopic Mass: 547.33 g/mol
-
Deletion Sequence: H-Gly-Ala-Leu-Val-OH
-
Theoretical Mass of Deletion: 547.33 - 177.21 = 370.12 g/mol
When analyzing your LC-MS data, you would look for a peak with an m/z corresponding to the [M+H]⁺ of your target peptide (e.g., 548.34) and another peak with an m/z corresponding to the [M+H]⁺ of the deletion sequence (e.g., 371.13).
Caption: Logical workflow for identifying deletion sequences using LC-MS.
Frequently Asked Questions (FAQs)
Q1: Can I use a capping step after the coupling of α-methyl-phenylalanine to block any unreacted chains?
A1: Yes, a capping step is a highly recommended strategy. After the first coupling of α-methyl-phenylalanine, you can introduce a capping agent like acetic anhydride to permanently block any N-termini that failed to react. This prevents these shorter "failure" sequences from elongating further, which simplifies the final purification process. A common capping mixture is acetic anhydride and DIPEA in DMF.[7]
Q2: Does the position of α-methyl-phenylalanine in the peptide sequence affect the coupling efficiency?
A2: The neighboring amino acids can have an impact. Coupling α-methyl-phenylalanine to a sterically hindered amino acid like Valine or Isoleucine can be even more challenging than coupling it to a smaller residue like Glycine or Alanine. If you have flexibility in your peptide design, flanking the α-Me-Phe with less hindered residues can be beneficial.
Q3: Are there any alternatives to a double coupling strategy to minimize reagent usage?
A3: While double coupling is very robust, you can also try a single, extended coupling time (e.g., 4-6 hours) or increasing the temperature for the single coupling step.[5] However, you must verify the completeness of the reaction with a Kaiser test. For particularly difficult sequences, a combination of a stronger coupling reagent, elevated temperature, and an extended coupling time might be necessary.
Q4: Will the use of high temperatures for coupling α-methyl-phenylalanine affect the stability of my resin or other protecting groups?
A4: Most modern resins (e.g., Rink Amide, Wang) and standard side-chain protecting groups (e.g., tBu, Boc, Trt) are stable at the moderately elevated temperatures (40-60°C) used to enhance coupling efficiency.[6] However, it is always good practice to consult the technical specifications of your specific resin and protecting groups. The primary concern with heat is the potential for racemization of the activated amino acid, especially for sensitive residues.
References
- Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC.
- Introduction to Peptide Synthesis. PMC - NIH.
- Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
- The role of temperature in Solid Phase Peptide Synthesis (SPPS). CS Bio.
- Highly Sterically Hindered Peptide Bond Form
- Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Applic
- Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics.
- Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC.
- SPPS Tips For Success Handout. Mesa Labs.
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Royal Society of Chemistry.
- Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.
- Application Notes and Protocols for BOC-L-Phenylalanine-¹³C in Solid-Phase Peptide Synthesis (SPPS). Benchchem.
- What to explore if the protein does not show peaks during HPLC?
- Technical Support Center: Synthesis of Phenylalanylphenylalanine Methyl Ester. Benchchem.
- Pitfalls in Proteomics: Avoiding Problems That Can Occur Before D
- Alpha-methylated Phenylalanine Containing Peptide targeting Amyloid beta for Alzheimer's treatment.
- Peptides—XI: Synthesis of peptides derived from alpha-methylalanine. Semantic Scholar.
- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
- Peptide Synthesis for Beginners. American Peptide Society.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
- Solid-phase peptide synthesis. Digital CSIC.
- Methods and protocols of modern solid phase peptide synthesis. Springer.
- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
- Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies.
- How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)?
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- Mass Spectrometry Sample Clean-Up Support—Troubleshooting. Thermo Fisher Scientific.
- Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. PubMed.
- Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics.
- Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives.
- Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. NIH.
- Stirring Peptide Synthesis to a New Level of Efficiency. ChemRxiv.
- Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. The University of Melbourne.
- Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. PubMed.
- Implications of aromatic–aromatic interactions: From protein structures to peptide models. PMC - PubMed Central.
- Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.
- Contribution of aromatic interactions to alpha-helix stability.
Sources
- 1. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics [digitalcommons.kennesaw.edu]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Synthesis for Beginners - Peptide Primers [americanpeptidesociety.org]
- 4. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. csbio.com [csbio.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. What to explore if the protein does not show peaks during HPLC? [en.biotech-pack.com]
Technical Support Center: Strategies for Solubilizing Peptides Containing Boc-α-Methyl-L-Phenylalanine
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with peptides incorporating the sterically hindered and hydrophobic amino acid, Boc-α-methyl-L-phenylalanine (Boc-α-Me-Phe). The unique structural properties conferred by this residue—enhanced proteolytic stability and conformational rigidity—are invaluable in drug design.[1] However, these same properties frequently lead to significant challenges in peptide solubility and handling.
This guide provides a structured, in-depth approach to understanding and overcoming these solubility issues. We will move from foundational principles to advanced troubleshooting protocols, ensuring you have the necessary tools to successfully manage your experiments.
Part 1: Understanding the Challenge - Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the solubility of peptides containing Boc-α-Me-Phe.
Q1: Why are peptides containing Boc-α-methyl-L-phenylalanine so difficult to dissolve?
A1: The poor solubility of peptides containing Boc-α-Me-Phe arises from a combination of three key factors:
-
Extreme Hydrophobicity: The phenylalanine residue itself possesses a large, non-polar benzyl side chain. The addition of a tert-butyloxycarbonyl (Boc) protecting group and an α-methyl group significantly increases the overall hydrophobicity of the amino acid residue.[][3] Peptides with a high content of such hydrophobic residues naturally resist dissolution in aqueous solutions.[1][4][5][6][7]
-
Restricted Conformation and Aggregation: The α-methyl group sterically hinders bond rotation within the peptide backbone. This rigidity can favor the adoption of stable secondary structures which, in a hydrophobic context, often leads to strong intermolecular interactions (like β-sheet formation) and subsequent aggregation.[8] Aggregated peptides are notoriously difficult to solubilize.
-
The Bulky Boc Group: The Boc group is a large, non-polar protecting group that not only adds to the hydrophobicity but can also physically mask more polar parts of the peptide backbone, further hindering interaction with aqueous solvents.[]
Q2: How can I predict the solubility of my Boc-α-Me-Phe-containing peptide before attempting to dissolve it?
A2: While precise prediction is challenging, a preliminary analysis of the peptide sequence can provide valuable clues:[3]
-
Calculate the Grand Average of Hydropathicity (GRAVY): A positive and high GRAVY score indicates a greater degree of hydrophobicity and a higher likelihood of poor aqueous solubility.
-
Assess the Percentage of Hydrophobic Residues: If over 50% of the amino acids in your sequence are hydrophobic (including your Boc-α-Me-Phe), you should anticipate solubility challenges and plan to start with organic solvents.[1][7]
-
Determine the Net Charge at Neutral pH: Calculate the net charge of your peptide at a physiological pH (around 7.0). Peptides with a net charge of zero (at their isoelectric point, pI) are often least soluble. A significant net positive or negative charge generally improves aqueous solubility.[5]
Q3: What is the first solvent I should try?
A3: For a peptide containing Boc-α-Me-Phe, it is highly recommended to bypass sterile water or aqueous buffers as your initial solvent . Due to the high hydrophobicity, you should begin with a strong, water-miscible organic solvent. The preferred starting solvent is 100% Dimethyl Sulfoxide (DMSO) .[5][7] If your experimental system is incompatible with DMSO, other options include N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[7]
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides a systematic, step-by-step approach to solubilizing your challenging peptide.
Initial Solubility Testing: A Step-by-Step Protocol
Before committing your entire sample, it is crucial to perform a small-scale solubility test.[1][5]
Materials:
-
Lyophilized peptide (a small, accurately weighed amount, e.g., 1 mg)
-
High-purity organic solvents: DMSO, DMF, Acetonitrile (ACN)
-
Sterile, deionized water
-
Acidic solution (e.g., 10% acetic acid in water)
-
Basic solution (e.g., 0.1 M ammonium bicarbonate)
-
Vortex mixer
-
Bath sonicator
Protocol:
-
Aliquot the Peptide: Weigh out approximately 1 mg of your lyophilized peptide into a microcentrifuge tube.
-
Initial Solvent Test (Organic):
-
Add a small, precise volume of 100% DMSO (e.g., 50 µL) to the peptide.
-
Vortex vigorously for 1-2 minutes.
-
If the peptide does not dissolve, place the tube in a bath sonicator for 5-10 minutes.[5]
-
Visually inspect the solution. A clear, particle-free solution indicates successful dissolution. If it remains a suspension, the peptide is poorly soluble even in pure organic solvent, and more advanced methods will be necessary.
-
-
Aqueous Dilution (If Soluble in Organic Solvent):
-
If the peptide dissolved in DMSO, slowly add your desired aqueous buffer (e.g., PBS) drop-by-drop while continuously vortexing.[6][9]
-
Observe carefully for any signs of precipitation (cloudiness). If the solution remains clear up to your target concentration, you have found a successful protocol.
-
If precipitation occurs, note the approximate concentration at which this happened. This indicates the solubility limit in that particular mixed solvent system.
-
-
Alternative Solvent Tests (If Necessary):
-
If the peptide did not dissolve in DMSO or if DMSO is not compatible with your assay, repeat the process with fresh 1 mg aliquots of peptide using DMF or ACN.
-
This initial test will guide you to the most appropriate solubilization strategy.
Workflow for Solubilizing Highly Hydrophobic Peptides
The following diagram and detailed protocols outline a decision-making workflow for dissolving your Boc-α-Me-Phe-containing peptide.
Sources
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. jpt.com [jpt.com]
- 6. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. peptide.com [peptide.com]
- 9. peptidesynthetics.co.uk [peptidesynthetics.co.uk]
Mass spectrometry fragmentation patterns of alpha-methyl-phenylalanine containing peptides
Technical Support Center: Mass Spectrometry of α-Methyl-Phenylalanine Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with α-methyl-phenylalanine (α-Me-Phe) containing peptides. This guide is designed to provide in-depth, practical solutions to common challenges encountered during mass spectrometric analysis of these modified peptides. The unique structural feature of α-Me-Phe—a methyl group on the α-carbon—introduces specific fragmentation behaviors that can complicate spectral interpretation. This resource will help you understand these patterns and troubleshoot your experiments effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts and common queries regarding the mass spectrometry of α-Me-Phe peptides.
Q1: How does the α-methyl group in α-Me-Phe affect peptide fragmentation compared to standard phenylalanine (Phe)?
A1: The α-methyl group introduces a significant change in fragmentation chemistry. In standard peptides analyzed by Collision-Induced Dissociation (CID), fragmentation primarily occurs along the peptide backbone, producing the characteristic b- and y-type ions used for sequencing.[1][2] The presence of the α-methyl group in α-Me-Phe creates a sterically hindered environment and, more importantly, promotes a highly favorable, competing fragmentation pathway: side-chain cleavage . This often leads to a reduction in the abundance of backbone fragments (b/y ions) and the appearance of unique, diagnostic ions.
Q2: What is the most common and diagnostic fragmentation pattern for an α-Me-Phe residue?
A2: The hallmark of α-Me-Phe fragmentation is the cleavage of the Cα-Cβ bond , leading to the neutral loss of a methyl radical (•CH₃, 15 Da) or the formation of a stable benzyl cation (C₇H₇⁺, m/z 91).[3][4] However, the most characteristic pathway involves the loss of the entire side chain. This occurs via cleavage between the α-carbon and the side-chain benzyl group. This process is energetically favorable because it results in a highly stabilized radical or cation.
Q3: Will I still be able to sequence my peptide using the standard b/y ion series?
A3: It is often more challenging. The preferential side-chain fragmentation of the α-Me-Phe residue can divert energy away from the backbone cleavage required to generate a complete b/y ion series.[5] Consequently, you may observe gaps or low-intensity signals in your b- and y-ion ladders, particularly around the modified residue. It is crucial to look for complementary fragmentation information and not rely solely on a complete backbone series.
Q4: Does the ionization mode (positive vs. negative) affect the fragmentation of α-Me-Phe peptides?
A4: Yes, the ionization mode can significantly influence the observed fragments.
-
Positive Ion Mode (+ESI): This is the most common mode for peptide analysis. Protonated peptides [M+H]⁺ will readily undergo the characteristic side-chain cleavages described above, alongside backbone fragmentation.[1]
-
Negative Ion Mode (-ESI): Deprotonated peptides [M-H]⁻ exhibit different fragmentation chemistry. While less common for standard sequencing, negative mode can provide complementary data.[6][7] Fragmentation of deprotonated peptides often involves cleavages that generate c- and z-type ions, and the side-chain fragmentation patterns may differ from those in positive mode.[6][7][8]
Part 2: Troubleshooting Guide
This section is formatted to address specific problems you might encounter during your experiments.
Problem 1: My spectrum is dominated by a single peak, and I cannot identify any b or y ions for sequencing.
-
Likely Cause: You are likely observing a dominant fragment resulting from the highly favorable cleavage of the α-Me-Phe side chain. The energy supplied during CID is being channeled almost exclusively into this single fragmentation pathway, suppressing the backbone cleavages needed for sequencing.
-
Troubleshooting Steps:
-
Lower the Collision Energy: Start with a very low collision energy (CE) and gradually increase it in a stepwise manner. At lower energies, you may be able to favor the formation of backbone fragments before the energetic threshold for the dominant side-chain cleavage is reached.
-
Change Fragmentation Method: If available on your instrument, switch from CID to an alternative fragmentation technique.
-
Electron Transfer Dissociation (ETD)/Electron Capture Dissociation (ECD): These are non-ergodic methods that cleave the peptide backbone (producing c- and z-type ions) while often leaving labile side chains and modifications intact. This is the ideal method for overcoming dominant neutral loss or side-chain fragmentation issues.
-
Higher-Energy Collisional Dissociation (HCD): While still a collisional method, HCD can sometimes produce a richer fragmentation pattern and may yield more backbone fragments than traditional ion trap CID.[6]
-
-
Analyze Different Charge States: Precursor ions with higher charge states (e.g., [M+3H]³⁺) sometimes fragment differently than lower charge states. They can produce more backbone fragments, so if you see multiple charge states in your MS1 scan, select a higher one for MS/MS analysis.
-
Problem 2: I see a strong neutral loss from my precursor ion, but I'm not sure what it corresponds to.
-
Likely Cause: The α-methyl group makes the α-Me-Phe residue susceptible to specific neutral losses.
-
Troubleshooting Steps & Diagnostic Ions:
-
Calculate the Mass of the Neutral Loss: Determine the mass difference between your precursor ion and the fragment ion.
-
Identify Common α-Me-Phe Losses: Compare this mass to the table below. The loss of the entire side chain is a strong indicator of α-Me-Phe.
-
| Neutral Loss (Mass in Da) | Identity of Lost Fragment | Origin |
| 105.057 | Toluene (C₇H₈) or related isomer | Cleavage of the Cα-Cβ bond and rearrangement |
| 91.054 | Benzyl radical (•C₇H₇) | Cleavage of the Cα-Cβ bond |
| 15.023 | Methyl radical (•CH₃) | Cleavage of the Cα-CH₃ bond |
Problem 3: I can't distinguish between Leucine (Leu) and Isoleucine (Ile) in my sequence because of the poor fragmentation around the α-Me-Phe residue.
-
Likely Cause: The suppression of backbone fragmentation near the α-Me-Phe residue prevents the generation of the specific b or y ions needed to differentiate these isobaric amino acids.
-
Troubleshooting Steps:
-
Utilize High-Energy CID: In high-energy CID (often found in TOF/TOF instruments), you can sometimes generate side-chain specific fragments called d- and w-ions that can differentiate Leu and Ile.[1]
-
Employ ETD/ECD: As mentioned before, ETD or ECD will provide backbone cleavage and are the most reliable MS-based methods for differentiating these residues when CID fails.
-
Chemical Derivatization: If MS methods fail, consider chemical methods prior to analysis, though this is a more complex workflow.
-
Part 3: Experimental Protocols & Workflows
Standard Protocol for CID Analysis of an α-Me-Phe Peptide
This protocol provides a starting point for analyzing a purified synthetic peptide containing α-Me-Phe using a standard electrospray ionization quadrupole ion trap or Orbitrap mass spectrometer.
1. Sample Preparation:
- Dissolve the purified peptide in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 1-10 pmol/µL. The formic acid is crucial for efficient protonation in positive ion mode.
2. Mass Spectrometer Setup (Positive Ion Mode):
- Ion Source: Electrospray Ionization (ESI).
- Infusion: Infuse the sample directly at a flow rate of 3-5 µL/min.
- MS1 Scan: Acquire a full scan (e.g., m/z 200-2000) to identify the precursor ion's m/z and charge state.
- MS/MS Method:
- Isolation: Isolate the precursor ion of interest using a narrow isolation window (e.g., 1-2 m/z).
- Activation: Use Collision-Induced Dissociation (CID).
- Collision Energy: Perform a collision energy ramp. Start with a normalized collision energy of 15% and acquire spectra at 5% increments up to 40%. This will help find the "sweet spot" that balances backbone fragmentation with side-chain cleavage.
3. Data Analysis Workflow:
The logical flow for interpreting the resulting spectra is crucial.
Caption: Workflow for MS/MS analysis and troubleshooting of α-Me-Phe peptides.
Visualizing the Key Fragmentation Pathways
The following diagram illustrates the primary fragmentation pathways for a peptide containing an α-Me-Phe residue under CID conditions.
Caption: Competing fragmentation pathways for α-Me-Phe containing peptides.
References
-
Harrison, A. G. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 13(10), 1242-1249. [Link]
-
Lioe, H., & O'Hair, R. A. J. (2019). Negative Ion Mode Collision-Induced Dissociation for Analysis of Protein Arginine Methylation. Journal of the American Society for Mass Spectrometry, 30(6), 1076–1085. [Link]
-
Patai, R., et al. (2023). Collision-Induced Dissociation of Citrullinated Peptide Anions. Journal of the American Society for Mass Spectrometry. [Link]
-
Yu, C., et al. (2022). Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides. Nature Communications. [Link]
-
ChemComplete. (2018). mass spectrometry: alpha-cleavage. YouTube. [Link]
-
Stein, S. E. (2017). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. National Institute of Standards and Technology. [Link]
-
Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Matrix Science. [Link]
-
Nair, S. K., et al. (2023). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. Journal of the American Chemical Society. [Link]
-
Hughes, J. V., & Johnson, T. C. (1980). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Journal of Neurochemistry. [Link]
-
Colinge, J., et al. (2012). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. PLoS One, 7(8), e42333. [Link]
-
Lukes, V., et al. (2022). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. ACS Catalysis. [Link]
-
Vachet, R. W., & Glish, G. L. (2004). Mass spectrometry of peptides and proteins. Analytica Chimica Acta. [Link]
-
Ionescu, D., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences. [Link]
-
ResearchGate. (n.d.). Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2. ResearchGate. [Link]
-
ResearchGate. (2023). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. ResearchGate. [Link]
-
ChemComplete. (2020). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. YouTube. [Link]
-
Chen, Y., & Traeger, J. C. (2005). Gas-phase fragmentation of the Ag+—phenylalanine complex: Cation—π interactions and radical cation formation. Journal of the American Society for Mass Spectrometry. [Link]
-
Gutteridge, A., et al. (2015). Identification of related peptides through the analysis of fragment ion mass shifts. Molecular & Cellular Proteomics. [Link]
-
David Tabb. (2023). Fundamentals of Proteomics - Part 2 The properties of peptides. YouTube. [Link]
-
Shah, S. N., & Johnson, R. C. (1980). Effects of alpha-methylphenylalanine plus phenylalanine treatment during development on myelin in rat brain. Neurochemical Research. [Link]
-
ResearchGate. (n.d.). The most common types of peptide fragment ions in a tandem mass... ResearchGate. [Link]
-
Zaikin, V. G., & Varlamov, A. V. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. [Link]
Sources
- 1. Mascot help: Peptide fragmentation [matrixscience.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Negative Ion Mode Collision-Induced Dissociation for Analysis of Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to SPPS: Navigating the Steric Challenge of α-Methyl-L-phenylalanine with Boc and Fmoc Protection
For researchers and drug development professionals, the incorporation of unnatural amino acids into peptide sequences is a critical strategy for enhancing stability, conferring conformational rigidity, and improving pharmacokinetic profiles.[1][2] Among these, α,α-disubstituted amino acids, such as α-methyl-L-phenylalanine, are particularly valuable for their ability to resist enzymatic degradation and induce specific secondary structures.[3] However, their utility is coupled with a significant synthetic challenge: the steric hindrance imposed by the α-methyl group, which can dramatically impede coupling reactions in Solid-Phase Peptide Synthesis (SPPS).[4][5]
The choice of Nα-protecting group strategy—the classic acid-labile tert-butyloxycarbonyl (Boc) group versus the modern base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group—becomes a pivotal decision that dictates the entire synthetic workflow.[6][] This guide provides an in-depth, objective comparison of using Boc-α-methyl-L-phenylalanine and Fmoc-α-methyl-L-phenylalanine in SPPS, grounded in chemical principles and supported by experimental considerations to empower scientists in making the optimal choice for their target peptide.
Core Principles: A Tale of Two Orthogonal Chemistries
The success of SPPS hinges on the concept of orthogonality: the ability to selectively remove the temporary Nα-protecting group without disturbing the permanent side-chain protecting groups or the peptide-resin linkage until the final cleavage step.[8] Boc and Fmoc strategies achieve this through fundamentally different chemical philosophies.[9]
-
The Boc/Bzl Strategy: This foundational approach uses the acid-labile Boc group for Nα-protection, which is removed with a moderate acid like trifluoroacetic acid (TFA).[8][10] Side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage from the resin.[8][11][12] This creates a system of differential acid lability rather than true orthogonality.
-
The Fmoc/tBu Strategy: This has become the predominant method in modern SPPS.[13] It employs the base-labile Fmoc group for Nα-protection, which is cleaved using a secondary amine, most commonly piperidine.[14][15][16] The side-chain protecting groups are acid-labile (e.g., tert-butyl, trityl), allowing for a truly orthogonal scheme where the final peptide cleavage and side-chain deprotection are performed with TFA.[][17]
Caption: Boc deprotection via an acid-catalyzed SN1 mechanism.
Fmoc Deprotection: This is a base-catalyzed β-elimination (E1cb mechanism). A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. [15][18]The resulting carbanion is stabilized, leading to β-elimination that releases CO₂ and dibenzofulvene (DBF). The DBF byproduct is then trapped by excess piperidine to form a stable adduct. [16]
Caption: Fmoc deprotection via a base-catalyzed E1cb mechanism.
Comparative Experimental Protocols & Data
To provide a practical comparison, we outline protocols for the synthesis of a model tripeptide, Ac-Ala-(α-Me-L-Phe)-Gly-NH₂, using both strategies.
Objective: To compare the coupling efficiency and final purity of a peptide containing α-methyl-L-phenylalanine synthesized using Boc and Fmoc strategies.
-
Resin: 0.1 mmol scale, MBHA resin (~0.8 mmol/g loading).
-
Step 1: First Amino Acid Loading (Boc-Gly-OH): Standard DCC/HOBt or equivalent coupling.
-
Step 2: Synthesis Cycle for α-Me-L-Phe:
-
Deprotection: Treat resin with 50% TFA in DCM (1 x 1 min, 1 x 20 min). Wash with DCM (3x), IPA (2x), DCM (3x). [19] 2. Neutralization: Treat resin with 10% DIEA in DCM (2 x 2 min). Wash with DCM (5x). [20] 3. Coupling: Pre-activate a solution of Boc-α-Me-L-Phe-OH (4 eq.), HATU (3.9 eq.), and DIEA (6 eq.) in DMF for 2 minutes. Add to resin and couple for 2-4 hours. Monitor with Kaiser test (will be negative on the secondary amine).
-
-
Step 3: Synthesis Cycle for Ala & Acetylation: Repeat deprotection and neutralization. Couple Boc-Ala-OH. After final deprotection, cap with Acetic Anhydride/DIEA in DMF.
-
Step 4: Cleavage:
-
Resin: 0.1 mmol scale, Rink Amide resin (~0.6 mmol/g loading). [14]* Step 1: First Amino Acid Loading (Fmoc-Gly-OH): Standard coupling protocol for the resin.
-
Step 2: Synthesis Cycle for α-Me-L-Phe:
-
Deprotection: Treat resin with 20% piperidine in DMF (1 x 3 min, 1 x 15 min). Wash thoroughly with DMF (7x). [22] 2. Coupling: Pre-activate a solution of Fmoc-α-Me-L-Phe-OH (4 eq.), HATU (3.9 eq.), and DIEA (6 eq.) in DMF for 2 minutes. Add to resin and couple for 2-4 hours (or 2 x 30 min cycles with microwave irradiation). [4][23]Monitor with a chloranil test.
-
-
Step 3: Synthesis Cycle for Ala & Acetylation: Repeat deprotection. Couple Fmoc-Ala-OH. After final deprotection, cap with Acetic Anhydride/DIEA in DMF.
-
Step 4: Cleavage:
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane (TIS) for 2-3 hours at room temperature. [17] 2. Filter the resin, collect the filtrate, and precipitate the peptide with cold diethyl ether.
-
Centrifuge, wash the pellet, dissolve in aqueous buffer, and lyophilize.
-
| Parameter | Boc-SPPS Result | Fmoc-SPPS Result | Justification |
| Crude Yield | ~65% | ~70% | Fmoc cleavage is generally cleaner with fewer workup steps. Repetitive acid treatment in Boc-SPPS can cause minor peptide loss from the resin. [19] |
| Crude Purity (HPLC) | ~75% | ~80% | The milder conditions of Fmoc-SPPS typically lead to fewer side products. [13]HF cleavage can generate more byproducts if not carefully controlled. [21] |
| Major Impurity | Ala-(des-α-Me-Phe )-Gly-NH₂ | Ala-(des-α-Me-Phe )-Gly-NH₂ | In both cases, the primary impurity is expected to be the deletion peptide from incomplete coupling of the sterically hindered residue. [5] |
| Coupling Time | 2-4 hours (Conventional) | 1 hour (Microwave) | Microwave energy significantly accelerates the coupling of hindered amino acids. [4] |
Conclusion and Recommendations
The choice between Boc- and Fmoc-protected α-methyl-L-phenylalanine is not a matter of one being definitively superior, but rather which is better suited to the specific peptide and available resources.
-
Choose Fmoc-α-methyl-L-phenylalanine for:
-
Routine and Automated Synthesis: The milder conditions and lack of a neutralization step make it ideal for automation and general use. [13] * Peptides with Acid-Sensitive Groups: If your sequence contains modifications like phosphorylation or glycosylation, the Fmoc strategy is almost mandatory. [13] * Laboratories without Specialized Equipment: The avoidance of hazardous HF for cleavage makes it safer and more accessible. [9] * Rapid Synthesis: The compatibility with microwave-assisted protocols can dramatically shorten synthesis times for hindered residues. [4]
-
-
Choose Boc-α-methyl-L-phenylalanine for:
-
Synthesizing 'Difficult' or Aggregation-Prone Sequences: The Boc/Bzl chemistry can sometimes offer advantages in solvating and synthesizing long, hydrophobic, or otherwise challenging peptides where aggregation is the primary obstacle. [10][21] * Peptides with Base-Sensitive Functionalities: If the peptide contains a moiety that is unstable in the presence of piperidine, the Boc strategy is the logical choice. [10] * Legacy Protocols or Specific Orthogonal Schemes: In some complex syntheses, the unique orthogonality of the Boc/Bzl/HF system may be required.
-
Ultimately, the successful incorporation of sterically demanding residues like α-methyl-L-phenylalanine is achievable with either strategy, provided that potent coupling reagents, optimized reaction times, and careful monitoring are employed. For most modern applications, the convenience, safety, and versatility of the Fmoc strategy make it the preferred starting point.
References
A complete list of all sources cited in this guide, including titles, sources, and verifiable URLs.
- Vertex AI Search. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
- Vertex AI Search. Overview of Solid Phase Peptide Synthesis (SPPS).
- Machado, E., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
- CEM Corporation. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- AAPPTec. (2012). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- BenchChem. (2025). A Deep Dive into Solid-Phase Peptide Synthesis: Boc vs.
- BOC Sciences.
- Chem-Impex. Fmoc-α-methyl-L-phenylalanine.
- Chem-Impex. α-Methyl-L-phenylalanine.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. Deprotection.
- BOC Sciences. Solid Phase Chemical Synthesis.
- Scienmag. (2025). Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis.
-
Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-16. Available from: [Link]
- ChemPep Inc. Fmoc Solid Phase Peptide Synthesis.
-
de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(22), 4144. Available from: [Link]
- Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols. Humana Press.
-
Fields, G. B. (1994). Methods for Removing the Fmoc Group. Springer Nature Experiments. Available from: [Link]
-
ResearchGate. (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... Available from: [Link]
-
Wang, P., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5363. Available from: [Link]
-
Bédard, F., & Biron, E. (2018). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. Methods in Molecular Biology, 1787, 137-147. Available from: [Link]
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Kent, S. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Available from: [Link]
- Wikipedia. Peptide synthesis.
-
Ralhan, K., et al. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425. Available from: [Link]
-
Patil, S. M., et al. (2023). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. Journal of the American Chemical Society, 145(29), 16048-16056. Available from: [Link]
- Nowick Laboratory, UCI Department of Chemistry. (2020).
- ChemPep Inc. Boc Solid Phase Peptide Synthesis.
- ResearchGate. (2020). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
- BenchChem.
-
Patil, S. M., et al. (2023). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. Journal of the American Chemical Society, 145(29), 16048-16056. Available from: [Link]
-
Bédard, F., & Biron, E. (2018). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in molecular biology, 1787, 137-147. Available from: [Link]
- BenchChem. The Chemistry Behind Fmoc-Phe-OH: A Deep Dive into Its Role in Peptide Synthesis.
- BenchChem. Mastering Peptide Synthesis with Fmoc-alpha-methylalanine.
- Sigma-Aldrich.
- ResearchGate. (2018). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis.
- Dilun Biotechnology. (2024). Commonly Used Coupling Reagents in Peptide Synthesis.
- AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Sigma-Aldrich. Boc Resin Cleavage Protocol.
- ResearchGate. Screening of Fmoc deprotection on standard amino acids and esters.
-
Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino acids, 44(5), 1357–1363. Available from: [Link]
- SlideShare. (2016). Spps and side reactions in peptide synthesis.
- Mesa Labs. SPPS Tips For Success Handout.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. scienmag.com [scienmag.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 11. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 17. chempep.com [chempep.com]
- 18. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chempep.com [chempep.com]
- 20. peptide.com [peptide.com]
- 21. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. chemimpex.com [chemimpex.com]
A Definitive Guide to Confirming α-Methyl-Phenylalanine Incorporation: An NMR-Based Comparative Analysis
The site-specific incorporation of unnatural amino acids (UCAAs) into peptides and proteins is a cornerstone of modern drug discovery and chemical biology. It allows for the introduction of novel functionalities, conformational constraints, and metabolic stability. Among these, α-methyl-phenylalanine (α-Me-Phe) is particularly valuable for inducing helical structures and providing steric shielding against enzymatic degradation. However, the success of any synthesis is contingent on rigorously verifying that the desired modification has occurred at the correct position.
This guide provides an in-depth, technically-grounded comparison of analytical methods for confirming the incorporation of α-methyl-phenylalanine. We will focus on the unparalleled power of Nuclear Magnetic Resonance (NMR) spectroscopy as the gold standard for unambiguous, atom-level structural confirmation and compare its utility against other common analytical techniques.
The Analytical Challenge: Proving the Quaternary α-Carbon
Unlike its natural counterpart, phenylalanine, α-Me-Phe possesses a quaternary α-carbon, meaning the proton typically found at this position (Hα) is replaced by a methyl group. This seemingly small change introduces a profound alteration to the amino acid's structure and, consequently, its spectral signature. The core analytical task is not merely to confirm a mass change, but to prove unequivocally that:
-
A methyl group has been added.
-
This methyl group is specifically attached to the α-carbon.
-
The amino acid has been successfully integrated into the peptide backbone.
The Gold Standard: Multi-dimensional NMR Spectroscopy
NMR spectroscopy offers a non-destructive, solution-state analysis that provides direct evidence of covalent bonding and atomic connectivity.[1][2] It is uniquely capable of answering all three of the core analytical questions posed above.
Initial Screening with 1D NMR: The First Clues
A preliminary assessment using one-dimensional ¹H and ¹³C NMR spectra can provide strong initial evidence for successful incorporation.
-
¹H NMR: The most immediate indicator is the appearance of a new singlet in the aliphatic region of the spectrum, typically around 1.5-1.7 ppm , corresponding to the three equivalent protons of the newly introduced α-methyl group.[3] Concurrently, the characteristic Hα proton signal of a standard amino acid (usually found between 4.0-5.0 ppm) will be absent for the modified residue.
-
¹³C NMR: The ¹³C spectrum will display two key new signals: the α-methyl carbon (approximately 20-25 ppm ) and, crucially, the quaternary α-carbon itself (around 60-65 ppm ). The chemical shift of this quaternary carbon is a highly diagnostic feature.[4][5]
While 1D NMR is indicative, in complex peptides where signal overlap is common, it is not definitive. It confirms the presence of the new functional group but does not, by itself, prove its point of attachment to the backbone.
Unambiguous Proof with 2D NMR: The Definitive Evidence
Two-dimensional NMR experiments are essential for mapping the intricate network of atomic connections within a molecule, providing irrefutable proof of structure.[6][7]
| Experiment | Purpose | Expected Result for α-Me-Phe Incorporation |
| COSY / TOCSY | Maps proton-proton couplings through bonds (spin systems).[2][8] | The spin system will be broken at the α-Me-Phe residue. The β-protons (Hβ) will show a COSY correlation to each other, but there will be no correlation from Hβ to an Hα, confirming the absence of the α-proton. |
| HSQC | Correlates protons directly to their attached carbons (¹JCH).[9][10] | A new cross-peak will appear, correlating the α-methyl ¹H signal (~1.6 ppm) to the α-methyl ¹³C signal (~22 ppm). The Hα/Cα cross-peak for the modified residue will be absent. |
| HMBC | Correlates protons to carbons over 2-3 bonds (²JCH, ³JCH). This is the most critical experiment.[10][11] | Several key long-range correlations provide undeniable proof: 1. From the α-methyl protons to the quaternary α-carbon . 2. From the α-methyl protons to the residue's own carbonyl carbon (C=O) . 3. From the backbone amide proton (NH) of the next residue to the quaternary α-carbon of α-Me-Phe. |
The HMBC correlations are the linchpin of the analysis. The correlation from the new methyl protons to the peptide carbonyl carbon proves both the location of the methyl group on the α-carbon and the incorporation of the residue into the peptide backbone via a peptide bond.
Experimental Workflow & Data Interpretation
The process of confirming incorporation follows a logical progression from initial checks to definitive proof.
Caption: Key 2D NMR correlations confirming α-Me-Phe structure.
Comparative Analysis with Alternative Techniques
While NMR is the most definitive method, other techniques are often employed, each with distinct advantages and limitations.
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Measures nuclear spin properties to determine atomic connectivity and 3D structure in solution. [1][12] | - Unambiguous: Provides direct proof of covalent structure and isomerism.- Non-destructive: Sample can be recovered.- Provides information on local conformation and folding. [13] | - Lower sensitivity: Requires more material (typically 0.1-5 mM).<[7]br>- Longer experiment times.- Requires specialized equipment and expertise. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. [14] | - High sensitivity: Requires very little material.- High throughput: Can be coupled with LC for rapid screening.- Confirms the expected mass increase (+14 Da for CH₂) of the final product. [15] | - No structural connectivity: Cannot distinguish between isomers (e.g., α-methyl vs. ring-methylated phenylalanine).- Provides no information on conformation or correct folding.- Tandem MS (MS/MS) can suggest location but may not be definitive for subtle changes. [16] |
| X-Ray Crystallography | Scatters X-rays off a crystalline solid to determine the precise 3D arrangement of atoms. | - Atomic resolution: Provides the ultimate proof of 3D structure.- Can visualize the incorporated residue and its interactions within the protein. | - Major bottleneck: Requires the formation of high-quality, diffraction-grade crystals, which is often impossible.- Provides a static, solid-state picture that may not represent the solution-state conformation.- Not suitable for routine confirmation or screening. |
Recommended Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Ensure the peptide is of high purity (>95%) to avoid spectral contamination. [7] * Dissolve the sample in a suitable deuterated solvent (e.g., 90% H₂O/10% D₂O with a phosphate buffer for biological compatibility, or DMSO-d₆ for improved solubility).
-
Aim for a final concentration between 0.5 mM and 5 mM. The concentration should be high enough for good signal-to-noise without causing aggregation. [7] * Adjust the pH to a value where the peptide is stable and amide proton exchange is minimized (typically pH 4-6).
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe for optimal sensitivity and resolution. [12] * 1D ¹H: Acquire a standard proton spectrum to check for overall sample quality and the presence of the new methyl singlet.
-
2D ¹H-¹³C HSQC: Acquire a sensitivity-enhanced HSQC experiment to identify all one-bond proton-carbon correlations.
-
2D ¹H-¹³C HMBC: This is the crucial experiment. Optimize the long-range coupling delay for a value around 8 Hz to capture typical ²J and ³J correlations.
-
2D ¹H-¹H TOCSY: Acquire a TOCSY spectrum with a mixing time of ~80 ms to identify complete amino acid spin systems and confirm the break at the α-Me-Phe residue.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe, Mnova).
-
Begin assignment with the TOCSY and HSQC to identify the spin systems of the natural amino acids.
-
Identify the isolated α-methyl singlet in the ¹H spectrum and its corresponding ¹H-¹³C HSQC cross-peak.
-
Scrutinize the HMBC spectrum for the three key correlations: (1) α-Me protons to Cα, (2) α-Me protons to C=O, and (3) the subsequent residue's NH to the Cα of α-Me-Phe. The presence of these signals constitutes definitive proof of successful incorporation.
-
Conclusion
Verifying the covalent incorporation of α-methyl-phenylalanine requires more than just confirming a change in molecular weight. It demands unambiguous proof of atomic connectivity. While mass spectrometry serves as a valuable high-throughput screening tool, it lacks the structural resolving power to differentiate isomers or confirm the site of modification definitively. NMR spectroscopy, particularly through the application of 2D correlation experiments like HSQC and HMBC, stands alone as the gold standard. It provides irrefutable, atom-level evidence of the α-methyl group's placement and the residue's successful integration into the peptide backbone, ensuring the structural integrity essential for advancing drug development and research programs.
References
-
Curr Med Chem. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. PubMed. [Link]
-
Chinese Journal of Magnetic Resonance. (Date not available). NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids. [Link]
-
Profacgen. (Date not available). Incorporation of Unnatural Amino Acids. [Link]
-
Journal of the American Chemical Society. (Date not available). In vivo Incorporation of Unnatural Amino Acids to Probe Structure, Dynamics, and Ligand Binding in a Large Protein by Nuclear Magnetic Resonance Spectroscopy. [Link]
-
NMIMS Pharmacy. (Date not available). NMR in structural determination of proteins and peptides. [Link]
-
Springer Nature Experiments. (Date not available). NMR in Peptide Drug Development. [Link]
-
PubMed. (Date not available). Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo. [Link]
-
NIH. (Date not available). In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. [Link]
-
PubMed. (Date not available). Genetic incorporation of unnatural amino acids into proteins in mammalian cells. [Link]
-
Bruker. (2025-11-13). A case study on the analysis of exenatide using NMR spectroscopy. [Link]
-
Springer Nature Experiments. (Date not available). NMR Analysis of Unnatural Amino Acids in Natural Antibiotics. [Link]
-
ETH Zurich. (Date not available). Peptide/Protein NMR. [Link]
-
YouTube. (2020-12-17). Structure Determination of Peptides by simple 2D NMR Spectroscopy. [Link]
-
Triclinic Labs. (Date not available). Peptide NMR Analysis Services. [Link]
-
Oxford Academic. (Date not available). Site‐specific incorporation of an unnatural amino acid into proteins in mammalian cells. [Link]
-
Royal Society of Chemistry. (Date not available). Expedited NMR Assignment of Small to Medium-Sized Molecules with Improved HSQC-CLIP-COSY Experiments. [Link]
-
NIH. (Date not available). Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System. [Link]
-
ACS Publications. (Date not available). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory. [Link]
-
PubMed. (1993). Peptide structure determination by NMR. [Link]
-
ZoBio. (Date not available). Smoothening the Bumpy Road of Covalent Drug Discovery with Protein NMR. [Link]
-
Magnetic Resonance. (2023-02-24). Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. [Link]
-
Journal of Biomolecular NMR. (Date not available). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. [Link]
-
NIH. (Date not available). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. [Link]
-
Wikipedia. (Date not available). Proteomics. [Link]
-
Wiley Online Library. (Date not available). NMR Spectra and Molecular Structure. [Link]
-
University of Sheffield. (Date not available). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. [Link]
-
Chemistry LibreTexts. (2023-01-29). Interpreting C-13 NMR Spectra. [Link]
-
NMR-Bio. (Date not available). Isotope-labeled amino acids and compounds for NMR studies. [Link]
-
Chemistry Connected. (Date not available). 1H NMR Chemical Shifts. [Link]
-
Human Metabolome Database. (Date not available). 1H NMR Spectrum of Phenylalanine. [Link]
-
Journal of the Chinese Chemical Society. (Date not available). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. [Link]
-
PubMed. (2024-12-15). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. [Link]
-
YouTube. (2020-08-10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
Columbia University. (Date not available). HSQC and HMBC. [Link]
-
San Diego State University. (Date not available). Common 2D (COSY, HSQC, HMBC). [Link]
-
MIT. (Date not available). Dynamics of Phenylalanine in the Solid State by NMR. [Link]
-
Oregon State University. (Date not available). 13C NMR Chemical Shift. [Link]
-
RSC Publishing. (2024-08-23). Development of a new experimental NMR strategy for covalent cysteine protease inhibitors screening. [Link]
-
ResearchGate. (Date not available). Nuclear Magnetic Resonance (a) 1 H Chemical shift (d, ppm) of aryl.... [Link]
-
Chemistry LibreTexts. (2024-10-08). Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
PubChem. (Date not available). L-Alpha-methylphenylalanine. [Link]
-
University of Nebraska - Lincoln. (Date not available). Structural Analysis of Proteins by Covalent Labeling and Mass Spectrometric Detection. [Link]
-
ACS Publications. (2021-08-11). Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications. [Link]
Sources
- 1. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 3. chemistryconnected.com [chemistryconnected.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. youtube.com [youtube.com]
- 7. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 8. chem.uzh.ch [chem.uzh.ch]
- 9. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 11. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 12. news-medical.net [news-medical.net]
- 13. Smoothening the Bumpy Road of Covalent Drug Discovery with Protein NMR - ZoBio - Drug Discovery Technology [zobio.com]
- 14. Incorporation of Unnatural Amino Acids - Profacgen [profacgen.com]
- 15. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Genetic incorporation of unnatural amino acids into proteins in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry for Peptides with Boc-α-methyl-L-phenylalanine
For researchers, scientists, and drug development professionals venturing into the synthesis and characterization of peptides bearing non-canonical amino acids, the validation stage is a critical checkpoint. The incorporation of residues like Boc-α-methyl-L-phenylalanine, prized for its ability to induce conformational constraints and enhance proteolytic stability, introduces unique analytical challenges. This guide provides an in-depth comparison of mass spectrometry-based approaches for the validation of these sterically hindered peptides, offering both theoretical grounding and practical, field-proven insights to ensure the integrity of your synthetic endeavors.
The Challenge of Boc-α-methyl-L-phenylalanine in Peptide Analysis
The tert-butyloxycarbonyl (Boc) protecting group and the α-methyl substitution on the phenylalanine residue each present distinct hurdles for mass spectrometric analysis. The Boc group, while essential for synthesis, is notoriously labile under certain ionization and fragmentation conditions.[1] This can lead to premature loss of the protecting group, complicating spectral interpretation and potentially masking other important fragmentation data.
The α-methyl group, on the other hand, introduces significant steric hindrance around the peptide backbone. This can influence ionization efficiency and alter fragmentation pathways, sometimes leading to incomplete sequence information when using conventional methods. Understanding these intrinsic properties is paramount to selecting the appropriate analytical strategy.
A Comparative Overview of Fragmentation Techniques
The heart of peptide validation by mass spectrometry lies in the fragmentation of the peptide backbone to confirm its amino acid sequence. The choice of fragmentation technique is critical when dealing with modified peptides.
| Fragmentation Technique | Principle | Advantages for Boc-α-methyl-L-phenylalanine Peptides | Disadvantages for Boc-α-methyl-L-phenylalanine Peptides |
| Collision-Induced Dissociation (CID) | Ions are accelerated and collided with an inert gas, leading to fragmentation primarily at the peptide bonds. | Well-established, widely available, and effective for many peptides. Can provide clear b- and y-ion series. | Can lead to the facile loss of the labile Boc group, potentially dominating the spectrum and suppressing backbone fragmentation. Steric hindrance from the α-methyl group may lead to incomplete fragmentation. |
| Electron-Transfer Dissociation (ETD) | Multiply charged peptide ions react with radical anions, inducing fragmentation at the N-Cα bond of the peptide backbone. | Preserves labile modifications like the Boc group.[2] Less susceptible to steric hindrance, often providing more complete fragmentation of the peptide backbone. | Generally more effective for peptides with higher charge states. May produce more complex spectra with c- and z-type ions. |
| Higher-Energy Collisional Dissociation (HCD) | A beam-type CID technique that occurs in a separate collision cell, offering higher fragmentation energy. | Can provide more extensive fragmentation than traditional CID, potentially overcoming some of the challenges posed by steric hindrance. | The higher energy can still lead to the loss of the Boc group. |
Visualizing the Workflow: A General Approach to Peptide Validation
The following diagram illustrates a generalized workflow for the validation of a synthetic peptide containing Boc-α-methyl-L-phenylalanine using mass spectrometry.
Caption: General workflow for the synthesis and mass spectrometric validation of peptides.
Deciphering the Fragments: Expected Patterns for Boc-α-methyl-L-phenylalanine Peptides
A key aspect of validating peptides containing Boc-α-methyl-L-phenylalanine is recognizing the characteristic fragmentation patterns of the Boc group itself. In CID experiments, the Boc group is prone to fragmentation, leading to specific neutral losses that can serve as diagnostic markers.[3]
The most common fragmentation pathways for the Boc group are:
-
Loss of isobutylene (C₄H₈): This results in a neutral loss of 56 Da.[4]
-
Loss of the entire Boc group (C₅H₉O₂): This corresponds to a neutral loss of 101 Da.
-
Loss of tert-butanol (C₄H₁₀O): This leads to a neutral loss of 74 Da.[3]
The following diagram illustrates these characteristic fragmentation patterns.
Caption: Characteristic neutral losses from the Boc group during CID.
Recommended Experimental Protocol: A Step-by-Step Guide
For robust validation of peptides containing Boc-α-methyl-L-phenylalanine, a multi-pronged approach combining different fragmentation techniques is often the most effective strategy. Here, we outline a detailed protocol utilizing both CID and ETD.
1. Sample Preparation:
- Dissolve the purified peptide in a suitable solvent system, typically 50:50 acetonitrile:water with 0.1% formic acid, to a final concentration of 1-10 pmol/µL.
- For ETD analysis of singly charged peptides, consider the use of supercharging reagents to increase the charge state.
2. Intact Mass Analysis (MS1):
- Perform a full scan MS1 analysis to determine the molecular weight of the intact peptide.
- Rationale: This initial step confirms the successful synthesis of the peptide with the correct mass and provides an initial assessment of its purity.
3. Tandem Mass Spectrometry (MS/MS) - CID Analysis:
- Select the precursor ion corresponding to the protonated peptide for CID fragmentation.
- Optimize the collision energy to achieve a balance between precursor ion depletion and the generation of a rich series of fragment ions.
- Rationale: CID is excellent for generating b- and y-ion series, which are the cornerstone of peptide sequencing. Even with the potential for Boc group loss, the resulting fragmentation pattern can provide valuable sequence information.
4. Tandem Mass Spectrometry (MS/MS) - ETD Analysis:
- If available, perform ETD on the multiply charged precursor ion.
- Optimize the ETD reaction time to maximize the formation of c- and z-type fragment ions.
- Rationale: ETD is crucial for preserving the labile Boc group and for fragmenting the sterically hindered peptide backbone, often yielding more complete sequence coverage than CID alone.[2]
5. Data Analysis:
- Analyze the CID spectrum for the characteristic neutral losses of the Boc group (56, 74, and 101 Da).
- Manually or with software assistance, identify the b- and y-ion series in the CID spectrum and the c- and z-ion series in the ETD spectrum to reconstruct the peptide sequence.
- Compare the sequence coverage obtained from both CID and ETD to build a comprehensive and confident validation of the peptide's primary structure.
Concluding Remarks: A Path to Confident Validation
The validation of peptides incorporating non-canonical, sterically hindered amino acids like Boc-α-methyl-L-phenylalanine demands a nuanced and strategic approach to mass spectrometry. While challenges such as the lability of the Boc group and steric hindrance exist, they can be effectively addressed through the judicious selection and application of complementary fragmentation techniques like CID and ETD. By understanding the underlying principles of these methods and recognizing the characteristic fragmentation patterns, researchers can confidently navigate the analytical maze and ensure the integrity of their novel peptide constructs, paving the way for their successful application in drug discovery and development.
References
-
Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. [Link]
-
Ramesh, V., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(21), 3339–3352. [Link]
-
Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508–548. [Link]
-
Bermejo, I. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]
-
Srinivas, R., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(1), 59–70. [Link]
-
Harrison, A. G. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 13(10), 1242–1249. [Link]
-
Poon, C., Kaplan, H., & Mayer, P. M. (2004). Methylating peptides to prevent adduct ion formation also directs cleavage in collision-induced dissociation mass spectrometry. European Journal of Mass Spectrometry, 10(1), 39–46. [Link]
-
Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349–358. [Link]
-
Wu, S. L., et al. (2011). Electron Transfer Dissociation (ETD) of Peptides Containing Intrachain Disulfide Bonds. Journal of the American Society for Mass Spectrometry, 22(3), 548–557. [Link]
-
Wu, S. L., et al. (2011). Electron Transfer Dissociation (ETD) of Peptides Containing Intrachain Disulfide Bonds. Journal of the American Society for Mass Spectrometry, 22(3), 548–557. [Link]
-
Moser, A. (2008). Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs. [Link]
-
Sidoli, S., & Garcia, B. A. (2017). Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects. Genes, 8(11), 316. [Link]
-
Loo, J. A. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 7001. [Link]
-
Yoshino, K., et al. (2011). Improving peptide fragmentation by N-terminal derivatization with high proton affinity. Journal of Mass Spectrometry, 46(5), 552–557. [Link]
-
Jones, A. (2011). The Forgotten Fragments. European Pharmaceutical Review. [Link]
-
Sleno, L., & Volmer, D. A. (2004). Mass spectrometry of peptides and proteins. Journal of Chromatography A, 1058(1-2), 1–19. [Link]
-
Zhang, K., et al. (2007). Methyl Group Migration during the Fragmentation of Singly Charged Ions of Trimethyllysine-containing Peptides. Journal of the American Society for Mass Spectrometry, 18(10), 1795–1804. [Link]
-
Hoopmann, M. R., et al. (2015). Peptide–Spectrum Match Validation with Internal Standards (P–VIS). Journal of Proteome Research, 14(11), 4690–4701. [Link]
-
Syka, J. E., et al. (2004). Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proceedings of the National Academy of Sciences of the United States of America, 101(26), 9528–9533. [Link]
-
Canterbury, D. P., et al. (2011). Peptide Sequence Analysis by Electron Transfer Dissociation Mass Spectrometry: A Web-Based Tutorial. Journal of Visualized Experiments, (54), e3085. [Link]
-
Chinese Journal of Mass Spectrometry Society. (2025). MS/MS spectrum (a) and proposed fragmentation pathways (b) of L-phenylalanine under positive ion mode. Chinese Journal of Mass Spectrometry Society. [Link]
-
Tabb, D. L., et al. (2003). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of Proteome Research, 2(6), 647–659. [Link]
-
Singh, G., et al. (2024). Synthesis and Characterization of Short α and β-Mixed Peptides with Excellent Anti-Lipase Activities. Molecules, 29(4), 789. [Link]
-
Hart-Smith, G., et al. (2016). Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates. Molecular & Cellular Proteomics, 15(3), 989–1006. [Link]
-
Stein, S. E. (2017). Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. Journal of the American Society for Mass Spectrometry, 29(2), 339–351. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Peptide Sequence Analysis by Electron Transfer Dissociation Mass Spectrometry: A Web Web-Based Tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral HPLC Analysis for Enantiomeric Purity of Boc-α-methyl-L-phenylalanine
For researchers, scientists, and professionals in drug development, the stereochemical integrity of chiral building blocks is paramount. Boc-α-methyl-L-phenylalanine, a non-proteinogenic amino acid derivative, is a crucial component in the synthesis of peptides and peptidomimetics with tailored pharmacological properties. The presence of its D-enantiomer can lead to diastereomeric impurities in the final active pharmaceutical ingredient (API), potentially altering its efficacy, safety, and pharmacokinetic profile.[1] This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of Boc-α-methyl-L-phenylalanine, supported by established principles and experimental insights.
The Critical Role of Enantiomeric Purity
In peptide synthesis, the incorporation of a single wrong enantiomer can have a cascading effect on the final product's purity and yield.[2] Ensuring the enantiomeric excess (e.e.) of starting materials like Boc-α-methyl-L-phenylalanine is a critical quality attribute. An e.e. of >99.0%, and often ≥99.8%, is typically required to minimize the formation of difficult-to-separate diastereomeric peptide impurities.[2] Chiral HPLC stands out as a rapid, sensitive, and reliable technique for quantifying such trace enantiomeric impurities.[2]
Understanding Chiral Recognition in HPLC
The separation of enantiomers via HPLC relies on the formation of transient diastereomeric complexes between the analyte and a chiral selector, which is immobilized on the stationary phase (a Chiral Stationary Phase, or CSP). The differing stability of these complexes results in different retention times for the two enantiomers, enabling their separation and quantification. The choice of CSP and mobile phase is critical for achieving successful chiral recognition.
Comparative Analysis of Chiral Stationary Phases
For N-protected amino acids like Boc-α-methyl-L-phenylalanine, two main classes of CSPs have demonstrated broad applicability and success: polysaccharide-based and macrocyclic glycopeptide-based phases.
Polysaccharide-Based CSPs
These are among the most versatile and widely used CSPs. They consist of cellulose or amylose derivatives coated or bonded to a silica support.[2] Chiral recognition occurs through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.
Macrocyclic Glycopeptide-Based CSPs
CSPs based on macrocyclic glycopeptides like teicoplanin and ristocetin A are particularly effective for a wide range of chiral compounds, including N-blocked amino acids.[3] Their complex structure, featuring multiple stereogenic centers and functional groups, allows for a variety of interactions, including ionic, hydrogen bonding, and π-π interactions. These CSPs are known for their multimodal capabilities, performing well in reversed-phase, polar organic, and normal-phase modes.[3]
| CSP Type | Recommended Columns | Typical Mobile Phase Modes | Advantages | Considerations |
| Polysaccharide-Based | Lux® Cellulose-2, Lux® Cellulose-3, CHIRALPAK® IA, CHIRALPAK® IC[1][4] | Reversed-Phase, Normal-Phase | Broad applicability, high efficiency, robust. | Method development can be iterative. |
| Macrocyclic Glycopeptide-Based | CHIROBIOTIC® T (Teicoplanin), CHIROBIOTIC® R (Ristocetin A)[3] | Reversed-Phase, Polar Organic Mode | Multimodal, excellent for N-protected amino acids, LC-MS compatible mobile phases.[3] | May require specific pH control for optimal separation. |
Experimental Protocol: A Recommended Chiral HPLC Method
This section provides a detailed, step-by-step methodology for the chiral analysis of Boc-α-methyl-L-phenylalanine. This protocol is synthesized from established methods for similar N-Boc protected amino acid derivatives.
Objective: To determine the enantiomeric purity of Boc-α-methyl-L-phenylalanine by separating the L-enantiomer from the potential D-enantiomer impurity.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.[1]
-
Boc-α-methyl-L-phenylalanine sample.
-
Racemic Boc-α-methyl-DL-phenylalanine standard (for peak identification).
-
Methanol (HPLC grade).
-
Ammonium acetate (LC-MS grade).
-
Deionized water.
Chromatographic Conditions:
-
Mobile Phase: 20 mM ammonium acetate in methanol/water (90:10, v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 25 °C.[5]
-
Detection: UV at 220 nm.[2]
-
Injection Volume: 10 µL.[5]
Sample Preparation:
-
Standard Preparation: Prepare a 1 mg/mL solution of racemic Boc-α-methyl-DL-phenylalanine in the mobile phase. This will be used to confirm the retention times of both the D and L enantiomers.
-
Sample Preparation: Prepare a 1 mg/mL solution of the Boc-α-methyl-L-phenylalanine sample in the mobile phase.[5]
Analytical Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the D- and L-enantiomers.
-
Inject the Boc-α-methyl-L-phenylalanine sample.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
Calculation of Enantiomeric Excess (% e.e.):
The enantiomeric excess is calculated using the following formula:
% e.e. = [(Area of L-enantiomer - Area of D-enantiomer) / (Area of L-enantiomer + Area of D-enantiomer)] x 100
Workflow for Chiral Purity Analysis
Caption: Workflow for Chiral Purity Analysis of Boc-α-methyl-L-phenylalanine.
Alternative Methodologies for Enantiomeric Purity Determination
While chiral HPLC is the predominant technique, other methods can also be employed for determining the enantiomeric purity of amino acid derivatives.
-
Chiral Gas Chromatography (GC): This method often requires derivatization to increase the volatility of the analyte. The Boc group may need to be removed and the amino acid subsequently derivatized before analysis on a chiral capillary column.
-
Chiral Capillary Electrophoresis (CE): CE can offer very high separation efficiency. The separation is achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte.[6]
-
Supercritical Fluid Chromatography (SFC): SFC is gaining popularity as a "green" alternative to HPLC due to its use of supercritical CO2 as the primary mobile phase component. It often provides faster analysis times than HPLC.[7]
Conclusion
The determination of the enantiomeric purity of Boc-α-methyl-L-phenylalanine is a critical step in ensuring the quality and stereochemical integrity of synthesized peptides and pharmaceuticals. Chiral HPLC, particularly with macrocyclic glycopeptide and polysaccharide-based stationary phases, offers a robust, reliable, and sensitive method for this analysis. The choice between different CSPs and mobile phase systems allows for flexibility in method development to achieve optimal separation. For routine quality control, the speed and reduced solvent consumption of techniques like SFC also present a compelling alternative. Ultimately, the implementation of a validated chiral separation method is an indispensable component of quality control in modern drug discovery and development.
References
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux® Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Phenomenex. Available from: [Link]
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. Available from: [Link]
-
Ohyama, K., Oyamada, K., Kishikawa, N., et al. (2008). Preparation and characterization of poly(l-phenylalanine) chiral stationary phases with varying peptide length. Journal of Chromatography A, 1208(1-2), 242-245. Available from: [Link]
-
Chiral Technologies Amino Acid Database. Chiral Technologies. Available from: [Link]
-
Wiley-VCH. (n.d.). [No specific title available]. Available from: [Link]
-
Lomenova, A., & Hroboňová, K. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Food Analytical Methods, 11, 3036–3045. Available from: [Link]
-
Lomenova, A., & Hroboňová, K. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar. Available from: [Link]
-
Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. Available from: [Link]
-
Wang, C., et al. (2018). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules, 23(6), 1424. Available from: [Link]
-
HPLC chromatograms of separated phenylalanine enantiomers at different concentrations. ResearchGate. Available from: [Link]
-
A Direct Analysis of β-N-methylamino-l-alanine Enantiomers and Isomers and Its Application to Cyanobacteria and Marine Mollusks. (2023). MDPI. Available from: [Link]
-
Boc-L-phenylalanine methyl ester. (n.d.). PubChem. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. phenomenex.com [phenomenex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Peptide Secondary Structure Modulation: A Comparative Analysis of Boc-α-methyl-L-phenylalanine
Introduction: The Quest for Conformational Control in Peptide Therapeutics
In the landscape of modern drug development, peptides represent a class of therapeutics with remarkable specificity and low off-target toxicity. However, their clinical utility is often hampered by two intrinsic challenges: proteolytic instability and conformational flexibility. An unstructured peptide is not only more susceptible to enzymatic degradation but also less effective at receptor binding, as it must pay a significant entropic penalty to adopt the correct bioactive conformation.
The strategic incorporation of unnatural, conformationally constrained amino acids is a cornerstone of modern peptidomimetic design.[1] By restricting the allowable dihedral angles (φ and ψ) of the peptide backbone, we can pre-organize a peptide into a desired secondary structure—such as an α-helix or a β-turn—enhancing its stability, receptor affinity, and overall therapeutic potential.[2]
Among the most effective tools for this purpose are α,α-disubstituted amino acids.[3][4] This guide provides an in-depth comparison of Boc-α-methyl-L-phenylalanine (Boc-αMePhe-OH), a chiral α,α-disubstituted amino acid, against its proteinogenic counterpart, L-phenylalanine, and the widely used achiral analogue, 2-aminoisobutyric acid (Aib). We will explore its impact on secondary structure and provide validated experimental protocols for its incorporation and analysis.
The Principle of Steric Hindrance: How α-Alkylation Governs Peptide Folding
The conformational freedom of a standard L-amino acid residue is visualized by its allowed regions in the Ramachandran plot. The presence of a hydrogen at the α-carbon permits a relatively broad range of φ and ψ angles. The introduction of a second substituent at the α-carbon, such as a methyl group, creates significant steric hindrance that dramatically curtails this freedom.[1] This restriction is the fundamental mechanism by which α,α-disubstituted amino acids direct peptide folding.
Peptides composed of chiral α-methylated α,α-disubstituted amino acids, like α-methyl-L-phenylalanine, have been shown to preferentially adopt 3(10)-helical structures.[3] This is in contrast to the more common α-helix and is a direct consequence of the unique steric constraints imposed by the α-methyl group.
Caption: Logical diagram illustrating how α-methylation restricts the conformational freedom of the peptide backbone.
Comparative Analysis: αMePhe vs. Phe and Aib
To fully appreciate the utility of Boc-αMePhe-OH, it is essential to compare it with both the natural amino acid it is derived from and another common helical inducer.
| Feature | L-Phenylalanine (Phe) | α-Methyl-L-phenylalanine (αMePhe) | 2-Aminoisobutyric Acid (Aib) |
| Structure | Aromatic, proteinogenic | Aromatic, α,α-disubstituted | Aliphatic, α,α-disubstituted |
| α-Substituents | -H, -CH₂-Ph | -CH₃, -CH₂-Ph | -CH₃, -CH₃ |
| Chirality | Chiral (L-form) | Chiral (L-form) | Achiral |
| Primary Structural Influence | Flexible; can adopt α-helical, β-sheet, or turn conformations depending on sequence context.[5] | Strongly promotes right-handed helical conformations (primarily 3₁₀-helix) due to steric hindrance.[3] | Very strong helical inducer (both 3₁₀ and α-helices); its achiral nature makes it a robust and predictable building block.[1][6] |
| Key Application | Standard building block in peptide synthesis.[7] | Inducing stable helical turns, noncovalent peptide stapling, enhancing proteolytic resistance.[8][9] | Stabilizing α-helical and 3₁₀-helical structures, creating rigid linkers, increasing resistance to enzymatic degradation.[6][10] |
The unique feature of αMePhe is the combination of a chiral center with the steric bulk of both a methyl and a benzyl group. This allows for the development of helices with specific facial presentations of the phenyl ring, a critical consideration for designing peptides that interact with protein surfaces. Recent studies have even leveraged the aromatic side chain of αMePhe in a novel, noncovalent "stapling" strategy to stabilize α-helical peptides, showcasing its advanced utility beyond simple conformational restriction.[9]
Experimental Guide: Synthesis and Structural Analysis
This section provides validated, step-by-step protocols for researchers to practically apply and evaluate the impact of Boc-αMePhe-OH.
Synthesis of a Model Peptide via Solid-Phase Peptide Synthesis (SPPS)
We will synthesize a model hexapeptide, Ac-Tyr-Ala-Val-X -Ala-Lys-NH₂, where X can be Phe, αMePhe, or Aib for comparative analysis. The Fmoc/tBu strategy is the modern standard for SPPS due to its mild deprotection conditions.[11]
Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol:
-
Resin Preparation:
-
Place 100 mg of Rink Amide resin (loading ~0.5 mmol/g) in a fritted SPPS vessel.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes with gentle agitation.[12] Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 2 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain. Repeat with a second 3-minute treatment. This ensures complete removal of the Fmoc group, which can be monitored by UV spectrophotometry of the fulvene adduct in the drained solution.[13]
-
-
Washing:
-
Wash the resin thoroughly with DMF (5 x 2 mL) to remove all residual piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the incoming Fmoc-amino acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in 1.5 mL of DMF. Note: For the sterically hindered Boc-αMePhe-OH, doubling the coupling time or using a microwave synthesizer can significantly improve efficiency.
-
Add the activation mixture to the resin and agitate for 45-90 minutes at room temperature.
-
Self-Validation: Perform a Kaiser test on a small sample of beads. A negative result (beads remain colorless) indicates a complete coupling reaction.
-
-
Repeat Cycle:
-
Repeat steps 2-4 for each amino acid in the sequence.
-
-
N-Terminal Acetylation:
-
After the final Fmoc deprotection, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in 2 mL of DMF. Agitate for 30 minutes.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM (5 x 2 mL) and dry under a stream of nitrogen.
-
Add 2 mL of a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O). Agitate for 2-3 hours at room temperature.[11]
-
-
Peptide Precipitation and Purification:
-
Filter the cleavage mixture into a centrifuge tube containing 10 mL of cold diethyl ether.
-
A white precipitate (the crude peptide) should form. Centrifuge, decant the ether, and wash the pellet twice more with cold ether.
-
Purify the crude peptide using reverse-phase HPLC. Confirm identity and purity with LC-MS.
-
Secondary Structure Analysis via Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful, non-destructive technique for rapidly assessing the secondary structure of peptides in solution.[14][15] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, including the peptide backbone.
Protocol:
-
Sample Preparation:
-
Prepare a 50-100 µM solution of the purified peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).
-
For helix induction, prepare a parallel sample in a solution containing a helix-promoting co-solvent like 50% (v/v) trifluoroethanol (TFE).
-
-
Data Acquisition:
-
Use a quartz cuvette with a 1 mm path length.
-
Record spectra in the far-UV region (typically 190-260 nm) at a constant temperature (e.g., 25 °C).[16]
-
Acquire 3-5 scans for each sample and average them to improve the signal-to-noise ratio. A buffer-only spectrum must be recorded and subtracted from the peptide spectra.
-
-
Data Interpretation and Comparison:
| Secondary Structure | Characteristic CD Signal | Expected Observation for Model Peptides |
| α-Helix | Strong negative bands at ~222 nm and ~208 nm; strong positive band at ~192 nm.[16] | Peptide with Aib or αMePhe in 50% TFE. |
| β-Sheet | Single negative band at ~218 nm; positive band at ~195 nm.[16] | Unlikely for these short model peptides. |
| Random Coil | Strong negative band below 200 nm; very weak signal at 222 nm.[16] | Peptide with Phe in aqueous buffer. |
| 3₁₀-Helix | Similar to α-helix but with a higher [θ]₂₂₂/[θ]₂₀₈ ratio and slightly blue-shifted minima. | Peptide with Aib or αMePhe may show 3₁₀-helical character. |
A quantitative comparison can be made by plotting the mean residue ellipticity [θ] at 222 nm. A more negative value indicates a higher degree of helicity. We would predict the helicity to follow the trend: Aib > αMePhe > Phe .
High-Resolution Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) provides atomic-level detail about peptide conformation in solution.[17] The process involves assigning proton resonances and using through-space correlations (Nuclear Overhauser Effect, NOE) to generate distance constraints for structure calculation.[18][19]
Caption: Workflow for determining peptide 3D structure using 2D NMR spectroscopy.
Key Diagnostic NOEs for Secondary Structure:
-
Helical Structures (α or 3₁₀): Characterized by a series of short-range NOEs.
-
dNN(i, i+1): Strong sequential NOEs between backbone amide protons.
-
dαN(i, i+3) and dαβ(i, i+3): Medium-range NOEs that are hallmarks of helical turns.
-
dαN(i, i+4): Diagnostic for α-helices.
-
-
Extended (β-strand) Structures: Dominated by strong sequential dαN(i, i+1) NOEs and the absence of medium-range NOEs.
For our model peptides, the introduction of αMePhe or Aib would be expected to produce a significantly greater number of dαN(i, i+3) and dNN(i, i+1) NOEs compared to the more flexible Phe-containing analogue, providing direct evidence of a constrained, helical conformation.
Conclusion and Outlook
Boc-α-methyl-L-phenylalanine is a powerful and nuanced tool for peptide chemists and drug developers. Its ability to rigidly constrain the peptide backbone into a helical conformation is superior to that of its proteinogenic counterpart, L-phenylalanine. While not as potent a helix-inducer as the achiral Aib residue, its unique combination of chirality and an aromatic side chain offers distinct advantages for designing peptidomimetics with specific topographical features for molecular recognition.
The experimental protocols detailed in this guide provide a robust framework for synthesizing peptides containing this valuable building block and for quantitatively assessing its structural impact. By leveraging these techniques, researchers can rationally design next-generation peptide therapeutics with enhanced stability, potency, and bioavailability.
References
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Biovera. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Website.
- Fields, G.B., et al. (1997). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Novabiochem.
- Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Bachem Website.
- Chem-Impex. (n.d.). Boc-α-methyl-L-phenylalanine. Chem-Impex Website.
- Okano, K., et al. (2018). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry.
- Mtoz Biolabs. (n.d.). NMR-Based Peptide Structure Analysis Service. Mtoz Biolabs Website.
- M., G. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube.
- Ramakrishnan, C. (2010). NMR of peptides.
- Tanaka, M. (2007). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids.
- Sigal, M., et al. (2025). De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors.
- Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Boc-Aib-OH: A Cornerstone for Advanced Peptide Drug Development. Pharma sourcing article.
- Greenfield, N. J. (2014). Circular Dichroism of Peptides.
- Liyanage, M. R., & Bakshi, K. (n.d.). Circular Dichroism of Peptides. Moodle@Units.
- Ho, H., et al. (2023). Noncovalent Peptide Stapling Using Alpha-Methyl-l-phenylalanine for α-Helical Peptidomimetics. Journal of the American Chemical Society.
- Ueda, S., et al. (2024).
- Wikipedia. (n.d.). 2-Aminoisobutyric acid. Wikipedia.
- PubChem. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. PubChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]- | C14H19NO4 | CID 77857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 11. biovera.com.au [biovera.com.au]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 16. moodle2.units.it [moodle2.units.it]
- 17. NMR-Based Peptide Structure Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to Peptide Stability: The Impact of α-Methyl-Phenylalanine Incorporation
Introduction: The Stability Hurdle in Peptide Therapeutics
Peptide-based therapeutics represent a frontier in modern medicine, offering unparalleled specificity and potency.[1] However, their journey from the lab to clinical efficacy is often cut short by a critical vulnerability: poor metabolic stability.[2] Native peptides are rapidly degraded by proteases in biological fluids, leading to short in vivo half-lives that severely limit their therapeutic potential.[1][3] This guide provides a comparative analysis of peptides with and without the non-canonical amino acid, α-methyl-L-phenylalanine (α-Me-Phe), a strategic modification designed to overcome this fundamental challenge. We will explore the mechanistic underpinnings of the enhanced stability and provide the experimental framework for its validation.
The Mechanism: How α-Methylation Fortifies the Peptide Backbone
The introduction of a methyl group at the alpha-carbon (Cα) of phenylalanine is a subtle yet profound modification. This single addition confers stability through two primary mechanisms: steric hindrance and conformational constraint.
-
Steric Hindrance: Proteolytic enzymes have highly specific active sites that recognize and bind to the peptide backbone to catalyze hydrolysis. The additional methyl group on α-Me-Phe acts as a steric shield, physically obstructing the approach of the protease to the adjacent peptide bonds.[2][4] This steric bulk makes the peptide a poor substrate for enzymatic cleavage, significantly slowing the rate of degradation.[4]
-
Conformational Constraint: The Cα-methyl group restricts the rotational freedom around the phi (φ) and psi (ψ) dihedral angles of the peptide backbone.[2] This limitation reduces the peptide's conformational flexibility, often pre-organizing it into a more stable secondary structure, such as a helix.[2] By locking the peptide into a bioactive and less "protease-friendly" conformation, the energy barrier for enzymatic cleavage is increased.
The following diagram illustrates the principle of steric hindrance.
Caption: Steric hindrance by the α-methyl group blocks protease access.
Quantitative Comparison: Experimental Stability Data
The most direct way to assess the impact of α-Me-Phe is through in vitro stability assays using human serum or plasma, which contain a complex mixture of endogenous proteases. The data consistently show a dramatic increase in the peptide's half-life (t½).
A study on a B-chain mimetic of human relaxin-3, H3B10-27, demonstrated this effect clearly. The analog incorporating α-methyl-l-phenylalanine, H3B10-27(13/17αF), was found to be "remarkably stable in serum" compared to previous versions.[5][6]
Below is a table summarizing representative data from such an experiment, comparing a hypothetical native therapeutic peptide with its α-Me-Phe modified analog.
| Peptide | Modification | Half-life in Human Serum (t½) | Primary Cleavage Site (in Native Peptide) |
| Native Peptide (NP-1) | None | ~15 minutes | Between Phe⁵ and Leu⁶ |
| Modified Peptide (MP-1) | Phe⁵ replaced with α-Methyl-L-phenylalanine | > 24 hours | N/A (Resistant to cleavage) |
This substantial increase in half-life is a critical attribute for developing long-acting peptide drugs, potentially reducing dosing frequency and improving patient compliance.[2]
Experimental Protocol: In Vitro Serum Stability Assay
To ensure trustworthy and reproducible results, a well-controlled experimental protocol is essential. This protocol is designed as a self-validating system by including controls and employing a robust analytical method.
Objective: To determine and compare the half-life of a native peptide and its α-Me-Phe analog in human serum.
Pillar of Trustworthiness: The validity of this assay rests on the precise quenching of enzymatic activity at each time point and the accurate quantification of the remaining intact peptide. The use of an internal standard in the analytical phase can further enhance precision.
Materials
-
Lyophilized native and α-Me-Phe modified peptides
-
Pooled human serum (stored at -80°C, thawed on ice before use)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution: 10% Trifluoroacetic Acid (TFA) in water
-
Acetonitrile (ACN), HPLC-grade
-
Low-bind microcentrifuge tubes
-
Incubator or water bath set to 37°C
-
Refrigerated centrifuge
-
HPLC-MS system for analysis
Step-by-Step Methodology
-
Peptide Stock Solution Preparation:
-
Dissolve lyophilized peptides in an appropriate solvent (e.g., DMSO or water) to create concentrated stock solutions (e.g., 10 mM).
-
Causality Check: Using a concentrated stock minimizes the amount of organic solvent added to the serum, which could otherwise inhibit enzyme activity.
-
-
Incubation Setup:
-
Pre-warm human serum to 37°C for 15 minutes.
-
In a low-bind microcentrifuge tube, add 495 µL of the pre-warmed serum.
-
Spike 5 µL of the peptide stock solution into the serum to achieve the desired final concentration (e.g., 100 µM). Vortex gently to mix. This is your t=0 sample point.
-
Immediately withdraw a 50 µL aliquot and transfer it to a new tube containing 100 µL of the 10% TFA quenching solution. Vortex immediately.
-
Causality Check: TFA serves a dual purpose: it instantly halts all enzymatic reactions by denaturing the proteases and precipitates the bulk of serum proteins, simplifying sample cleanup.[7]
-
-
Time-Course Incubation:
-
Place the master incubation tube in the 37°C incubator.
-
At subsequent time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw 50 µL aliquots and quench them in TFA as described in step 2.
-
Causality Check: A broad range of time points is crucial to accurately model the decay curve, especially when comparing a rapidly degrading peptide with a highly stable one.
-
-
Sample Processing:
-
After quenching, vortex all samples vigorously.
-
Incubate the quenched samples on ice for 20 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at >14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the peptide, and transfer it to an HPLC vial for analysis.
-
-
Analytical Quantification (HPLC-MS):
-
Analyze the samples using a reverse-phase HPLC coupled to a mass spectrometer (HPLC-MS).
-
Develop a gradient elution method to separate the intact peptide from its degradation products and serum components.
-
Quantify the peak area of the intact peptide at each time point using extracted ion chromatograms (EIC) for the specific m/z of the peptide.
-
-
Data Analysis:
-
Normalize the peak area at each time point to the peak area at t=0.
-
Plot the percentage of intact peptide remaining versus time.
-
Calculate the half-life (t½) by fitting the data to a one-phase decay model using software like GraphPad Prism.[8]
-
Experimental Workflow Diagram
Caption: Workflow for the in vitro peptide serum stability assay.
Conclusion and Broader Implications
The incorporation of α-methyl-phenylalanine is a powerful and validated strategy to enhance the proteolytic stability of therapeutic peptides.[9][10] By sterically shielding the peptide backbone and reducing its conformational flexibility, this modification can transform a rapidly degraded molecule into a robust drug candidate with a significantly extended half-life.[2][5] The experimental framework provided here offers a reliable method for quantifying this stability enhancement, a critical step in the preclinical development of next-generation peptide therapeutics. This approach is a cornerstone of modern peptidomimetic design, directly addressing the primary obstacle of metabolic instability and paving the way for more effective and convenient peptide-based treatments.
References
-
Hossain, M. A., et al. (2023). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. Journal of the American Chemical Society. Available at: [Link]
-
Hossain, M. A., et al. (2023). Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. PubMed. Retrieved from [Link]
-
Lange, M., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. Retrieved from [Link]
-
Lange, M., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Retrieved from [Link]
-
Siano, A. S., & Cafferata, E. A. (2025). N-methylation of bioactive peptides as a conformational constraint tool to improve enzymatic stability. Methods in Enzymology. Retrieved from [Link]
-
Digital Commons@Kennesaw State University. (2021). Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics. Retrieved from [Link]
-
Manavalan, B., et al. (2011). Conformational study of N-methylated alanine peptides and design of Abeta inhibitor. Journal of Computer-Aided Molecular Design. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pengtingpeptide.com [pengtingpeptide.com]
- 4. DigitalCommons@Kennesaw State University - Symposium of Student Scholars: Synthesis of Unnatural α,α-Methylated Tyrosine and Phenylalanine Amino Acids for Peptide Therapeutics [digitalcommons.kennesaw.edu]
- 5. researchgate.net [researchgate.net]
- 6. Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. chemimpex.com [chemimpex.com]
A Senior Application Scientist's Guide to Sequencing Peptides with N-Terminal α-Methyl-Phenylalanine: A Comparative Analysis of Edman Degradation and Mass Spectrometry
For researchers in drug development and peptide chemistry, the precise determination of a peptide's primary structure is paramount. The incorporation of unnatural amino acids, such as α-methyl-phenylalanine, into peptide therapeutics is a common strategy to enhance proteolytic stability and enforce specific conformations. However, these modifications present unique analytical challenges for traditional sequencing methodologies. This guide provides an in-depth, objective comparison of Edman degradation and mass spectrometry for sequencing peptides bearing an N-terminal α-methyl-phenylalanine, supported by experimental principles and data.
The Challenge of the α-Methyl Group: A Steric Hindrance Perspective
The core of the challenge lies in the structure of α-methyl-phenylalanine. The presence of a methyl group on the α-carbon, in addition to the phenyl-methyl side chain, creates a sterically hindered N-terminus. This seemingly subtle modification has profound implications for the classical Edman degradation chemistry, which has been a workhorse for protein sequencing for decades.
Edman Degradation: A Method Confronted by N-Terminal Modification
Edman degradation is a cyclical process that sequentially removes amino acids from the N-terminus of a peptide.[1] The first and most critical step is the coupling of phenyl isothiocyanate (PITC) to the free α-amino group of the N-terminal amino acid under alkaline conditions.[2] This reaction forms a phenylthiocarbamoyl (PTC)-peptide derivative.
However, in the case of a peptide with N-terminal α-methyl-phenylalanine, the α-amino group is a secondary amine due to the presence of the methyl group. This N-methylation effectively blocks the nucleophilic attack of the amino group on the PITC reagent.[3] The steric bulk of the methyl and phenylmethyl groups further exacerbates this issue, preventing the formation of the necessary PTC-peptide adduct. Consequently, the Edman degradation process cannot initiate, leading to a complete failure to sequence the peptide.
Diagram of Edman Degradation Workflow
Caption: Edman degradation workflow illustrating the blockage at the PITC coupling step for peptides with N-terminal α-methyl-phenylalanine.
Mass Spectrometry: The Superior Alternative for Modified Peptides
In contrast to the chemical derivatization-based approach of Edman degradation, mass spectrometry (MS) offers a robust and versatile solution for sequencing modified peptides.[4] MS-based sequencing relies on the precise measurement of the mass-to-charge ratio (m/z) of peptide ions and their fragments.
Experimental Workflow for MS-Based Sequencing
The general workflow for sequencing a peptide with N-terminal α-methyl-phenylalanine using mass spectrometry involves:
-
Sample Preparation: The peptide is purified and dissolved in a suitable solvent for ionization.
-
Ionization: The peptide molecules are ionized, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
MS1 Analysis: The intact mass of the peptide is measured to confirm its molecular weight.
-
Tandem MS (MS/MS): The peptide ion of interest is isolated and fragmented.
-
Data Analysis: The fragmentation pattern (MS/MS spectrum) is analyzed to deduce the amino acid sequence.
Fragmentation Techniques: CID vs. ETD
Two common fragmentation techniques are Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).
-
Collision-Induced Dissociation (CID): In CID, peptide ions are accelerated and collided with an inert gas. This collision imparts internal energy, leading to fragmentation primarily at the peptide bonds, generating b- and y-type ions.[5] For peptides with sterically hindered residues like α,α-disubstituted amino acids, CID has been shown to be effective. A study on synthetic peptaibols containing high proportions of the sterically hindered amino acid α-aminoisobutyric acid (Aib) demonstrated that MALDI Post-Source Decay (PSD), a type of CID, successfully generated fragment ions that allowed for the confirmation of the primary structure.[6] The fragmentation pattern predominantly yielded N-terminal and C-terminal a, b, and y ions.[6] A similar fragmentation pattern can be expected for peptides with N-terminal α-methyl-phenylalanine.
-
Electron Transfer Dissociation (ETD): ETD involves the transfer of an electron to a multiply charged peptide ion, which induces fragmentation along the peptide backbone at the N-Cα bond, producing c- and z-type ions.[7] ETD is particularly advantageous for preserving post-translational modifications that can be labile under CID conditions. For a peptide with an N-terminal α-methyl group, ETD would provide complementary fragmentation data, further increasing the confidence in the sequence assignment.
Diagram of Mass Spectrometry Sequencing Workflow
Caption: Mass spectrometry workflow for sequencing peptides with N-terminal α-methyl-phenylalanine.
Comparative Performance Analysis
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS) |
| Principle | Sequential chemical degradation from the N-terminus.[1] | Ionization and fragmentation of peptides, followed by mass analysis.[4] |
| Applicability to N-terminal α-methyl-Phe | No. The tertiary amine at the N-terminus blocks the initial PITC coupling reaction.[3] | Yes. The modification does not hinder ionization or fragmentation.[6] |
| Sequencing Throughput | Low (one residue at a time). | High (amenable to complex mixtures and high-throughput analysis). |
| Sample Requirement | High purity, typically picomoles. | High purity for de novo sequencing, tolerant of mixtures for database searching. |
| Information Provided | N-terminal sequence only. | Full or partial sequence, intact mass, and information on other modifications. |
| Data Interpretation | Direct identification of PTH-amino acids by chromatography. | Requires spectral interpretation, either manually (de novo) or through database searching. |
Experimental Protocols
Edman Degradation Protocol (Theoretical Application)
-
Sample Preparation: Dissolve 10-100 picomoles of the purified peptide in a suitable solvent.
-
Immobilization: Covalently attach the peptide to a solid support.
-
PITC Coupling: React the immobilized peptide with phenyl isothiocyanate (PITC) in a basic buffer (e.g., N-methylmorpholine).
-
Expected Outcome: This step will fail due to the inability of the tertiary amine of α-methyl-phenylalanine to react with PITC.
-
-
Cleavage: Treat with anhydrous trifluoroacetic acid (TFA) to cleave the N-terminal residue.
-
Conversion: Treat the cleaved residue with aqueous acid to convert the anilinothiazolinone (ATZ) derivative to the more stable phenylthiohydantoin (PTH) derivative.
-
Analysis: Identify the PTH-amino acid by HPLC.
-
Expected Outcome: No PTH-amino acid will be detected, indicating a failure of the sequencing reaction at the first cycle.
-
Mass Spectrometry (LC-MS/MS) Protocol for de novo Sequencing
-
Sample Preparation: Prepare a 1-10 pmol/µL solution of the purified peptide in 0.1% formic acid in water/acetonitrile (95:5, v/v).
-
LC Separation: Inject the sample onto a reverse-phase nano-LC column and elute with a gradient of increasing acetonitrile concentration containing 0.1% formic acid.
-
MS Analysis:
-
Instrument: Utilize a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to the nano-LC system.
-
MS1 Scan: Acquire full scan MS spectra to determine the m/z of the precursor peptide ion.
-
MS/MS Scan: Perform data-dependent acquisition where the most intense precursor ions are selected for fragmentation by CID or ETD.
-
-
Data Analysis:
-
Manually interpret the MS/MS spectrum by calculating the mass differences between adjacent fragment ions in a series (e.g., b- or y-ions for CID, c- or z-ions for ETD).
-
The mass difference corresponds to the mass of the amino acid residue at that position.
-
The presence of a mass corresponding to α-methyl-phenylalanine at the beginning of the fragment ion series will confirm its N-terminal position.
-
Conclusion and Recommendations
For researchers working with peptides containing N-terminal α-methyl-phenylalanine, Edman degradation is not a viable sequencing method due to the inherent chemical incompatibility of the tertiary N-terminal amine with the PITC coupling reagent.
Mass spectrometry is the unequivocal method of choice. It provides a robust, sensitive, and high-throughput approach to accurately determine the sequence of such modified peptides. Both CID and ETD fragmentation techniques can be employed to generate comprehensive data for confident de novo sequencing. When embarking on the characterization of novel peptide therapeutics with N-terminal modifications, a mass spectrometry-based approach is essential for ensuring structural integrity and advancing drug development programs.
References
-
Edman, P. Method for determination of the amino acid sequence in peptides. Acta Chem. Scand.4 , 283-293 (1950). URL: [Link]
-
Creative Biolabs. Amino Acid Sequencing Challenges: A Deep Dive. URL: [Link]
-
MtoZ Biolabs. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. URL: [Link]
-
Wikipedia. Edman degradation. URL: [Link]
-
BiotechPack Scientific. Comparison of Edman Sequencing and Mass Spectrometry. URL: [Link]
-
Walsh Medical Media. CID, ETD and HCD Fragmentation to Study Protein Post-Translational Modifications. URL: [Link]
-
Syka, J. E. P. et al. Peptide and protein sequence analysis by electron transfer dissociation mass spectrometry. Proc. Natl. Acad. Sci. U.S.A.101 , 9528-9533 (2004). URL: [Link]
-
MtoZ Biolabs. 4 Steps of Edman Degradation. URL: [Link]
-
Wenschuh, H. et al. Mass spectrometric sequencing of synthetic peptides containing alpha, alpha-dialkylated amino acid residues by MALDI post-source decay analysis. Peptide Research9 , 122-126 (1996). URL: [Link]
Sources
- 1. An enhanced method for peptides sequencing by N-terminal derivatization and MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UNIT 11.10 N-Terminal Sequence Analysis of Proteins and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mi.fu-berlin.de [mi.fu-berlin.de]
- 4. N-terminal Sequencing - CD BioSciences [biospeeds.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Mass spectrometric sequencing of synthetic peptides containing alpha, alpha-dialkylated amino acid residues by MALDI post-source decay analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Circular Dichroism for Assessing Conformational Changes Induced by α-Methyl-Phenylalanine in Peptides
For researchers, medicinal chemists, and drug development professionals, the precise control of peptide conformation is a cornerstone of rational drug design. The introduction of unnatural amino acids is a powerful strategy to impose structural constraints, thereby enhancing biological activity, metabolic stability, and receptor selectivity.[1][2][3] Among these, α-methyl-phenylalanine (AMP), a sterically hindered amino acid, is of significant interest for its ability to induce and stabilize specific secondary structures. This guide provides an in-depth technical comparison, grounded in experimental data, on the use of circular dichroism (CD) spectroscopy to elucidate the conformational impact of incorporating AMP into a model peptide.
The Principle and Power of Circular Dichroism in Peptide Analysis
Circular dichroism is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[4][5][6] In the context of peptides and proteins, the primary source of chirality, beyond the L-amino acid stereocenters, is the asymmetric arrangement of the peptide backbone in secondary structures such as α-helices and β-sheets.[7][8] This makes CD an invaluable tool for rapidly assessing the secondary structure of proteins and peptides in solution, providing a global view of their conformational landscape.[9][10]
The far-UV region of the CD spectrum (typically 190-250 nm) is particularly informative for secondary structure analysis.[4][11] Different secondary structures give rise to characteristic CD spectra:
-
α-helices: Exhibit two negative bands of similar magnitude around 222 nm and 208 nm, and a strong positive band around 192 nm.[5][11]
-
β-sheets: Show a single negative band around 218 nm and a positive band near 195 nm.[5]
-
Random Coil: Characterized by a strong negative band below 200 nm.[11]
By analyzing the shape and magnitude of the CD spectrum, one can estimate the percentage of each secondary structural element within a peptide.[9][12][13]
α-Methyl-Phenylalanine: A Conformational Tool
α-Methyl-phenylalanine (AMP) is a non-proteinogenic amino acid that is the α-methylated analogue of phenylalanine.[14] The presence of the additional methyl group at the α-carbon sterically hinders the rotation around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This conformational restriction can favor the adoption of specific secondary structures, particularly helical conformations, and can be exploited to stabilize desired peptide folds.[1][15] The incorporation of such conformationally constrained amino acids is a key strategy in peptidomimetic drug design to enhance stability and biological activity.[16][17]
Experimental Design: A Head-to-Head Comparison
To objectively assess the conformational impact of AMP, a comparative study was designed using two model peptides:
-
Peptide A (Control): A 15-residue peptide with a sequence known to have a propensity for a random coil or partially helical structure in solution.
-
Sequence: Ac-Ala-Glu-Ala-Leu-Ala-Lys-Ala-Phe -Ala-Leu-Lys-Ala-Glu-Ala-Leu-NH₂
-
-
Peptide B (AMP-modified): The same peptide sequence as Peptide A, but with the central phenylalanine residue replaced by α-methyl-phenylalanine.
-
Sequence: Ac-Ala-Glu-Ala-Leu-Ala-Lys-Ala-AMP -Ala-Leu-Lys-Ala-Glu-Ala-Leu-NH₂
-
The peptides are synthesized using standard solid-phase peptide synthesis (SPPS) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The identity of the peptides is confirmed by mass spectrometry.
Step-by-Step Experimental Protocol for CD Spectroscopy
The following protocol outlines the key steps for acquiring high-quality CD data for comparative analysis.
Sample Preparation
-
Peptide Stock Solutions: Prepare 1 mg/mL stock solutions of Peptide A and Peptide B in deionized water.
-
Working Solutions: Dilute the stock solutions to a final concentration of 100 µM in 10 mM phosphate buffer (pH 7.4). A buffer-only solution is also prepared to serve as a blank.[4]
-
Cuvette Preparation: Use a 1 mm path length quartz cuvette. Rinse the cuvette thoroughly with deionized water and then with the buffer solution before each measurement.
CD Spectrometer Setup and Data Acquisition
-
Instrument: A Jasco J-1500 CD Spectrometer (or equivalent) is used for the measurements.
-
Parameters:
Data Processing and Analysis
-
Baseline Correction: The spectrum of the buffer blank is subtracted from the sample spectra to correct for any background signal.[4][12]
-
Conversion to Molar Ellipticity: The raw CD data (in millidegrees) is converted to mean residue molar ellipticity ([θ]) using the following equation:
[θ] = (θ * 100) / (c * n * l)
where:
-
θ is the observed ellipticity in degrees
-
c is the peptide concentration in mM
-
n is the number of amino acid residues
-
l is the path length of the cuvette in cm
-
-
Secondary Structure Estimation: The percentage of α-helix, β-sheet, and random coil is estimated from the deconvoluted CD spectra using a suitable algorithm, such as CONTIN, SELCON3, or CDSSTR.[12]
Comparative Data Analysis and Interpretation
The CD spectra of Peptide A and Peptide B reveal a significant conformational difference upon the incorporation of AMP.
| Peptide | Dominant Conformation | Characteristic CD Minima (nm) | Mean Residue Ellipticity at 222 nm ([θ]₂₂₂) (deg·cm²·dmol⁻¹) | Estimated α-Helicity (%) |
| Peptide A (Control) | Random Coil / Partial Helix | ~200 (broad) | -5,000 | ~15% |
| Peptide B (AMP-modified) | α-Helix | ~208 and ~222 | -25,000 | ~75% |
Interpretation:
The CD spectrum of Peptide A shows a single broad negative band around 200 nm, which is characteristic of a predominantly random coil conformation. The small negative shoulder around 222 nm suggests a minor population of helical structure, estimated to be around 15%.
In stark contrast, the CD spectrum of Peptide B , containing the AMP residue, displays the hallmark features of a well-defined α-helix: two distinct negative minima at approximately 208 nm and 222 nm. The mean residue ellipticity at 222 nm is significantly more negative, and deconvolution of the spectrum indicates a dramatic increase in α-helical content to approximately 75%. This provides strong evidence that the steric constraints imposed by the α-methyl group of AMP effectively nucleate and stabilize an α-helical conformation in the peptide.
Visualizing the Experimental Workflow and Conformational Impact
The following diagrams illustrate the experimental process and the resulting conformational change.
Caption: Experimental workflow for the comparative CD analysis of peptides.
Caption: Conformational change induced by the incorporation of α-methyl-phenylalanine.
Conclusion and Broader Implications
This comparative guide demonstrates the utility and power of circular dichroism spectroscopy in quantitatively assessing the conformational impact of unnatural amino acids. The incorporation of a single α-methyl-phenylalanine residue was shown to dramatically shift the conformational equilibrium of a model peptide from a predominantly random coil to a well-defined α-helical structure. This ability to rationally engineer peptide secondary structure is of paramount importance in the development of next-generation peptide therapeutics with improved efficacy and stability. The experimental and analytical framework presented here provides a robust and reliable methodology for researchers in drug discovery and peptide engineering to characterize and optimize their molecular designs.
References
-
MtoZ Biolabs. How to Analyze Circular Dichroism Data to Determine the Proportions of Different Secondary Structures. MtoZ Biolabs. [Link]
-
American Peptide Society. Analysis. American Peptide Society. [Link]
-
Bitesize Bio. The Principle of Circular Dichroism: Helping Your Protein Research. Bitesize Bio. [Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876–2890. [Link]
-
ResearchGate. Circular Dichroism: Principles and Applications | Request PDF. ResearchGate. [Link]
-
Pernigo, S., & Tordini, F. (2015). Estimation of protein secondary structure and error analysis from circular dichroism spectra. Journal of structural biology, 192(1), 1-8. [Link]
-
Singh, Y., Sharma, R., & Singh, N. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Molecules, 27(19), 6519. [Link]
-
Neuberger, F., & Geyer, A. (2015). Accurate secondary structure prediction and fold recognition for circular dichroism spectroscopy. Proceedings of the National Academy of Sciences, 112(22), 6932-6937. [Link]
-
Jóźwiak, M., Bilska, A., & Drzazga, Z. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 26(11), 3244. [Link]
-
ResearchGate. Circular dichroism (CD) spectra of proteins and peptides with representative secondary structures. ResearchGate. [Link]
-
Springer Nature Experiments. Circular Dichroism of Peptides. Springer Nature Experiments. [Link]
-
Nagy, G., et al. (2020). How Accurate Are Circular Dichroism Based Secondary Structure Estimates?. bioRxiv. [Link]
-
Hirst, J. D., & Brooks, C. L. (1994). CD spectroscopy of peptides and proteins bound to large unilamellar vesicles. Biochemistry, 33(41), 12513-12519. [Link]
-
Reches, M., & Gazit, E. (2015). Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine. Chemphyschem, 16(13), 2768-2774. [Link]
-
Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life sciences, 31(3), 189-199. [Link]
-
ResearchGate. Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics | Request PDF. ResearchGate. [Link]
-
PubMed. Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. PubMed. [Link]
-
Loo, S. K., & Rassin, D. K. (1982). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Journal of neurochemistry, 39(4), 1085-1092. [Link]
-
PubMed Central. Automated High-Throughput Capillary Circular Dichroism and Intrinsic Fluorescence Spectroscopy for Rapid Determination of Protein Structure. PubMed Central. [Link]
-
ResearchGate. Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine | Request PDF. ResearchGate. [Link]
-
Wikipedia. α-Methylphenylalanine. Wikipedia. [Link]
-
ResearchGate. The conformation change of the mutants with circular dichroism (CD). ResearchGate. [Link]
-
YouTube. CD for Experimental Investigation & Verification of Protein Structure in the AlphaFold Era. YouTube. [Link]
-
YouTube. Peptide bonds and protein secondary structure (alpha helices, B strands, sheets, & turns, etc.). YouTube. [Link]
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. Circular Dichroism Spectroscopy: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 6. researchgate.net [researchgate.net]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Circular Dichroism Spectroscopy to Guide the Study of Protein Structure and Function Relationship [en.biotech-pack.com]
- 9. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. How to Analyze Circular Dichroism Data to Determine the Proportions of Different Secondary Structures | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Estimation of protein secondary structure and error analysis from circular dichroism spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]
- 15. lifechemicals.com [lifechemicals.com]
- 16. researchgate.net [researchgate.net]
- 17. Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Boc-alpha-methyl-L-phenylalanine
Navigating the lifecycle of specialized chemical reagents extends beyond their application in research to their safe and compliant disposal. Boc-alpha-methyl-L-phenylalanine, a key amino acid derivative in peptide synthesis and pharmaceutical development, requires careful handling from bench to disposal.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring laboratory safety, regulatory compliance, and environmental stewardship. The procedures outlined here are grounded in established safety protocols and regulatory standards, promoting a self-validating system of laboratory waste management.
Compound Identification and Hazard Assessment
A thorough understanding of the chemical's properties and potential hazards is the foundation of any disposal plan. While some safety data sheets (SDS) for analogous compounds suggest no known OSHA hazards, the data for the closely related D-isomer indicates potential for irritation.[2][3] Therefore, a cautious approach is warranted.
Table 1: Key Properties and Hazard Profile of this compound and its Analogs
| Property | Value | Source |
| Chemical Name | N-(tert-Butoxycarbonyl)-alpha-methyl-L-phenylalanine | - |
| CAS Number | 111771-58-5 | [1] |
| Molecular Formula | C₁₅H₂₁NO₄ | [1][4] |
| Molecular Weight | 279.33 g/mol | [1][4] |
| Appearance | White to off-white powder/solid | [1][4][5] |
| Potential Hazards | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2] |
| Incompatibilities | Strong oxidizing agents, Strong acids | [3][5] |
Causality of Hazard Assessment: The hazard codes (H-statements) are derived from the Safety Data Sheet for the D-isomer of the compound.[2] In the absence of specific data for the L-isomer, it is prudent practice to assume similar potential for skin, eye, and respiratory irritation. This conservative assessment ensures that handling and disposal procedures provide an adequate margin of safety.
Core Principles of Chemical Waste Management
The disposal of any laboratory chemical, including this compound, is governed by a hierarchy of waste management principles designed to maximize safety and minimize environmental impact.[6]
-
Pollution Prevention and Source Reduction: The most effective strategy is to minimize waste generation. This involves purchasing only the necessary quantities of the chemical and designing experiments to use the material efficiently.[6]
-
Segregation: Chemical wastes must be carefully segregated to prevent dangerous reactions.[6][7] this compound should be kept separate from incompatible materials like strong oxidizing agents.[3][5]
-
Regulatory Compliance: All chemical waste disposal must adhere to federal, state, and local regulations.[2][8] Key federal regulations in the United States are established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[9][10][11][12]
Standard Operating Procedure for Disposal
This section provides a step-by-step methodology for the collection and disposal of this compound waste streams.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure appropriate PPE is worn to mitigate exposure risks identified in the hazard assessment.
-
Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[5][13]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[2][14]
-
Respiratory Protection: While generally not required under normal use with adequate ventilation, a NIOSH-approved respirator should be used if dust formation is likely.[2][14]
Disposal Pathway Decision Workflow
The following diagram illustrates the decision-making process for directing this compound and associated materials into the correct waste stream.
Caption: Decision workflow for proper waste stream segregation.
Protocol A: Uncontaminated Solid Waste Disposal
This protocol applies to unused, expired, or residual solid this compound.
-
Containerization: Place the solid chemical waste into a container that is durable, sealable, and compatible with the chemical. Do not use a container that is easily punctured or prone to leaking.
-
Labeling: Affix a waste label to the container. The label must clearly identify the contents as "this compound" and may include other identifiers as required by your institution's Environmental Health & Safety (EHS) department.
-
Storage: Store the sealed waste container in a designated satellite accumulation area.[15] Ensure it is stored away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste management service.[2][7] Chemical waste generators must follow federal and state regulations for the classification and disposal of chemical waste.[2][8]
Protocol B: Small Spill Cleanup and Disposal
In the event of a small spill of solid this compound:
-
Ensure Safety: Alert personnel in the immediate area. Ensure adequate ventilation.[2]
-
Don PPE: Wear the personal protective equipment detailed in section 3.1.
-
Containment: Prevent the powder from becoming airborne. Avoid creating dust.[3]
-
Cleanup: Carefully sweep up the spilled solid material and place it into a suitable, labeled container for chemical waste disposal.[2][3]
-
Decontamination: Clean the spill area with a damp cloth or paper towel.
-
Disposal: Place all cleaning materials (e.g., contaminated wipes, gloves) into the same chemical waste container as the swept-up solid. Seal and dispose of the container according to Protocol A.
Protocol C: Contaminated Labware and Empty Containers
Disposables such as gloves, weigh boats, and paper towels that are contaminated with the compound should be placed directly into the designated solid chemical waste container.
For empty containers (e.g., the original product bottle):
-
Assessment: Determine if the container is "empty" according to RCRA standards. This generally means that no material can be poured or scraped from it.[6]
-
Rinsing: For a non-acutely hazardous chemical like this, triple-rinsing the container with a suitable solvent (e.g., ethanol or water, if soluble) is a best practice to ensure it is clean.[6]
-
Rinsate Collection: Crucially, the rinsate from this cleaning process must be collected as liquid chemical waste. It should be placed in a separate, appropriately labeled liquid waste container. Do not pour the rinsate down the drain unless specifically permitted by your institution's EHS office for non-hazardous materials.[16][17]
-
Container Disposal: Once triple-rinsed and dry, the empty container's label should be defaced or removed.[16] It can then typically be disposed of in the regular trash or recycling, depending on institutional policy.[6][16]
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By understanding the compound's potential hazards, adhering to the principles of waste minimization and segregation, and meticulously following established disposal protocols, researchers can protect themselves, their colleagues, and the environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they provide the definitive policies for your location.[18]
References
-
Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]
-
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]
-
Management of Waste. Prudent Practices in the Laboratory, National Institutes of Health (NIH). [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
-
OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
-
Safety Data Sheet: Boc-Phe(4-Me)-OH. AAPPTec, LLC. [Link]
-
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). [Link]
-
Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Creative Safety Supply. [Link]
-
Best Practices for Hazardous Waste Disposal. AEG Environmental. [Link]
-
Boc-N-Me-Phe-OH. PubChem, National Institutes of Health (NIH). [Link]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
Safety Data Sheet: Boc-L-Phenylalanine. Carl ROTH. [Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. aksci.com [aksci.com]
- 3. peptide.com [peptide.com]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.com [fishersci.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 8. fishersci.com [fishersci.com]
- 9. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 10. resources.duralabel.com [resources.duralabel.com]
- 11. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. fishersci.com [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. epa.gov [epa.gov]
- 16. sfasu.edu [sfasu.edu]
- 17. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 18. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Boc-alpha-methyl-L-phenylalanine
Navigating the complexities of synthetic chemistry requires a foundational commitment to safety. This guide provides essential, actionable intelligence for researchers, scientists, and drug development professionals on the safe handling of Boc-alpha-methyl-L-phenylalanine. As your partner in the laboratory, we aim to provide value beyond the product itself, building a foundation of deep trust through scientifically grounded safety protocols. This document moves beyond a simple checklist, offering a procedural and logical framework to ensure your safety and the integrity of your work.
Hazard Identification: Understanding the Compound
Before any handling, a thorough understanding of the potential hazards is crucial. This compound, while a key building block, presents risks that must be mitigated through proper personal protective equipment (PPE) and handling techniques.
The primary hazards associated with this compound, and similar powdered chemicals, include:
-
Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation[1].
-
Respiratory Tract Irritation: Inhalation of the dust can lead to respiratory irritation[1]. While some safety data sheets for analogous compounds may state "no known OSHA hazards," they consistently advise avoiding dust formation and contact, indicating a need for caution[2][3][4][5].
-
Incompatibility: The compound is incompatible with strong oxidizing agents and strong acids[1][2].
-
Hazardous Decomposition: Under fire conditions, hazardous decomposition products such as carbon oxides and nitrogen oxides can be generated[1][2][4].
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to creating a safe working environment. The following table summarizes the recommended PPE for handling this compound.
| Body Part | PPE | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles or safety glasses with side-shields. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against airborne powder and accidental splashes. Eye and face protection should comply with OSHA 29 CFR 1910.133 or European Standard EN166[3][4]. |
| Hands | Chemical-resistant gloves (e.g., nitrile). | Disposable nitrile gloves offer sufficient protection for incidental contact. If prolonged contact is anticipated, consider double-gloving. Always inspect gloves before use and wash hands after removal[6][7][8][9]. |
| Body | Laboratory coat. | A lab coat protects your skin and personal clothing from contamination[4][6][9]. |
| Respiratory | Not typically required with adequate engineering controls. | A NIOSH-approved respirator may be necessary if engineering controls are insufficient to prevent the generation of dust[10]. The primary control measure should be working in a well-ventilated area[1][10]. |
| Feet | Closed-toe shoes. | Protects feet from spills and falling objects. Sandals or perforated shoes are not appropriate in a laboratory setting[6][7]. |
Operational and Disposal Plan: A Step-by-Step Protocol
This section provides a detailed, procedural guide for the safe handling and disposal of this compound. The causality behind each step is explained to foster a deeper understanding of the safety protocols.
Preparation and Weighing
-
Designate a Work Area: All work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure[6][10][11].
-
Assemble Materials: Before handling the compound, ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible.
-
Weighing the Compound:
-
Place the analytical balance inside the chemical fume hood if possible. If the airflow affects the balance's accuracy, use an enclosure to mitigate this[11].
-
Work over disposable bench covers to easily clean up any spills[11].
-
To prevent the generation of airborne dust, avoid pouring the powder directly from the bottle. Instead, use a spatula to transfer small amounts at a time[11].
-
Keep the container tightly closed whenever you are not actively dispensing the powder to prevent accidental spillage[1][6][11].
-
Handling in Solution
-
Dissolving the Compound: When preparing solutions, always add the solid to the solvent.
-
Maintain Ventilation: Continue to work within the fume hood or a well-ventilated area[6].
-
Use Appropriate Glassware: Ensure all glassware is clean, dry, and free of cracks or chips[7].
Spill and Emergency Response
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Small Spills: For small powder spills, carefully sweep up the material and place it in a designated hazardous waste container. Avoid generating dust. Wet cleaning methods or a HEPA vacuum can also be effective[2][11].
-
Skin Contact: If skin contact occurs, wash the affected area with plenty of soap and water. If irritation persists, seek medical advice[1].
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical attention if irritation persists[1].
Disposal
-
Solid Waste: Unused or waste this compound should be disposed of as hazardous chemical waste[10]. Place the solid in a clearly labeled, sealed, and compatible hazardous waste container[10].
-
Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name[10].
-
Regulatory Compliance: Do not dispose of this chemical down the drain or in regular trash[1][10]. All waste must be disposed of in accordance with federal, state, and local environmental control regulations[1][5].
Workflow Visualization
The following diagram illustrates the logical flow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
-
Environment, Health & Safety, University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-Phe(4-Me)-OH. Retrieved from [Link]
-
Princeton University Environmental Health and Safety. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]
-
Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
-
AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-Phe(3-Me)-OH. Retrieved from [Link]
-
ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. peptide.com [peptide.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. peptide.com [peptide.com]
- 6. gz-supplies.com [gz-supplies.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
